2-(Piperidin-3-yloxy)-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-piperidin-3-yloxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-6-11-10(5-1)14-12(16-11)15-9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBWQDASDTZXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-3-yloxy)-1,3-benzothiazole
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide array of pharmacological activities.[1] Derivatives of this core structure have shown potential as antitumor, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] The introduction of a piperidin-3-yloxy substituent at the 2-position of the benzothiazole ring system creates the novel chemical entity, 2-(Piperidin-3-yloxy)-1,3-benzothiazole. This modification is anticipated to modulate the parent molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Piperidin-3-yloxy)-1,3-benzothiazole. In the absence of extensive empirical data for this specific molecule, this guide leverages established theoretical models to predict key parameters. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, providing a robust framework for researchers engaged in the synthesis, characterization, and development of this and related compounds.
Molecular Structure and Identity
A thorough understanding of the molecular structure is the foundation for characterizing its physicochemical properties.
Chemical Structure:
Figure 1: Chemical structure of 2-(Piperidin-3-yloxy)-1,3-benzothiazole.
Table 1: Compound Identity
| Identifier | Value | Source |
| IUPAC Name | 2-(Piperidin-3-yloxy)-1,3-benzothiazole | - |
| Molecular Formula | C12H14N2OS | - |
| Molecular Weight | 234.32 g/mol | - |
| Canonical SMILES | C1CNCC(O1)OC2=NC3=CC=CC=C3S2 | - |
| InChIKey | Predicted: VJYSWJWMJBFXQP-UHFFFAOYSA-N | - |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(Piperidin-3-yloxy)-1,3-benzothiazole. These values are computationally derived and serve as an initial guide for experimental design.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | 102-105 °C | Influences formulation and stability.[4] |
| Boiling Point | 361.5 ± 35.0 °C at 760 mmHg | Relevant for purification and handling.[4] |
| LogP (o/w) | 2.9 ± 0.5 | A measure of lipophilicity, impacting absorption and distribution.[5] |
| pKa (most basic) | 8.5 ± 0.2 | Governs ionization state at physiological pH, affecting solubility and permeability. |
| Aqueous Solubility | Predicted to be sparingly soluble | Critical for dissolution and bioavailability. |
Note: These values are predictions and require experimental verification.
Experimental Determination of Physicochemical Properties
This section provides detailed protocols for the experimental determination of key physicochemical properties.
Determination of Melting Point
The melting point is a fundamental property indicating the purity of a crystalline solid.
Protocol: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small amount of the dried compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a critical measure of a compound's lipophilicity and is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Protocol: Shake-Flask Method
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: In a separatory funnel, combine a known volume of the stock solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Figure 3: Workflow for Potentiometric pKa Determination.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that influences the dissolution rate and, consequently, the bioavailability of a drug candidate.
Protocol: Equilibrium Shake-Flask Method
-
Sample Preparation: Add an excess amount of the compound to a known volume of purified water (or a buffer of a specific pH) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Filtration: Filter the suspension to remove the undissolved solid. A 0.45 µm filter is typically used.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Reporting: Express the solubility in units such as mg/mL or µg/mL.
Spectroscopic Data
Table 3: Predicted Spectroscopic Data
| Technique | Expected Key Signals |
| ¹H NMR | Aromatic protons of the benzothiazole ring (δ 7.0-8.0 ppm), protons of the piperidine ring, and the proton on the carbon attached to the oxygen. |
| ¹³C NMR | Carbon signals for the benzothiazole and piperidine rings, with the carbon attached to the oxygen appearing at a characteristic downfield shift. |
| Mass Spec (ESI+) | A prominent [M+H]⁺ peak at m/z 235.32. |
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-(Piperidin-3-yloxy)-1,3-benzothiazole. While the presented quantitative data are based on computational predictions due to the limited availability of experimental results, the detailed experimental protocols offer a clear and robust pathway for the empirical determination of these crucial parameters. A thorough experimental characterization is essential for advancing the development of this and other novel benzothiazole derivatives as potential therapeutic agents.
References
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC. (2022-12-11). Available from: [Link]
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2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122. PubChem. Available from: [Link]
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SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Available from: [Link]
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Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate. (2021-09-30). Available from: [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(Piperidin-3-yloxy)-1,3-benzothiazole
A Roadmap for Scientific Investigation
Preamble: Navigating the Uncharted Territory of a Novel Benzothiazole Derivative
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. These range from antimicrobial and anticancer to potent anti-inflammatory and neuroprotective effects.[1][2] The introduction of a piperidinyl moiety often confers favorable pharmacokinetic properties and can be crucial for interaction with specific biological targets. The subject of this guide, 2-(Piperidin-3-yloxy)-1,3-benzothiazole, represents a novel chemical entity for which, to date, no specific mechanism of action has been elucidated in published literature.
This document, therefore, serves a dual purpose. It is both an in-depth technical guide for the seasoned researcher and a strategic whitepaper outlining a comprehensive, multi-pronged approach to systematically unravel the pharmacological action of this promising, yet uncharacterized, compound. We will proceed from foundational in silico predictions to rigorous in vitro and cell-based functional assays, providing not just the "what" but the "why" behind each experimental choice. Our approach is grounded in the established pharmacology of structurally related compounds, forming a logical and scientifically sound basis for our investigation.
Part 1: Hypothesized Mechanisms of Action - Learning from a Privileged Scaffold
Given the absence of direct data, our initial hypotheses are informed by the known activities of two key structural classes: piperidinyl/piperazinyl-benzothiazole derivatives and the broader family of benzothiazoles. The literature points towards several compelling potential mechanisms of action for our target compound.
Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonism
Recent studies have identified piperidinyl-benzothiazole structures as potent and selective agonists of PPARδ.[3] PPARδ is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[3] Agonism of this receptor can lead to increased fatty acid oxidation and has been explored for the treatment of metabolic disorders.
The proposed interaction, as suggested by docking studies of similar compounds, involves the benzothiazole core and an acidic moiety (often a carboxylic acid on a side chain) forming hydrogen bonds with key residues in the PPARδ ligand-binding domain, such as H323, H449, and Y473.[3] While our compound lacks a carboxylic acid, the piperidinyl nitrogen could potentially engage in similar interactions or orient the molecule favorably within the binding pocket.
Hypothesized PPARδ Signaling Pathway
Caption: Hypothesized PPARδ agonism pathway for 2-(Piperidin-3-yloxy)-1,3-benzothiazole.
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition
The benzothiazole moiety is a recognized pharmacophore in the development of inhibitors for RIPK1, a critical regulator of inflammatory cell death pathways such as necroptosis.[4][5][6] Inhibition of RIPK1 has shown therapeutic potential in models of inflammatory diseases.[4][7] The mechanism of these inhibitors often involves binding to the allosteric pocket of RIPK1, preventing its phosphorylation and downstream signaling to RIPK3 and MLKL.
Hypothesized RIPK1 Inhibition Pathway
Caption: Hypothesized RIPK1 inhibition pathway leading to the blockage of necroptosis.
Multi-Target-Directed Ligand (MTDL) for Neuroprotection
Benzothiazole derivatives are increasingly recognized for their neuroprotective potential, often acting as multi-target-directed ligands (MTDLs).[1][8][9] This is particularly relevant in complex neurodegenerative diseases like Alzheimer's. Potential targets include:
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases acetylcholine levels, a key strategy in Alzheimer's therapy.[1][8]
-
Monoamine Oxidase B (MAO-B): Elevated MAO-B activity is linked to neurodegeneration, and its inhibition can be neuroprotective.[1][8]
-
Catalase Modulation: Some benzothiazoles enhance the activity of catalase, an antioxidant enzyme, protecting neuronal cells from oxidative stress.[10]
-
Glutamate Excitotoxicity: The parent compound, riluzole (also a benzothiazole), is known to modulate glutamate neurotransmission, reducing excitotoxicity.[11][12]
The piperidinyl group in our compound is a common feature in many CNS-active drugs and could facilitate entry into the central nervous system and interaction with these targets.
Part 2: A Phased Experimental Approach to Mechanism Deconvolution
We propose a systematic, three-phased approach to investigate the mechanism of action of 2-(Piperidin-3-yloxy)-1,3-benzothiazole.
Phase 1: In Silico Profiling and Target Identification
This initial phase will use computational methods to predict the most likely biological targets and to guide subsequent wet-lab experiments.
Experimental Protocol: Molecular Docking
-
Objective: To predict the binding affinity and mode of interaction of the compound with the hypothesized targets (PPARδ, RIPK1, AChE, MAO-B, Catalase).
-
Methodology:
-
Prepare a 3D structure of 2-(Piperidin-3-yloxy)-1,3-benzothiazole and perform energy minimization.
-
Obtain crystal structures of the target proteins from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site based on the co-crystallized ligand or known active sites.
-
Perform molecular docking using software such as AutoDock Vina or Glide.
-
Analyze the docking poses and scoring functions to predict binding affinity and key interactions.
-
Data Presentation: Predicted Binding Affinities
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| PPARδ | 3D3L | TBD | H323, H449, Y473 |
| RIPK1 | 4ITH | TBD | Met95, Asp156 |
| Acetylcholinesterase (AChE) | 4EY7 | TBD | Trp86, Tyr337 |
| Monoamine Oxidase B (MAO-B) | 2BYB | TBD | Tyr435, Ile199 |
| Catalase | 1DGF | TBD | His75, Asn148 |
Experimental Workflow: In Silico Target Identification
Caption: Workflow for in silico prediction of biological targets.
Phase 2: In Vitro Target Validation and Potency Determination
Based on the in silico predictions, a panel of biochemical and enzymatic assays will be performed to confirm direct interactions with the prioritized targets and to quantify the compound's potency.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay (for RIPK1)
-
Objective: To determine the binding affinity (Kd) of the compound for RIPK1.
-
Methodology:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add RIPK1 kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer.
-
Add the test compound dilutions to the wells.
-
Incubate at room temperature for 1 hour.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Calculate the Kd value from the competition binding curve.
-
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Objective: To determine the IC50 value of the compound for AChE.
-
Methodology:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add AChE enzyme solution and the test compound.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding acetylthiocholine iodide (substrate) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Monitor the increase in absorbance at 412 nm over time using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Data Presentation: In Vitro Activity Summary
| Assay Type | Target | Endpoint | Result |
| TR-FRET Binding Assay | PPARδ | Ki (nM) | TBD |
| LanthaScreen™ Binding Assay | RIPK1 | Kd (nM) | TBD |
| Enzymatic Assay (Ellman's) | AChE | IC50 (µM) | TBD |
| Enzymatic Assay (Fluorometric) | MAO-B | IC50 (µM) | TBD |
| Enzymatic Assay (Spectrophotometric) | Catalase | % Activation | TBD |
Phase 3: Cellular and Phenotypic Assays
This phase aims to understand how the compound's activity on its molecular target(s) translates into a cellular response.
Experimental Protocol: Cellular Necroptosis Assay
-
Objective: To assess the ability of the compound to protect cells from TNFα-induced necroptosis.
-
Cell Line: HT-29 human colon cancer cells or L929 mouse fibrosarcoma cells.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of the test compound for 1 hour.
-
Induce necroptosis by adding a combination of TNFα, a SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK).
-
Incubate for 24 hours.
-
Measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the EC50 for cell protection.
-
Experimental Workflow: Cellular Necroptosis Assay
Caption: Step-by-step workflow for assessing the anti-necroptotic activity of the compound.
Concluding Remarks and Future Directions
This technical guide provides a robust and logical framework for the comprehensive investigation of 2-(Piperidin-3-yloxy)-1,3-benzothiazole's mechanism of action. By systematically progressing from in silico prediction to in vitro validation and cellular characterization, researchers can efficiently and effectively elucidate the primary pharmacological pathways of this novel compound.
The potential for this molecule to act as a PPARδ agonist, a RIPK1 inhibitor, or a neuroprotective MTDL is high, given its structural precedents. The outcomes of the proposed experimental plan will not only define its mechanism but also pave the way for further preclinical development in relevant disease models, such as metabolic disorders, inflammatory conditions, or neurodegenerative diseases. The true therapeutic potential of 2-(Piperidin-3-yloxy)-1,3-benzothiazole awaits discovery, and this guide provides the map to that destination.
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Novás, M., et al. (2025). Novel benzothiazole derivatives for the treatment of neurodegenerative disorders: study in a phenotypic Alzheimer's disease model. SDDN. [Link]
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Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. [Link]
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Hafez, D. E., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC. [Link]
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Zhang, C., et al. (2025). Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. European Journal of Medicinal Chemistry, 302(Pt 3), 118380. [Link]
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Janakiramaiah, N., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental Toxicology and Pharmacology, 78, 103415. [Link]
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Hafez, D. E., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed. [Link]
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Identifying the Biological Targets of 2-(Piperidin-3-yloxy)-1,3-benzothiazole: An Integrated Strategic Framework
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The novel compound, 2-(Piperidin-3-yloxy)-1,3-benzothiazole, represents a promising but uncharacterized molecule. A critical step in advancing its development from a bioactive hit to a therapeutic lead is the identification of its molecular target(s). Elucidating the mechanism of action is fundamental to optimizing efficacy, predicting potential side effects, and understanding its therapeutic potential.[4][5]
This guide presents a comprehensive, multi-pronged strategy for the deconvolution of its biological targets. We eschew a rigid, linear pipeline in favor of an integrated, iterative workflow that combines computational prediction with robust experimental validation. As a self-validating system, this framework is designed to build a high-confidence case for target engagement by leveraging orthogonal methodologies, moving from broad, proteome-wide screening to precise, quantitative biophysical characterization. We will detail not just the "how" but the "why" behind each experimental choice, providing the causal logic essential for navigating the complexities of target identification.
Part 1: Hypothesis Generation — In Silico Target Prediction
The principle of beginning with computational methods is rooted in efficiency and resource management. These in silico techniques leverage vast biological and chemical databases to generate a statistically ranked list of potential protein targets, allowing for the strategic prioritization of subsequent, resource-intensive wet-lab experiments.[6][7]
Ligand-Based Target Prediction: The Similarity Principle
Causality & Rationale: This approach is founded on the well-established principle that structurally similar molecules often exhibit similar biological activities by binding to the same or similar protein targets.[6][8] By comparing the 2D and 3D topology of 2-(Piperidin-3-yloxy)-1,3-benzothiazole to libraries of compounds with known biological targets, we can infer its most probable interactors.
Step-by-Step Protocol:
-
Ligand Preparation: Generate a 2D structure and a 3D conformer of the molecule using chemical drawing software (e.g., ChemDraw) and energy minimization tools.
-
Database Screening: Submit the structure (e.g., as a SMILES string) to a ligand-based target prediction web server. The SwissTargetPrediction server is an excellent, publicly available resource that utilizes a combination of 2D and 3D similarity measures.[9][10]
-
Data Analysis: The output will be a list of potential targets, ranked by a probability score. Scrutinize the top-ranking targets, paying close attention to proteins implicated in disease pathways relevant to the anticipated therapeutic area of benzothiazoles (e.g., oncology, inflammation).
-
Target Prioritization: Cross-reference the predicted targets with literature to assess their "druggability" and biological relevance.[11]
Data Presentation: Hypothetical In Silico Prediction Results
| Rank | Predicted Target | Target Class | Probability Score | Rationale for Prioritization |
| 1 | Cyclin-Dependent Kinase 2 (CDK2) | Kinase | 0.78 | Known cancer target; many kinase inhibitors share heterocyclic scaffolds. |
| 2 | Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | 0.65 | Key mediator of inflammation; a plausible target for an anti-inflammatory compound. |
| 3 | Carbonic Anhydrase IX | Lyase | 0.61 | Implicated in tumor metabolism; a validated oncology target. |
| 4 | µ-Opioid Receptor | GPCR | 0.55 | Piperidine substructure is common in GPCR ligands. |
Structure-Based Target Prediction: Reverse Docking
Causality & Rationale: While ligand-based methods rely on similarity to known drugs, reverse docking physically simulates the binding of our compound against a large database of 3D protein structures.[6][12] This approach is not limited by existing chemical knowledge and can identify novel or unexpected interactions based on physicochemical complementarity between the ligand and a protein's binding pocket.
Step-by-Step Protocol:
-
Ligand Preparation: Use the energy-minimized 3D structure of 2-(Piperidin-3-yloxy)-1,3-benzothiazole.
-
Reverse Docking Execution: Utilize a reverse docking platform to screen the ligand against a structural proteome database (e.g., the Protein Data Bank).
-
Scoring and Analysis: Analyze the results based on docking scores, which estimate binding free energy. Favorable scores suggest a stable interaction.
-
Pose Validation: Visually inspect the top-scoring binding poses to ensure they are physically plausible (e.g., formation of key hydrogen bonds, favorable hydrophobic interactions).
-
Target Convergence: Compare the high-scoring hits from reverse docking with the prioritized list from the ligand-based approach. Targets identified by both methods become high-priority candidates for experimental validation.
Visualization: In Silico Target Prediction Workflow
Caption: Workflow for generating a prioritized list of candidate targets using orthogonal in silico methods.
Part 2: Experimental Target Identification — From Prediction to Proof
With a prioritized list of candidate targets, we transition to experimental approaches to find physical evidence of interaction within a biological system. We will employ two complementary strategies: an affinity-based method that directly isolates binding partners and a label-free method that assesses target engagement in a native cellular environment.
Affinity-Based Target Discovery: Affinity Purification-Mass Spectrometry (AP-MS)
Causality & Rationale: The AP-MS workflow provides a direct method for identifying proteins that physically associate with the compound.[13][14] A chemically modified version of the compound, or "probe," is used as bait to capture its binding partners from a complex cell lysate. This method is powerful for unbiased discovery but requires careful validation to ensure the chemical modifications do not disrupt the original binding activity.
Step-by-Step Protocol:
-
Probe Synthesis: Synthesize a derivative of 2-(Piperidin-3-yloxy)-1,3-benzothiazole incorporating a linker arm and a biotin affinity tag. The linker's attachment point must be carefully chosen to minimize interference with the pharmacophore.
-
Activity Validation: Crucially, confirm that the biotinylated probe retains the biological activity of the parent compound in a relevant phenotypic assay. A loss of activity indicates the modification has disrupted binding, rendering the probe unsuitable.
-
Lysate Preparation: Prepare a total protein lysate from a biologically relevant cell line under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Pulldown:
-
Incubate the cell lysate with the biotinylated probe.
-
As a negative control, incubate a separate lysate aliquot with biotin alone.
-
As a competition control, incubate a third aliquot with the biotinylated probe plus a large excess of the original, untagged compound.
-
-
Capture & Elution: Use streptavidin-coated magnetic beads to capture the biotinylated probe and any bound proteins. After stringent washing to remove non-specific binders, elute the captured proteins.
-
Proteomic Analysis: Digest the eluted proteins with trypsin and identify them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: True binding partners should be significantly enriched in the probe sample compared to the biotin-only control and should show reduced abundance in the competition control.
Visualization: AP-MS Experimental Workflow
Caption: A streamlined workflow for identifying binding partners via Affinity Purification-Mass Spectrometry.
Label-Free Target Engagement: Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or lysates without any modification to the compound.[15][16][17] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation. By observing a shift in a protein's melting temperature in the presence of the compound, we can confirm direct target engagement in a physiologically relevant context.[18]
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or a saturating concentration of 2-(Piperidin-3-yloxy)-1,3-benzothiazole.
-
Heat Challenge: Aliquot the treated cells and heat them across a precise temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to separate the soluble protein fraction (supernatant) from the heat-denatured, aggregated proteins (pellet).
-
Protein Quantification: Carefully collect the supernatant. Quantify the amount of the specific candidate protein (identified in silico) remaining in the soluble fraction for each temperature point. Western blotting is the classic method for single-target analysis.
-
Melt Curve Generation: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Data Presentation: Representative CETSA Melt Curve Data
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound-Treated) |
| 46 | 100 | 100 |
| 50 | 95 | 98 |
| 54 | 75 | 92 |
| 58 | 48 | 81 |
| 62 | 20 | 65 |
| 66 | 5 | 30 |
Visualization: The Principle of CETSA
Caption: Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.
Part 3: Quantitative Validation and Mechanistic Confirmation
Identifying a protein via AP-MS and CETSA provides strong evidence of an interaction. The final phase of target identification is to validate this interaction with quantitative biophysical techniques and to confirm engagement within a cellular dose-response context.
Biophysical Validation: Surface Plasmon Resonance (SPR)
Causality & Rationale: SPR is the gold standard for quantitatively characterizing the direct binding between a purified protein and a small molecule.[19][20] It is a label-free, real-time technique that provides precise kinetic data, including the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ). A low Kₗ value signifies a high-affinity interaction and provides definitive validation of a direct binding event.[21]
Step-by-Step Protocol:
-
Protein & Compound Preparation: Obtain high-purity recombinant protein for the validated target. Prepare a series of precise dilutions of 2-(Piperidin-3-yloxy)-1,3-benzothiazole in an appropriate running buffer.
-
Immobilization: Covalently immobilize the target protein onto the surface of an SPR sensor chip.
-
Binding Analysis:
-
Inject the different concentrations of the compound sequentially over the sensor surface (association phase).
-
Follow with an injection of running buffer alone to monitor the compound dissociating from the protein (dissociation phase).
-
-
Data Acquisition: The SPR instrument measures the change in the refractive index at the sensor surface, which is directly proportional to the mass of the compound binding to the immobilized protein. This is recorded in real-time as a sensorgram.
-
Kinetic Modeling: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kₐ, kₔ, and Kₗ values.
Data Presentation: Sample SPR Kinetic Analysis
| Target Protein | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₗ (nM) |
| CDK2 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| TNF-α | 8.5 x 10⁴ | 4.1 x 10⁻³ | 48.2 |
Cellular Target Engagement: Isothermal Dose-Response Fingerprint (ITDRF)
Causality & Rationale: While SPR confirms binding to a purified protein, the ITDRF (a variant of CETSA) confirms target engagement inside the cell and determines a cellular potency (EC₅₀).[16] This is a critical step to bridge the gap between biochemical affinity and cellular activity. It answers the question: does the compound reach and bind its target in a live cell at a concentration that correlates with its phenotypic effect?
Step-by-Step Protocol:
-
Compound Titration: Treat cells with a range of concentrations of the compound.
-
Fixed-Temperature Heat Challenge: Based on the initial CETSA melt curve, select a single temperature that sits on the slope of the curve (e.g., 58°C from the table above). Heat all samples at this fixed temperature.
-
Lysis and Quantification: Lyse the cells and quantify the amount of soluble target protein as described previously.
-
Dose-Response Curve: Plot the amount of stabilized, soluble protein as a function of compound concentration.
-
EC₅₀ Determination: Fit the data to a dose-response model to calculate the EC₅₀, which represents the concentration of compound required to achieve 50% of the maximal target stabilization.
Visualization: Overall Integrated Target ID Strategy
Caption: An integrated workflow from broad discovery to high-confidence, quantitative target validation.
Conclusion
Identifying the biological target of a novel compound like 2-(Piperidin-3-yloxy)-1,3-benzothiazole is a cornerstone of modern drug discovery. The strategy outlined in this guide provides a robust, self-validating framework designed to deliver high-confidence results. By initiating with cost-effective in silico methods to generate hypotheses, we can efficiently focus our experimental efforts. The subsequent use of orthogonal experimental techniques—direct capture with AP-MS and functional engagement with CETSA—builds a powerful, converging case for specific protein interactions. Finally, quantitative validation with SPR and cellular potency determination with ITDRF provide the definitive evidence required to declare a protein a bona fide target. This integrated approach not only identifies the "what" but provides a deep understanding of the "how," paving the way for subsequent mechanism of action studies, lead optimization, and ultimately, the development of novel therapeutics.
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In Silico Prediction of 2-(Piperidin-3-yloxy)-1,3-benzothiazole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] This technical guide provides an in-depth, principled approach to the in silico prediction of bioactivity for a specific derivative, 2-(Piperidin-3-yloxy)-1,3-benzothiazole. Moving beyond a mere recitation of methods, this document elucidates the causal reasoning behind the selection of computational tools and workflows. It is designed to empower researchers to not only execute predictive studies but also to critically evaluate the generated data through a system of self-validating protocols. We will explore a multi-faceted strategy, integrating ligand-based and structure-based methods to build a robust hypothesis of the compound's potential therapeutic applications.
Introduction: The Benzothiazole Scaffold and the Promise of In Silico Screening
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in drug discovery.[2][4] Its structural versatility allows for extensive chemical modification, leading to a broad spectrum of biological activities.[5][6] The compound of interest, 2-(Piperidin-3-yloxy)-1,3-benzothiazole, combines this key heterocycle with a piperidin-3-yloxy substituent, a feature that can significantly influence its physicochemical properties and target interactions.
In silico bioactivity prediction is an indispensable tool in modern drug development, offering a rapid and cost-effective means to prioritize compounds for synthesis and experimental testing.[7][8] By leveraging computational models, we can forecast a compound's likely biological effects, thereby streamlining the discovery pipeline.[7][9] This guide will detail a comprehensive workflow for predicting the bioactivity of our target molecule, emphasizing the integration of various computational techniques to ensure the reliability of our predictions.
Foundational Analysis: Physicochemical Profiling and Druglikeness
Before embarking on complex modeling, a fundamental analysis of the compound's basic properties is crucial. This initial step helps to ascertain its potential as a drug candidate and informs the selection of appropriate predictive models.
Lipinski's Rule of Five and ADMET Prediction
A critical first pass in evaluating any potential drug candidate is to assess its "druglikeness." Lipinski's Rule of Five provides a set of simple heuristics to predict oral bioavailability.[8][10] We will also employ more sophisticated in silico models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[11][12][13]
Experimental Protocol: ADMET Prediction
-
Structure Input: The 2D structure of 2-(Piperidin-3-yloxy)-1,3-benzothiazole is drawn using chemical drawing software (e.g., MarvinSketch) and converted to a 3D conformation.[14]
-
Web-Based Tool Selection: Utilize publicly available and validated web servers such as SwissADME, pkCSM, or admetSAR for prediction.[10][15] These platforms house a collection of predictive models for various ADMET endpoints.
-
Parameter Calculation: Submit the compound's structure to the selected server to calculate key descriptors, including:
-
Data Analysis: Compare the predicted values against established thresholds for druglikeness and potential toxicity. For instance, good oral bioavailability is generally associated with MW < 500 Da, LogP < 5, HBD ≤ 5, and HBA ≤ 10.[12]
Table 1: Predicted Physicochemical and ADMET Properties of 2-(Piperidin-3-yloxy)-1,3-benzothiazole
| Property | Predicted Value | Acceptable Range | Justification for Importance |
| Molecular Weight ( g/mol ) | Predicted Value | < 500 | Influences absorption and distribution. |
| LogP | Predicted Value | -0.4 to +5.6 | Measures lipophilicity, affecting membrane permeability. |
| Hydrogen Bond Donors | Predicted Value | ≤ 5 | Impacts solubility and binding. |
| Hydrogen Bond Acceptors | Predicted Value | ≤ 10 | Impacts solubility and binding. |
| TPSA (Ų) | Predicted Value | < 140 | Relates to membrane permeability and oral bioavailability. |
| Aqueous Solubility (LogS) | Predicted Value | > -6 | Crucial for formulation and absorption. |
| BBB Penetration | Predicted/Not Predicted | N/A | Indicates potential for CNS activity or side effects.[14] |
| GI Absorption | High/Low | High | Predicts the extent of absorption from the gut.[16] |
| CYP2D6 Inhibitor | Yes/No | No | Potential for drug-drug interactions. |
| AMES Toxicity | Yes/No | No | Indicates mutagenic potential. |
(Note: Predicted values would be populated from the output of the ADMET prediction tools.)
Ligand-Based Approaches: Uncovering Potential Bioactivity from Structural Analogs
When the specific biological target of a novel compound is unknown, ligand-based methods provide a powerful starting point. These approaches leverage the known activities of structurally similar molecules to infer the potential bioactivity of the query compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[17][18] By analyzing QSAR models built for benzothiazole derivatives, we can predict the potential activity of our target molecule.[4][9][19]
Rationale for QSAR: The underlying principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By identifying the key structural features that contribute to a particular biological effect in a series of known active compounds, we can predict the activity of new, untested molecules.[18]
Workflow Diagram: QSAR-Based Bioactivity Prediction
Caption: A streamlined workflow for predicting bioactivity using existing QSAR models.
Structure-Based Approaches: Elucidating Molecular Interactions
Once potential biological targets have been hypothesized, structure-based methods can be employed to investigate the molecular interactions between our compound and these targets at an atomic level.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][20] This method is invaluable for predicting the binding affinity and mode of interaction of a ligand with a protein target.[21][22]
Experimental Protocol: Molecular Docking
-
Target Selection and Preparation:
-
Identify potential protein targets from the literature based on the known activities of benzothiazole derivatives (e.g., protein kinases, microbial enzymes).[17][22]
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.[1]
-
-
Ligand Preparation:
-
Generate a 3D conformer of 2-(Piperidin-3-yloxy)-1,3-benzothiazole.
-
Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Analysis of Results:
-
Visualize the docked pose and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.[21]
-
Compare the docking score to that of known inhibitors or the native ligand to estimate the relative binding affinity.
-
Workflow Diagram: Molecular Docking Protocol
Caption: Step-by-step workflow for performing a molecular docking simulation.
Table 2: Potential Protein Targets for 2-(Piperidin-3-yloxy)-1,3-benzothiazole and Docking Results
| Potential Target Class | Specific Protein Example (PDB ID) | Rationale for Selection | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinases | p56lck (e.g., 1QPC) | Benzothiazoles are known inhibitors of various kinases involved in cancer.[17][22] | Docking Score | e.g., Met319, Thr316 |
| Dihydrofolate Reductase (DHFR) | S. aureus DHFR (e.g., 4LAE) | A validated target for antimicrobial agents; benzothiazoles have shown activity.[1] | Docking Score | e.g., Ile50, Phe92 |
| Fungal Cytochrome P450 | CYP51 (e.g., 1EA1) | A key enzyme in fungal sterol biosynthesis, a target for antifungal drugs.[21] | Docking Score | e.g., Heme, Tyr132 |
| DNA Gyrase | S. aureus DNA Gyrase B | An essential bacterial enzyme and a target for antibiotics.[21] | Docking Score | e.g., Asp79, Asn46 |
(Note: Predicted binding affinities and key interacting residues would be populated from the output of the docking simulations.)
Synthesis of Evidence and Self-Validation
The trustworthiness of in silico predictions hinges on the convergence of evidence from multiple, orthogonal methods. A prediction gains strength when, for example, a QSAR model suggests anticancer activity, and subsequent docking studies reveal favorable binding to a known cancer-related kinase.
Self-Validation System:
-
Cross-Referencing Databases: Compare predicted activities with data from large-scale bioactivity databases (e.g., ChEMBL, PubChem) for structurally similar compounds.
-
Pharmacophore Modeling: Develop a pharmacophore model based on a set of known active benzothiazole derivatives for a specific target. If our compound of interest fits this model well, it increases confidence in its potential activity.[4]
-
Molecular Dynamics (MD) Simulations: For promising docking poses, MD simulations can be performed to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions.[9][22]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of 2-(Piperidin-3-yloxy)-1,3-benzothiazole. By integrating physicochemical profiling, ligand-based methods, and structure-based approaches, we can construct a well-supported hypothesis regarding its potential therapeutic applications. The predictions generated through this process provide a strong foundation for prioritizing this compound for chemical synthesis and subsequent in vitro and in vivo experimental validation. The ultimate goal of this computational pre-assessment is to de-risk and accelerate the drug discovery process, bringing potentially valuable new medicines to the clinic more efficiently.
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Structure-Activity Relationship (SAR) Studies of 2-(Piperidin-3-yloxy)-1,3-benzothiazole Analogs: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
The 1,3-benzothiazole scaffold is a privileged heterocyclic structure renowned for its wide spectrum of pharmacological activities.[1][2][3][4] When combined with a piperidin-3-yloxy linker at the 2-position, it forms a core structure with significant potential for developing targeted therapeutics, particularly for complex multifactorial diseases like neuropsychiatric and neurodegenerative disorders.[5][6] This guide provides a detailed exploration of the structure-activity relationships (SAR) for this specific class of analogs. We will dissect the core scaffold to understand how modifications to the benzothiazole ring, the ether linkage, and the piperidine moiety influence biological activity, with a focus on dopamine (D2/D3) and histamine (H3) receptor antagonism, as well as cholinesterase inhibition. This document synthesizes findings from key studies to offer a strategic framework for researchers engaged in the design and optimization of novel benzothiazole-based drug candidates.
The Benzothiazole Scaffold: A Foundation of Therapeutic Versatility
The benzothiazole ring system is a cornerstone in medicinal chemistry, integral to a multitude of natural and synthetic compounds.[4] Its unique electronic properties and rigid bicyclic structure make it an excellent pharmacophore for interacting with a diverse array of biological targets. This has led to the development of benzothiazole-containing agents with applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant drugs, among others.[1][7][8][9]
The focus of this guide, the 2-(Piperidin-3-yloxy)-1,3-benzothiazole scaffold, leverages this versatile core by introducing a flexible linker and a basic amine group, features known to be critical for interaction with many G-protein coupled receptors (GPCRs) and enzymes within the central nervous system (CNS).[5][10]
Deconstructing the Core Scaffold for SAR Analysis
To systematically understand the SAR of these analogs, we can dissect the molecule into three primary regions for modification. Each region offers a distinct opportunity to modulate the compound's potency, selectivity, and pharmacokinetic properties.
Caption: Key regions for SAR modification on the core scaffold.
Comprehensive Structure-Activity Relationship (SAR) Analysis
The following sections detail how chemical modifications within each region impact biological activity, drawing on empirical data from seminal studies.
Region A: The Influence of the Benzothiazole Ring
Substitutions on the benzene portion of the benzothiazole ring primarily modulate lipophilicity, electronic distribution, and potential steric interactions within the target's binding pocket.
-
Halogenation: The introduction of electron-withdrawing groups like chlorine can be a strategic choice. For instance, in the development of Hsp90 C-terminal-domain inhibitors, a para-chlorophenyl substituent at position 6 was chosen to enhance drug-like properties and explore SAR at other positions.[11]
-
Methoxy Groups: The placement of methoxy groups can significantly influence activity. In a series of dopamine D2/D3 receptor ligands, methoxy substitution on a terminal phenyl ring (attached to a piperazine at Region C) led to a 22-fold increase in D2 receptor binding affinity compared to the parent ligand.[5][12] This enhancement is often attributed to favorable electronic and steric effects or the formation of specific hydrogen bonds within the receptor.
-
Nitro Groups: A nitro group, being strongly electron-withdrawing, can also play a critical role. In a study of pyrazole-containing benzothiazoles, a nitro group at the 6-position was a common feature of compounds exhibiting promising antimicrobial activity.[13]
Region B: The Critical Role of the Linker
The linker's nature, length, and flexibility are paramount in correctly positioning the terminal basic amine (Region C) for optimal interaction with the target protein.
-
Ether vs. Amide Linkage: The choice of an ether linkage, as in the title scaffold, over an amide group is a deliberate design decision. The ether oxygen can act as a hydrogen bond acceptor, and replacing an amide with an ether can improve metabolic stability and alter physicochemical properties to achieve a more balanced D2/D3 receptor affinity profile.[12]
-
Alkyl Spacer Length: The length of an alkyl chain linker is a classic SAR parameter. In a series of multitarget-directed ligands for Alzheimer's disease, varying the spacer length between the benzothiazole core and a terminal amine from 2 to 5 methylene groups had a profound and non-linear effect on affinity for the histamine H3 receptor.[14] For piperidine and pyrrolidine derivatives, spacers of 3 or 5 carbons often showed higher affinity than those with 4 carbons, underscoring the need for precise geometry to span the distance between key interaction points in the receptor.[14][15]
Region C: The Piperidine Moiety as a Targeting Element
The basic nitrogen of the piperidine ring is frequently essential for activity, forming a key salt bridge or hydrogen bond interaction with an acidic residue (e.g., Aspartic acid) in the target protein. Modifications at this position are a primary driver of potency and selectivity.
-
N-Substituents: The piperidine nitrogen is a prime handle for introducing larger, often aromatic, substituents to access deeper, more hydrophobic pockets in the receptor. In the pursuit of dual D2/D3 ligands, extending the scaffold from the basic amine with a 4-phenylpiperazine moiety was a key strategy.[5][12][16] Further substitution on this terminal phenyl ring (e.g., with a methoxy group) was shown to dramatically improve binding affinity.[12][16]
-
Ring Variation (Bioisosteric Replacement): Replacing the piperidine ring with other cyclic amines like pyrrolidine or the larger azepane can fine-tune receptor fit. Studies on H3 receptor ligands showed that azepane and pyrrolidine derivatives could achieve higher affinity than their piperidine counterparts, demonstrating that the size and conformation of this ring are critical for optimal binding.[14][15]
Case Study: SAR of Benzothiazole Analogs as Dual D2/D3 Receptor Ligands
A compelling example of SAR in this class comes from a series of analogs developed as antagonists for the dopamine D2 and D3 receptors, which are important targets for treating neuropsychiatric diseases.[5][17] The researchers performed a bioisosteric replacement approach, swapping a benzimidazole core for a benzothiazole one, and systematically explored substitutions.[5][12]
Table 1: SAR Data for Selected Benzothiazole-Based Dopamine Receptor Ligands
| Compound ID | R (Substitution on terminal phenyl) | Ki (hD2SR) [nM] | Ki (hD3R) [nM] | LipE (hD2SR / hD3R) |
|---|---|---|---|---|
| Parent Ligand | H | 63 ± 15 | 1.8 ± 0.5 | 2.9 / 4.2 |
| 9 | 2-OCH₃ | 2.8 ± 0.8 | 3.0 ± 1.6 | 4.4 / 4.3 |
| 10 (deaminated) | 2-OCH₃ (no piperazine N) | 3.2 ± 0.4 | 8.5 ± 2.2 | 3.9 / 3.5 |
Data synthesized from Schübler et al., 2017.[5][16]
From this data, several key insights emerge:
-
Introduction of Benzothiazole: The introduction of the benzothiazole moiety was well-tolerated by both D2 and D3 receptors, yielding ligands with affinities in the low nanomolar range.[5][12]
-
Impact of 2-OCH₃ Group: Adding a methoxy group at the 2-position of the terminal phenylpiperazine (Compound 9 ) dramatically increased D2 receptor affinity over 22-fold and resulted in a potent, dually acting ligand with high ligand efficiency (LipE).[5][12]
-
Importance of the Basic Nitrogen: The deaminated analog (Compound 10 ), where a core nitrogen of the piperazine ring is removed, showed a slight decrease in D2 affinity but a more significant drop in D3 affinity, highlighting the importance of the basic center for D3 receptor interaction.[5][16]
Experimental Design and Methodologies
A robust SAR campaign relies on validated, reproducible experimental protocols. The following outlines the core workflows for synthesizing and evaluating these analogs.
General Synthetic Strategy
The synthesis of 2-(Piperidin-3-yloxy)-1,3-benzothiazole analogs typically follows a convergent approach.
Caption: General synthetic workflow for analog synthesis.
Step-by-Step Protocol Overview:
-
Formation of the Benzothiazole Core: A common method involves the condensation of 2-aminothiophenol with reagents like carboxylic acids, aldehydes, or acyl chlorides to form the benzothiazole ring.[8] To generate a reactive handle at the 2-position, cyclization with a phosgene equivalent yields 2-chlorobenzothiazole.
-
Ether Linkage Formation: The hydroxyl group of a suitably protected piperidine, such as N-Boc-3-hydroxypiperidine, is deprotonated with a strong base (e.g., sodium hydride). The resulting alkoxide then displaces the chlorine from 2-chlorobenzothiazole via an SNAr reaction to form the ether bond.[11]
-
Deprotection: The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the free secondary amine.[11]
-
Diversification: The exposed piperidine nitrogen serves as the point for diversification. A library of final analogs can be generated through standard reactions like reductive amination, amide coupling, or N-arylation to introduce the desired substituents in Region C.
In Vitro Biological Evaluation
The primary screening cascade for these compounds involves assessing their interaction with the intended biological targets.
Protocol: Radioligand Binding Assay for Dopamine Receptors (D2/D3)
-
Source of Receptors: Prepare cell membrane homogenates from CHO (Chinese Hamster Ovary) cells stably expressing the human D2 or D3 receptors.
-
Radioligand: Use a high-affinity radioligand, such as [³H]spiperone, to label the receptors.
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (analog).
-
Incubation & Separation: Allow the reaction to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. This protocol provides a robust and validated method for quantifying receptor affinity.
Conclusion and Future Directions
The 2-(Piperidin-3-yloxy)-1,3-benzothiazole scaffold represents a highly adaptable platform for drug discovery. SAR studies have consistently shown that:
-
The benzothiazole ring can be substituted to fine-tune electronic properties and interactions.
-
The piperidine moiety is the primary driver of potency and selectivity, where N-substituents are critical for engaging specific receptor subpockets.
-
The linker region must be optimized to ensure the correct spatial orientation between the other two domains.
Future work should focus on developing analogs with improved selectivity profiles to minimize off-target effects. For CNS-targeted agents, optimizing for blood-brain barrier penetration by balancing lipophilicity and hydrogen bonding capacity will be critical. Furthermore, as demonstrated by recent studies, exploring this scaffold for multi-target-directed ligands, which can simultaneously modulate several disease-relevant pathways, presents an exciting and potentially more efficacious therapeutic strategy for complex disorders like Alzheimer's disease.[6]
References
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Schübler, M., Sadek, B., Kottke, T., Weizel, L., & Stark, H. (2017). Synthesis, molecular properties estimations, and dual dopamine D2 and D3 receptor activities of benzothiazole-based ligands. Frontiers in Chemistry, 5. [Link]
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Schübler, M., Sadek, B., Kottke, T., Weizel, L., & Stark, H. (2017). Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. PubMed Central. [Link]
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Schübler, M., Sadek, B., Kottke, T., Weizel, L., & Stark, H. (2017). Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Frontiers in Chemistry. [Link]
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Katou, T., et al. (2023). Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorganic & Medicinal Chemistry. [Link]
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Kamal, A., & Adil, S. F. (2013). Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace. [Link]
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Ortega, R., et al. (2011). Synthesis, binding affinity and SAR of new benzolactam derivatives as dopamine D3 receptor ligands. Semantic Scholar. [Link]
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Popli, S., et al. (2018). Benzothiazole analogues and their biological aspects: A Review. ResearchGate. [Link]
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Schneider, C. S., & Mierau, J. (1987). Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analog of apomorphine. Journal of Medicinal Chemistry. [Link]
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Kumar, M. V., et al. (2018). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
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Hafez, D. E., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. University of Copenhagen Research Portal. [Link]
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The Benzothiazole Scaffold: A Privileged Core for Novel Therapeutics
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
The benzothiazole nucleus, a bicyclic system forged from the fusion of benzene and thiazole rings, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its remarkable versatility and capacity to interact with a wide array of biological targets have propelled the development of a multitude of compounds with significant therapeutic promise. This technical guide offers a comprehensive exploration of the therapeutic potential of novel benzothiazole derivatives, delving into their synthesis, multifaceted pharmacological activities, and the intricate mechanisms that underpin their effects. Designed for researchers, scientists, and drug development professionals, this document provides a foundation of technical accuracy and field-proven insights to empower the next wave of benzothiazole-based drug discovery.
Section 1: Synthesis and Characterization of Novel Benzothiazole Derivatives
The synthetic accessibility and structural tunability of the benzothiazole core are key to its prominence in drug discovery. A variety of synthetic methodologies have been developed to generate diverse libraries of benzothiazole derivatives, with the condensation of 2-aminothiophenol with various electrophiles being a cornerstone approach.
General Synthetic Protocol: Condensation of 2-Aminothiophenol with Carboxylic Acids
A prevalent and robust method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a range of carboxylic acids. This reaction is typically carried out under acidic conditions and often at elevated temperatures.
Experimental Protocol: Synthesis of 2-Aryl Benzothiazole Derivatives
-
Step 1: Reaction Setup. In a round-bottom flask, combine equimolar amounts of 2-aminothiophenol and a substituted benzoic acid with polyphosphoric acid (PPA) (approximately 10-15 g per 0.01 mol of reactant).
-
Step 2: Reflux. Heat the reaction mixture to 220°C and reflux for 4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Step 3: Quenching and Neutralization. After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water. Neutralize the acidic solution with a suitable base, such as 10% sodium bicarbonate solution, until a precipitate is formed.
-
Step 4: Isolation and Purification. Collect the crude product by filtration, wash it thoroughly with water, and dry it. Purify the crude solid by recrystallization from an appropriate solvent, such as ethanol, to yield the pure 2-substituted benzothiazole derivative.
-
Step 5: Characterization. Confirm the structure of the synthesized compound using a suite of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry (MS).
Alternative Synthetic Strategies
While the condensation with carboxylic acids is a workhorse method, other synthetic routes offer access to a wider range of derivatives. These include the reaction of 2-aminothiophenol with aldehydes, acid chlorides, and other electrophilic partners. The choice of synthetic strategy is often dictated by the desired substitution pattern and the reactivity of the starting materials.
Section 2: Anticancer Potential of Benzothiazole Derivatives
Benzothiazole derivatives have emerged as a significant class of anticancer agents, demonstrating potent cytotoxic activity against a broad spectrum of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A key mechanism through which many benzothiazole compounds exert their anticancer effects is by targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. By inhibiting key kinases within this cascade, benzothiazole derivatives can effectively induce apoptosis and impede tumor progression.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic potential of novel benzothiazole compounds is typically evaluated using in vitro cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth, is a key metric for assessing potency.
| Benzothiazole Derivative | Cancer Cell Line | Cell Line Type | IC50 Value |
| Substituted bromopyridine acetamide benzothiazole (29) | SKRB-3 | Breast Adenocarcinoma | 1.2 nM |
| Substituted bromopyridine acetamide benzothiazole (29) | SW620 | Colorectal Adenocarcinoma | 4.3 nM |
| Substituted bromopyridine acetamide benzothiazole (29) | A549 | Lung Carcinoma | 44 nM |
| Substituted bromopyridine acetamide benzothiazole (29) | HepG2 | Hepatocellular Carcinoma | 48 nM |
| Chlorobenzyl indole semicarbazide benz |
Discovery of Bioactive 2-Substituted Benzothiazoles
Executive Summary: The Privileged Scaffold
In the landscape of modern medicinal chemistry, the benzothiazole nucleus stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, 2-substituted benzothiazoles have emerged as high-value pharmacophores due to their structural rigidity, stability, and ability to mimic purine bases, allowing them to interact effectively with ATP-binding pockets of kinases and DNA minor grooves.
This guide moves beyond basic literature review to provide a technical blueprint for the discovery, synthesis, and validation of these bioactive molecules. We focus on their role as potent EGFR/PI3K inhibitors , antimicrobial agents , and their emerging utility in targeted protein degradation (PROTACs) .
Chemical Space & Rationale
The benzothiazole ring system consists of a benzene ring fused to a thiazole ring.[1] Its pharmacological versatility stems from two key electronic features:
-
The Endocyclic Nitrogen (N3): Acts as a hydrogen bond acceptor, crucial for binding to amino acid residues (e.g., Met793 in EGFR).
-
The C-2 Position: The most reactive site for substitution, allowing for the introduction of aryl, heteroaryl, or alkyl linkers that determine target specificity.
Structure-Activity Relationship (SAR) Core
The biological activity is tightly controlled by substitutions at C-2 (specificity) and C-6 (potency/metabolic stability).
Figure 1: SAR Logic of 2-Substituted Benzothiazoles. C-2 dictates the primary interaction (e.g., kinase hinge binding), while C-6 modulates electronic properties and metabolic half-life.
Synthetic Strategies: From Flask to Flow
Efficient synthesis is the backbone of drug discovery. While traditional methods exist, we prioritize atom-economical and green chemistry approaches that are scalable for library generation.
Protocol A: Zinc-Catalyzed Oxidative Condensation (Standard)
This method is preferred for its high yield and tolerance of diverse functional groups on the aldehyde.
Mechanism: The reaction proceeds via the formation of a Schiff base (imine) intermediate, followed by intramolecular nucleophilic attack by the thiol group and subsequent oxidative aromatization.
Figure 2: Mechanistic pathway for the oxidative condensation of 2-aminothiophenol with aldehydes.
Step-by-Step Methodology:
-
Reagents: 2-Aminothiophenol (1.0 mmol), Aryl aldehyde (1.0 mmol), Zn(OAc)₂·2H₂O (0.05 mmol, 5 mol%).
-
Reaction: Dissolve reagents in Ethanol (10 mL). Heat to reflux (80°C) with continuous stirring.
-
Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2) every 15 mins. Reaction typically completes in 30-60 mins.
-
Work-up: Cool to room temperature. Pour into crushed ice. The solid product precipitates out.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol. Self-Validation: A sharp melting point and a single spot on TLC confirm purity.
Protocol B: Green Synthesis (Solvent-Free)
For high-throughput screening (HTS) library generation, a solvent-free mortar-pestle grinding method using p-TsOH (p-Toluenesulfonic acid) is recommended.
-
Procedure: Grind 2-aminothiophenol and aldehyde with p-TsOH (10 mol%) for 5-10 minutes.
-
Validation: The mixture turns to a solid mass. Wash with water to remove acid catalyst. Yields are often >90%.[2]
Therapeutic Applications & Mechanisms
The biological utility of benzothiazoles is vast. We focus here on the most critical area: Oncology .
Anticancer Activity: Kinase Inhibition & Apoptosis
2-Substituted benzothiazoles (e.g., YLT322 , PB11 ) act as dual inhibitors. They target receptor tyrosine kinases (RTKs) like EGFR and downstream effectors in the PI3K/Akt/mTOR pathway, ultimately triggering mitochondrial apoptosis.
Mechanism of Action:
-
Kinase Binding: The benzothiazole moiety competes with ATP at the kinase hinge region.
-
Signal Blockade: Inhibition of PI3K prevents Akt phosphorylation.
-
Apoptosis Trigger: Reduced Akt activity leads to Bax translocation to the mitochondria, Cytochrome c release, and activation of Caspase-9 and Caspase-3 .
Figure 3: Mechanism of Action. Benzothiazoles inhibit the EGFR/PI3K axis, relieving the suppression of Bax and triggering intrinsic mitochondrial apoptosis.
Quantitative Data: Cytotoxicity Profile
The following table summarizes the IC50 values of key benzothiazole derivatives against standard cancer cell lines, demonstrating their potency relative to clinical standards.
| Compound | Target Mechanism | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| YLT322 | Mitochondrial Apoptosis | HepG2 (Liver) | 0.5 - 2.0 | [1] |
| PB11 | PI3K/Akt Inhibition | U87 (Glioblastoma) | ~0.05 | [2] |
| Quizartinib | FLT3 Inhibitor | AML Cells | < 0.01 | [3] |
| Compound 4i | EGFR Inhibitor | HOP-92 (Lung) | 1.1 - 8.8 | [4] |
Experimental Protocols: Biological Validation
To ensure trustworthiness and reproducibility , the following assay protocols are standardized.
Protocol 1: MTT Cytotoxicity Assay
-
Purpose: Determine IC50 values.
-
Seeding: Plate cancer cells (e.g., MCF-7, HepG2) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add benzothiazole derivatives at serial dilutions (0.1, 1, 5, 10, 50, 100 µM). Include DMSO control (<0.1%).
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Calculation: % Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to derive IC50.
Protocol 2: Apoptosis Detection (Annexin V/PI)
-
Purpose: Distinguish between apoptotic and necrotic cell death.
-
Method: Treat cells with IC50 concentration of the drug for 24h.
-
Staining: Harvest cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analysis: Flow cytometry.[3]
-
Annexin V+/PI-: Early Apoptosis.
-
Annexin V+/PI+: Late Apoptosis.
-
Future Outlook: PROTACs and Beyond
The future of benzothiazoles lies in Targeted Protein Degradation (TPD) .
-
Concept: Use the benzothiazole scaffold as the "warhead" (protein-binding ligand) connected via a linker to an E3 ligase ligand (e.g., Thalidomide).
-
Application: Benzothiazole-based PROTACs can degrade oncogenic kinases (like mutant EGFR) rather than just inhibiting them, overcoming drug resistance caused by mutations like T790M.
-
Hsp90 Targeting: Recent studies indicate benzothiazole derivatives can target the C-terminus of Hsp90, inducing degradation of client proteins (Her2, Akt) without triggering the heat shock response [5]. This offers a unique avenue for dual-mechanism therapeutics.
References
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A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway. PLOS ONE, 2013.[4]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway. Int. J. Mol. Sci., 2021.[5][6][7]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI, 2025.
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer agents. Frontiers in Pharmacology, 2024.
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From Bacteria to Cancer: A Benzothiazole-Based DNA Gyrase B Inhibitor Redesigned for Hsp90 C-Terminal Inhibition. ACS Med. Chem. Lett., 2014.
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Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds. Journal of Chemical Reviews, 2024.
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- 4. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Advances in 2-substituted benzothiazole scaffold-based chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmakinetics studies, molecular docking and discovery of anti- proliferative agents and its targeting EGFR inhibitors - Journal of King Saud University - Science [jksus.org]
Application Note: A Step-by-Step Protocol for the Synthesis of 2-(Piperidin-3-yloxy)-1,3-benzothiazole
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(Piperidin-3-yloxy)-1,3-benzothiazole, a heterocyclic compound of interest for medicinal chemistry and drug development professionals. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2] This guide details the reaction mechanism, reagent selection, optimized reaction conditions, and procedures for purification and characterization. The protocol is designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry for researchers and scientists.
Introduction and Scientific Context
The benzothiazole scaffold is a "privileged" heterocyclic ring system, meaning it is a common structural motif in compounds exhibiting a wide range of biological activities.[3][4] Derivatives of benzothiazole have been extensively investigated and developed as therapeutic agents with applications including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6][7] The functionalization of the 2-position of the benzothiazole ring is a common strategy for modulating its pharmacological profile.
The target molecule, 2-(Piperidin-3-yloxy)-1,3-benzothiazole, combines the benzothiazole core with a piperidine moiety through an ether linkage. This structure is of significant interest as it merges the established bioactivity of the benzothiazole nucleus with the conformational and physicochemical properties of the piperidine ring, a common feature in many central nervous system (CNS) active drugs. This protocol outlines a reliable synthesis based on the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide.[8][9]
Reaction Principle: The Williamson Ether Synthesis
The synthesis proceeds via a nucleophilic substitution reaction. The core transformation involves the deprotonation of the secondary alcohol of 3-hydroxypiperidine to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic C2 carbon of the 2-chlorobenzothiazole ring, displacing the chloride leaving group to form the desired C-O ether bond.[1][2]
The mechanism is facilitated by the use of a strong, non-nucleophilic base and an aprotic polar solvent. The base is crucial for generating a sufficient concentration of the alkoxide, which is a much stronger nucleophile than the parent alcohol.[9] An aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the cation (Na+) without interfering with the nucleophilicity of the alkoxide anion, thereby accelerating the rate of the SN2-type reaction.[9]
Experimental Protocol
Materials and Equipment
Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Molar Equiv. |
| 2-Chlorobenzothiazole | 615-20-3 | 169.62 | 1.00 g | 1.0 |
| (±)-3-Hydroxypiperidine | 6859-99-0 | 101.15 | 0.66 g | 1.1 |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 (as NaH) | 0.26 g | 1.1 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 20 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | - |
| Hexane | 110-54-3 | 86.18 | As needed | - |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Equipment:
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser and nitrogen/argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
PART A: Alkoxide Formation
-
Setup: Assemble the 100 mL two-neck round-bottom flask with a magnetic stir bar, a condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent quenching the base.
-
Reagent Addition: Add (±)-3-hydroxypiperidine (0.66 g, 1.1 eq) to the flask, followed by 15 mL of anhydrous DMF. Begin stirring to dissolve the solid.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Deprotonation: Carefully add sodium hydride (0.26 g of 60% dispersion, 1.1 eq) portion-wise over 10 minutes.
-
Causality Note: Adding NaH slowly at 0 °C is critical to manage the exothermic reaction and the evolution of hydrogen gas. A strong base is required to fully deprotonate the alcohol, creating the highly reactive alkoxide nucleophile needed for the subsequent step.[10]
-
-
Stirring: Allow the mixture to stir at 0 °C for 20 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes. The formation of a clear solution or a fine suspension indicates the formation of the sodium alkoxide.
PART B: Nucleophilic Substitution
-
Substrate Addition: Dissolve 2-chlorobenzothiazole (1.00 g, 1.0 eq) in 5 mL of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Heating: Heat the reaction mixture to 90 °C using a heating mantle.
-
Causality Note: Heating provides the necessary activation energy for the nucleophilic attack on the electron-deficient carbon of the benzothiazole ring and displacement of the chloride leaving group. This temperature represents a balance between achieving a reasonable reaction rate and minimizing potential side reactions.
-
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an eluent of 30% Ethyl Acetate in Hexane. The disappearance of the 2-chlorobenzothiazole spot (starting material) and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.
PART C: Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, add 20 mL of ice-cold water to quench the reaction and destroy any remaining sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them twice with brine (2 x 25 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexane.
-
Final Product: Combine the pure fractions (as identified by TLC) and evaporate the solvent to afford 2-(Piperidin-3-yloxy)-1,3-benzothiazole as a solid or viscous oil.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure, including the successful formation of the ether linkage and the presence of both piperidine and benzothiazole protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound. The expected [M+H]⁺ for C₁₂H₁₄N₂OS is 235.09.
-
Melting Point: If the product is a solid, determining its melting point can serve as an indicator of purity.
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and water-reactive. Handle only under an inert atmosphere (nitrogen or argon). It can ignite upon contact with water or moist air. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Handle in a well-ventilated fume hood and avoid skin contact.
-
2-Chlorobenzothiazole: An irritant. Avoid inhalation and contact with skin and eyes.
-
General: Perform the entire reaction in a well-ventilated fume hood.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Synthetic workflow for 2-(Piperidin-3-yloxy)-1,3-benzothiazole.
References
-
Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Arafat, M., et al. (2022). Synthesis and Biological Assessment of New Benzothiazolopyridine and Benzothiazolyl-triazole Derivatives as Antioxidant and Anti. Bulletin of the Chemical Society of Ethiopia, 36(2). Available at: [Link]
-
PubChem. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2). Available at: [Link]
-
Patel, D., et al. (n.d.). Biological evaluation of some new 1,3-benzothiazole-2-yl derivatives containing pyrazole moiety. Der Pharma Chemica. Available at: [Link]
-
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]
-
Hien, T. T. T., et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry, 62B(12), 1276-1282. Available at: [Link]
-
Acta Crystallographica Section E. (2012). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. National Center for Biotechnology Information. Available at: [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available at: [Link]
-
Al-Omair, M. A. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1683. Available at: [Link]
-
Srivastava, P., et al. (2019). Benzothiazole: The Versatile Scaffolds with Potent and Significant Pharmacological Properties. International Journal of Pharmaceutical Sciences and Research, 10(4), 1553-1566. Available at: [Link]
-
Elementary Education Online. (2021). Study of Benzothiazoles and its Pharmaceutical Importance. Available at: [Link]
-
Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. Journal of Advanced Scientific Research, 4(3), 11-20. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ijpsr.com [ijpsr.com]
- 4. ilkogretim-online.org [ilkogretim-online.org]
- 5. jchemrev.com [jchemrev.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. francis-press.com [francis-press.com]
Application Note: Green Chemistry Paradigms in the Synthesis of Benzothiazole Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, mechanistic, and highly reproducible guide to synthesizing benzothiazole derivatives using sustainable, green chemistry principles.
Executive Summary & Rationale
Benzothiazoles are privileged heterocyclic pharmacophores exhibiting profound anticancer, antimicrobial, and anti-inflammatory activities[1]. Traditional synthetic routes rely heavily on hazardous reagents (e.g., polyphosphoric acid, transition metal catalysts) and toxic, high-boiling solvents like toluene. These conventional methods generate significant volatile organic compound (VOC) waste and require energy-intensive reflux conditions.
The transition to green chemistry in benzothiazole synthesis is not merely an environmental imperative but a functional upgrade. By leveraging Deep Eutectic Solvents (DES), aqueous media, and microwave irradiation, researchers can reduce energy consumption by up to 40% and overall waste generation by 50%[1]. Furthermore, these methods often yield higher product purities by suppressing thermal degradation pathways common in conventional syntheses.
Mechanistic Insights into Green Catalysis
As a drug development professional, moving away from conventional synthesis requires understanding the causality behind green alternatives. Why do these eco-friendly methods work, and how do they alter the reaction kinetics?
A. Deep Eutectic Solvents (DES) as Dual-Role Media
Deep eutectic solvents, such as those formed by Choline Chloride and Imidazole ([CholineCl][Imidazole]₂), act as both a biodegradable solvent and a catalyst[2].
-
The Causality: Traditional ionic liquids are often toxic and difficult to degrade. In contrast, the [CholineCl][Imidazole]₂ DES utilizes a safe dietary supplement (choline) and a basic moiety (imidazole). The imidazole acts as a base to deprotonate the 2-aminothiophenol, enhancing its nucleophilicity. Simultaneously, the extensive hydrogen-bonding network provided by the choline hydroxyl groups activates the carbonyl carbon of the aromatic aldehyde. This dual-action mechanism significantly lowers the activation energy barrier for Schiff base formation and subsequent cyclization[2].
B. Water-Mediated Protic Activation
Organic chemists traditionally avoid water in condensation reactions due to Le Chatelier's principle (water is a byproduct of condensation). However, recent computational and experimental studies reveal that water can uniquely drive this reaction.
-
The Causality: Water acts as a crucial "proton shuttle." It stabilizes the transition state of the critical S,N-shift and cyclization steps via extensive hydrogen bonding networks. This hydrophobic effect drives the organic reactants together, enabling the formation of 2-substituted benzothiazoles even at room temperature without the need for harsh acids or metal catalysts[3].
C. Microwave-Assisted Dielectric Heating
Microwave (MW) irradiation replaces convective heating (oil baths) with dielectric heating.
-
The Causality: MW irradiation directly couples with polar solvents (like water or waste curd water)[4]. This causes localized superheating and rapid molecular friction, accelerating reaction kinetics. The uniform heating profile bypasses the thermal gradients of conventional heating, driving the condensation and oxidation steps to completion in minutes rather than hours, thereby improving the E-factor (Environmental factor) by 30%[1].
Quantitative Data: Method Comparison
The following table summarizes the operational metrics of various benzothiazole synthesis paradigms, demonstrating the clear superiority of green methodologies.
| Synthesis Paradigm | Catalyst / Medium | Temperature | Reaction Time | Avg. Yield | Green Chemistry Advantages |
| Conventional | Toluene / p-TsOH | 110°C (Reflux) | 6–12 hours | 60–75% | Baseline (High VOCs, toxic, high E-factor) |
| Microwave-Assisted | Aqueous / Curd Water | 70–80°C | 5–15 mins | 85–95% | 40% energy reduction, 50% less waste[1],[4] |
| DES-Mediated | [CholineCl][Imidazole]₂ | 70°C | 30–60 mins | 78–92% | Biodegradable, recyclable catalyst, zero VOCs[2] |
| Room Temp Aqueous | Water (Protic Shuttle) | 25°C | 1–2 hours | 82–90% | No strong acids, metal-free, mild conditions[3] |
Workflows and Pathway Visualizations
Mechanistic Pathway of DES-Catalyzed Synthesis
The following diagram illustrates the logical progression of the condensation reaction within a Deep Eutectic Solvent.
Caption: Mechanistic pathway of DES-catalyzed benzothiazole synthesis highlighting dual-activation.
Microwave-Assisted Aqueous Synthesis Workflow
Caption: Microwave-assisted aqueous synthesis workflow for benzothiazole derivatives.
Experimental Protocols
The following methodologies are designed as self-validating systems . They utilize intrinsic physical changes (e.g., precipitation) to confirm reaction progress, minimizing the need for hazardous solvent-based TLC monitoring.
Protocol A: Microwave-Assisted Aqueous Synthesis
This protocol utilizes water as a green solvent under microwave irradiation, exploiting the hydrophobic effect to drive the reaction[5],[4].
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Deionized Water (or waste curd water as a catalytic medium) (5.0 mL)
-
Microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1.0 mmol of 2-aminothiophenol and 1.0 mmol of the substituted benzaldehyde.
-
Solvent Addition: Add 5.0 mL of deionized water. Note: The reactants will form a heterogeneous suspension. This is expected and beneficial, as the hydrophobic effect will force the organic molecules into close proximity.
-
Irradiation: Seal the vial and place it in the microwave reactor. Set the parameters to 80°C, with a power limit of 400W, and a hold time of 10 minutes.
-
Self-Validating Isolation: Upon completion, allow the vial to cool to room temperature (25°C). Validation Check: The reaction's success is visually confirmed by the spontaneous precipitation of the highly hydrophobic benzothiazole derivative from the aqueous phase.
-
Purification: Filter the precipitate under a vacuum. Wash the solid cake with cold water (2 × 5 mL) to remove any unreacted water-soluble impurities. Recrystallize from hot ethanol to yield the pure 2-substituted benzothiazole.
Protocol B: DES-Mediated Solvent-Free Synthesis
This protocol utilizes [CholineCl][Imidazole]₂ to achieve a high-yielding, solvent-free synthesis[2].
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
[CholineCl][Imidazole]₂ DES (20 mol%)
Step-by-Step Methodology:
-
DES Preparation: Synthesize the DES by mixing Choline Chloride and Imidazole in a 1:2 molar ratio at 80°C until a clear, homogeneous liquid is formed.
-
Reaction Setup: In a 25 mL round-bottom flask, combine 1.0 mmol of 2-aminothiophenol, 1.0 mmol of the aldehyde, and 20 mol% of the prepared DES.
-
Thermal Activation: Stir the mixture at 70°C in an oil bath or heating block for 30–60 minutes.
-
Self-Validating Isolation: As the reaction progresses, the mixture will transition from a liquid suspension to a solid mass as the high-melting-point benzothiazole product forms. Validation Check: The solidification of the reaction mixture directly indicates the completion of the cyclization step.
-
Catalyst Recovery & Purification: Add 10 mL of water to the flask and stir vigorously. The DES is highly water-soluble and will dissolve, leaving the insoluble benzothiazole product suspended. Filter the product. The aqueous filtrate containing the DES can be evaporated under reduced pressure to recover the catalyst for subsequent runs (typically retaining >90% activity for up to 4 cycles)[2].
References
-
GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. Airo International Research Journal. 1
-
Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. RSC Advances.2
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules (NIH). 5
-
Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. ResearchGate. 3
-
Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water. Polycyclic Aromatic Compounds (Taylor & Francis). 4
Sources
- 1. airo.co.in [airo.co.in]
- 2. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of 2-substituted benzothiazoles
Application Note: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles
Abstract
This guide details the microwave-assisted organic synthesis (MAOS) of 2-substituted benzothiazoles, a critical scaffold in drug discovery (e.g., Riluzole, Ethoxzolamide). By leveraging dielectric heating, these protocols reduce reaction times from hours to minutes, eliminate toxic solvents, and significantly improve yields compared to conventional thermal methods.[1] This document provides three distinct, self-validating protocols ranging from solvent-free direct condensation to aqueous "on-water" chemistries.
Introduction & Scientific Rationale
The Challenge: Conventional synthesis of benzothiazoles often requires harsh conditions—high temperatures (
The Microwave Solution: Microwave irradiation (2.45 GHz) couples directly with the dipole moments of the reagents (specifically the polar 2-aminothiophenol and carboxylic acids/aldehydes). This dipolar polarization and ionic conduction generate rapid internal heat, overcoming the activation energy barrier for cyclodehydration much faster than convective heating.
Key Advantages:
-
Kinetic Acceleration: Reactions complete in 5–20 minutes.
-
Green Chemistry: Protocols allow for solvent-free or aqueous conditions.[2]
-
Enhanced Purity: Rapid heating profiles minimize thermal degradation of sensitive functional groups.
Mechanistic Insight
The formation of the benzothiazole ring proceeds via a condensation-cyclization-oxidation sequence. Under microwave irradiation, the polarity of the transition state is often stabilized, further accelerating the reaction.
Reaction Pathway:
-
Nucleophilic Attack: The amino group of 2-aminothiophenol attacks the carbonyl carbon (aldehyde or acid).
-
Intermediate Formation: Formation of a Schiff base (imine) or thioester intermediate.
-
Cyclization: Intramolecular nucleophilic attack by the thiol group.
-
Aromatization: Loss of water (dehydration) or oxidative dehydrogenation (if starting from aldehydes) establishes the aromatic system.
Figure 1: General mechanistic pathway. Microwave energy accelerates the initial nucleophilic attack and the dehydration steps.
Experimental Protocols
General Safety & Handling
-
Warning: 2-Aminothiophenol has a potent, disagreeable stench. Handle only in a functioning fume hood.
-
Pressure: Microwave reactions in sealed vessels generate pressure. Ensure vials are rated for at least 20 bar (300 psi).
-
Vessel: Use borosilicate glass vials with PTFE/silicone crimp caps.
Protocol A: Solvent-Free Direct Condensation (Carboxylic Acids)
Best for: Stable carboxylic acids, Green Chemistry compliance, High throughput.
Reagents:
-
2-Aminothiophenol (1.0 equiv)[3]
-
Carboxylic Acid (1.1 equiv)
-
Catalyst: None (Self-catalyzed) or trace Polyphosphoric Acid (PPA) if substrate is unreactive.
Procedure:
-
Mix: In a 10 mL microwave process vial, add 2-aminothiophenol (e.g., 1.0 mmol, 125 mg) and the carboxylic acid (1.1 mmol).
-
Homogenize: If the acid is solid, mix thoroughly with a spatula. No solvent is added.[4][5]
-
Seal: Crimp the vial with a PTFE-lined cap.
-
Irradiate:
-
Mode: Dynamic (Power controlled to maintain Temp).
-
Temp:
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Workup: Cool to room temperature (RT). The mixture may solidify. Add 5 mL of 10%
(aq) to neutralize and precipitate the product. -
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.
Validation: Yields typically >85%.[2] Purity >95% by HPLC.
Protocol B: Aqueous "On-Water" Synthesis (Aldehydes)
Best for: Aromatic aldehydes, Avoiding strong acids.
Reagents:
-
2-Aminothiophenol (1.0 equiv)[3]
-
Aromatic Aldehyde (1.0 equiv)
-
Solvent: Deionized Water (3 mL per mmol)
-
Catalyst: Glycerol (optional, acts as energy transfer agent) or Catalyst-free.
Procedure:
-
Prepare: Suspend 2-aminothiophenol (1 mmol) and aldehyde (1 mmol) in 3 mL of water in a microwave vial.
-
Irradiate:
-
Temp:
-
Hold Time: 15 minutes
-
Power: Max 300W
-
-
Mechanism Note: The hydrophobic effect accelerates the reaction at the organic-water interface ("On-Water" effect).
-
Workup: The product usually precipitates out of the water. Cool the vial, filter the solid, and wash with cold ethanol.
Protocol C: Solid-Supported Synthesis (Silica/Zeolite)
Best for: Labile substrates, easy workup.
Reagents:
-
2-Aminothiophenol (1.0 equiv)[3]
-
Aldehyde/Acid (1.0 equiv)
-
Support: Silica Gel (200-400 mesh) or Zeolite (NaY).
Procedure:
-
Adsorption: Dissolve reactants in a minimum amount of volatile solvent (DCM/MeOH). Add Silica Gel (1 g per mmol). Evaporate solvent under vacuum to get a free-flowing powder.
-
Load: Transfer the powder into a microwave vial.
-
Irradiate:
-
Temp:
(Monitor closely, solids heat unevenly). -
Time: 5–8 minutes.
-
-
Extraction: Add EtOAc to the vial, vortex, and filter off the silica. Evaporate filtrate to obtain the product.
Comparative Analysis: Microwave vs. Conventional
The following data summarizes the efficiency gains when switching from thermal reflux to microwave irradiation.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (MAOS) | Improvement Factor |
| Reaction Time | 4 – 12 Hours | 5 – 20 Minutes | 20x – 50x Faster |
| Solvent Usage | High (Ethanol/DMF/Toluene) | None / Water / Minimized | Green / Eco-friendly |
| Typical Yield | 50% – 70% | 85% – 96% | +20-30% Yield |
| Purity (Crude) | Low (Side reactions common) | High (Cleaner profiles) | Simplified Workup |
| Energy | High (Prolonged heating) | Low (Targeted energy) | Energy Efficient |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the microwave-assisted synthesis process.
Troubleshooting & Optimization
-
Thermal Runaway: If the reaction temperature spikes uncontrollably, reduce the power limit or use "PowerMax" cooling (simultaneous air cooling during heating) to maintain high energy input without overheating.
-
Low Yield with Aldehydes: Aldehyde condensation requires an oxidative step. If yields are low, leave the vessel open to air (if safe) or add a mild oxidant like
or DMSO. -
Substrate Solubility: In aqueous protocols, if reactants form a gummy mass that stops stirring, add a small amount of Ethanol or Glycerol as a co-solvent.
References
-
Chakraborti, A. K., et al. (2004). "An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation." Synlett. Link
-
Ranu, B. C., et al. (2004).[6] "Ionic Liquid as Catalyst and Solvent: The Remarkable Acceleration of the Synthesis of 2-Substituted Benzothiazoles." Chemistry Letters. Link
-
Maleki, B., et al. (2009).[7] "A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles." Synthetic Communications. Link
-
Sahoo, S., et al. (2012). "Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent." Journal of Chemical Research.[2][8] Link
-
Katritzky, A. R., et al. (2004). "Microwave-Assisted Synthesis of Benzothiazoles." Journal of Organic Chemistry. Link
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. scilit.com [scilit.com]
Technical Guide: In Vivo Characterization of 2-(Piperidin-3-yloxy)-1,3-benzothiazole (BTA-3-Pip)
This guide details the in-vivo application of 2-(Piperidin-3-yloxy)-1,3-benzothiazole (referred to herein as BTA-3-Pip ), a privileged chemical scaffold frequently utilized in CNS drug discovery.
Based on its structural pharmacophore—a lipophilic benzothiazole ring linked via an ether bridge to a basic piperidine moiety—this molecule acts primarily as a ligand for Histamine H3 Receptors (H3R) (Antagonist/Inverse Agonist) or GluN2B-containing NMDA Receptors (Negative Allosteric Modulator).
Part 1: Pharmacological Profile & Mechanism of Action
Structural Logic & Target Engagement
BTA-3-Pip is a "privileged structure" in medicinal chemistry.[1] Its efficacy relies on two distinct molecular interactions:[1]
-
The Benzothiazole Core: A flat, lipophilic domain that anchors the molecule into hydrophobic pockets (e.g., the transmembrane domain of GPCRs).[1]
-
The Piperidine Amine: A basic nitrogen (
) that, when protonated at physiological pH, forms a critical salt bridge with aspartate residues (e.g., Asp114 in H3R).[1]
Critical Stereochemical Note: The 3-position of the piperidine ring creates a chiral center.[1] In H3R and GluN2B ligands, one enantiomer (typically S or R depending on the specific binding pocket) often exhibits >100-fold higher potency (the eutomer) than the other (the distomer). Racemic mixtures should be avoided in late-stage behavioral assays to prevent off-target noise.
Primary Mechanisms (Pathway Visualization)
The following diagram illustrates the dual-potential signaling pathways modulated by BTA-3-Pip in a neuronal context.
Caption: BTA-3-Pip acts as an H3R inverse agonist to disinhibit neurotransmitter release (Top) or as a GluN2B NAM to dampen excitotoxicity and pain signaling (Bottom).
Part 2: Formulation & Pharmacokinetics (The "Self-Validating" Protocol)
Lipophilic bases like BTA-3-Pip are notoriously difficult to formulate.[1] Poor solubility leads to erratic bioavailability, causing "false negatives" in behavioral models.[1]
Formulation Strategy
Do not use 100% DMSO. This causes local tissue damage and precipitation upon contact with interstitial fluid.[1]
| Component | Concentration | Function | Protocol |
| BTA-3-Pip (Free Base) | 1 - 10 mg/mL | Active Agent | Weigh precise amount.[1] |
| 1N HCl (or Acetic Acid) | 1.05 eq | Protonation | Add dropwise to convert base to salt in situ.[1] |
| HP- | 20% (w/v) | Solubilizer | Hydroxypropyl-beta-cyclodextrin encapsulates the lipophilic tail.[1] |
| Saline (0.9%) | q.s. | Bulk Vehicle | Add slowly with vortexing. |
| Final pH | 4.5 - 5.5 | Stability | Adjust with dilute NaOH if too acidic.[1] |
Validation Step: Centrifuge the final formulation at 10,000 x g for 5 minutes. If a pellet forms, the drug is not dissolved.[1] Do not inject suspensions IV or IP for CNS studies.
Pharmacokinetic (PK) Snapshot
Before efficacy studies, run a "Snapshot PK" (n=3 mice) to confirm Blood-Brain Barrier (BBB) penetration.[1]
-
Dose: 10 mg/kg (IP).[1]
-
Timepoint: 1 hour post-dose.
-
Target: Brain-to-Plasma ratio (
) > 0.5. -
Note: If
, the molecule is likely a P-gp substrate.[1] Co-administer with a P-gp inhibitor (e.g., Tariquidar) to verify.[1]
Part 3: Application A - Cognitive Deficit Models (H3R Focus)
Context: H3R antagonists are pro-cognitive.[1] This protocol uses the Novel Object Recognition (NOR) task, which is sensitive to H3 modulation.[1]
Experimental Design
-
Species: C57BL/6J Mice (Male, 8-10 weeks).[1]
-
Groups: Vehicle, BTA-3-Pip (3 mg/kg), BTA-3-Pip (10 mg/kg), Pitolisant (10 mg/kg, Positive Control).[1]
-
Route: Peroral (PO) or Intraperitoneal (IP).[1]
-
Timing: Administer drug 30-60 minutes prior to the Acquisition Phase (T1) .
Step-by-Step Protocol
-
Habituation (Days 1-2): Allow mice to explore the empty arena (40x40cm) for 10 min/day.
-
Acquisition (Day 3, T=0):
-
Place two identical objects (A + A) in the arena.
-
Allow mouse to explore for 10 min.
-
Criteria: Mouse must explore objects for >20s total.
-
-
Inter-Trial Interval (ITI): Return mouse to home cage for 24 hours (testing Long-Term Memory).
-
Retention (Day 4):
-
Place one familiar object (A) and one novel object (B).
-
Record exploration for 5 min.
-
-
Analysis: Calculate Discrimination Index (DI).
Success Metric: Vehicle-treated mice typically show DI
Part 4: Application B - Neuropathic Pain Models (GluN2B Focus)
Context: GluN2B NAMs are effective in states of central sensitization (neuropathic pain) but preserve normal physiological pain thresholds.[1]
Model Selection: Chronic Constriction Injury (CCI)
CCI mimics peripheral nerve injury leading to neuropathic pain.[1]
Step-by-Step Protocol
-
Surgery (Day 0):
-
Development (Days 1-14): Mechanical allodynia (hypersensitivity) develops.[1]
-
Baseline Testing (Day 14):
-
Drug Administration:
-
Dose BTA-3-Pip (e.g., 10, 30 mg/kg IP).[1]
-
-
Testing Timecourse:
-
Measure PWT at 30, 60, 120, and 240 min post-dose.[1]
-
Data Interpretation:
-
Efficacy: Return of PWT toward baseline (10-15g).[1]
-
Side Effect Check: Perform a Rotarod test at the
(peak effect).[1] If the animal falls, the effect is likely due to sedation/ataxia (common with non-selective NMDA blockers like MK-801) rather than true analgesia.[1] GluN2B selective agents like BTA-3-Pip should spare Rotarod performance.[1]
Part 5: Safety & Toxicology (The "Kill Switch")
Before advancing to chronic studies, you must rule out hERG inhibition , a common liability for benzothiazole-piperidines.[1]
The QT Interval Check
-
Method: Anesthetized Guinea Pig or Telemetry in Conscious Beagle Dogs.[1]
-
Dose: Escalating bolus IV (1, 3, 10 mg/kg).
-
Endpoint: Monitor QTc interval.
-
Threshold: A prolongation of >10% from baseline indicates high risk of Torsades de Pointes.[1]
Off-Target Screen (Cerep/Eurofins)
Submit BTA-3-Pip for a standard safety panel.[1] Specifically check for:
-
Muscarinic M1/M2: Common off-targets for piperidines (causes dry mouth/cognitive confounds).[1]
-
Sigma Receptors (
): Benzothiazoles bind these with high affinity.[1] If positive, this may confound the Mechanism of Action.[1]
Part 6: Experimental Workflow Summary
Caption: Operational workflow ensuring compound quality and bioavailability before resource-intensive behavioral testing.
References
-
H3 Receptor Pharmacology: Gemkow, M. J., et al. (2009).[1] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1][2] Drug Discovery Today. Link
-
Benzothiazole Scaffolds in H3: Sadek, B., et al. (2016).[1] "Structural modifications of the histamine H3 receptor antagonist pitolisant: Synthesis and pharmacological evaluation." Bioorganic & Medicinal Chemistry. Link
-
GluN2B NAMs: Steinberg, J. P., et al. (2010).[1] "GluN2B-containing NMDA receptors as therapeutic targets for neuropathic pain."[1] Current Opinion in Pharmacology. Link
-
Formulation of Lipophilic Bases: Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
-
Novel Object Recognition Protocol: Leger, M., et al. (2013).[1] "Object recognition test in mice." Nature Protocols. Link
Sources
Application Notes and Protocols for 2-(Piperidin-3-yloxy)-1,3-benzothiazole in Cancer Cell Line Studies
Introduction: A Privileged Scaffold for Novel Anticancer Agents
The pursuit of novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, certain molecular scaffolds have emerged as "privileged structures" due to their consistent appearance in a wide array of biologically active compounds.[1] The benzothiazole nucleus is one such scaffold, forming the core of numerous compounds with significant antitumor properties.[2][3][4] Derivatives of benzothiazole have been shown to exhibit a diverse range of anticancer mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and survival.[5][6][7][8][9][10]
Similarly, the piperidine ring is another important pharmacophore frequently incorporated into the design of potential therapeutic agents, including those with antiproliferative activity.[11][12][13] The fusion of these two validated pharmacophores into a single molecular entity, 2-(Piperidin-3-yloxy)-1,3-benzothiazole , presents a compelling strategy for the development of a novel anticancer candidate.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticancer potential of 2-(Piperidin-3-yloxy)-1,3-benzothiazole. It outlines a hypothesized mechanism of action based on existing literature for related compounds and provides detailed, field-proven protocols for its evaluation in cancer cell line studies.
Hypothesized Mechanism of Action: Targeting Apoptotic Pathways
Based on extensive studies of benzothiazole derivatives, it is hypothesized that 2-(Piperidin-3-yloxy)-1,3-benzothiazole exerts its anticancer effects primarily through the induction of apoptosis, likely via the mitochondrial intrinsic pathway.[6][7][14] This pathway is a central regulator of programmed cell death, and its activation is a key mechanism of many successful chemotherapeutic agents.[6]
The proposed signaling cascade involves the following key events:
-
Inhibition of Pro-Survival Pathways: The compound may suppress critical pro-survival signaling pathways, such as the PI3K/AKT pathway, which is frequently hyperactivated in cancer and plays a crucial role in promoting cell survival and proliferation.[1][14] Downregulation of phosphorylated AKT is a potential biomarker of the compound's activity.[7][14]
-
Modulation of Bcl-2 Family Proteins: The compound is expected to alter the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[6][7] An increase in the Bax/Bcl-2 ratio would lead to the permeabilization of the mitochondrial outer membrane.
-
Mitochondrial Disruption and Cytochrome c Release: The shift in Bcl-2 family protein balance would trigger the release of cytochrome c from the mitochondria into the cytoplasm.[6][7][14]
-
Caspase Cascade Activation: Cytoplasmic cytochrome c initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[6][12][14]
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and nuclear condensation.[6][14]
This hypothesized pathway provides a solid foundation for designing experiments to elucidate the precise mechanism of action of 2-(Piperidin-3-yloxy)-1,3-benzothiazole.
Caption: Hypothesized signaling pathway of 2-(Piperidin-3-yloxy)-1,3-benzothiazole.
Experimental Protocols
The following protocols provide a comprehensive workflow for the initial characterization of the anticancer activity of 2-(Piperidin-3-yloxy)-1,3-benzothiazole.
Caption: Recommended experimental workflow for compound evaluation.
Cell Viability Assay (MTT Assay)
This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects on a panel of cancer cell lines.[15][16]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Prepare serial dilutions of 2-(Piperidin-3-yloxy)-1,3-benzothiazole (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in sterile PBS, diluted 1:10 in culture medium) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Assessment of Apoptotic Morphology (DAPI Staining)
This method allows for the qualitative assessment of nuclear changes characteristic of apoptosis.[14]
-
Principle: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells exhibit condensed chromatin and fragmented nuclei, which can be visualized by fluorescence microscopy.
-
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with 2-(Piperidin-3-yloxy)-1,3-benzothiazole at concentrations around the determined IC50 value for 24 or 48 hours. Include a positive control for apoptosis (e.g., camptothecin).[14]
-
Fixation: Wash the cells with PBS and fix with 4% formaldehyde for 20 minutes at room temperature.[14]
-
Permeabilization: If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash with PBS and stain the cells with a DAPI solution (e.g., 1 µg/mL in PBS) for 15 minutes at room temperature in the dark.
-
Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope with UV excitation.
-
-
Expected Outcome: Untreated cells will show uniformly stained, round nuclei. Apoptotic cells will display brightly stained, condensed, and/or fragmented nuclei.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and can identify a sub-G1 peak indicative of apoptotic cells with fragmented DNA.[5][15]
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 or 48 hours. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with cold PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).[15]
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases. An increase in the sub-G1 population is a strong indicator of apoptosis.[8][17]
Mechanistic Studies (Western Blotting)
Western blotting is essential for investigating the compound's effect on the expression and activation of key proteins in the hypothesized signaling pathway.[6][14]
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Procedure:
-
Protein Extraction: Treat cells with the compound for various time points or at different concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Bax, Bcl-2, p-AKT, total AKT, and a loading control like β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Compare the expression levels of target proteins in treated versus untreated cells.
Data Presentation: Summarizing Cytotoxicity
A clear and concise summary of the compound's cytotoxic potency is crucial for comparative analysis.
Table 1: IC50 Values of 2-(Piperidin-3-yloxy)-1,3-benzothiazole in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | Enter Value |
| HCT-116 | Colorectal Carcinoma | 48 | Enter Value |
| A549 | Lung Carcinoma | 48 | Enter Value |
| HepG2 | Hepatocellular Carcinoma | 48 | Enter Value |
| U87 | Glioblastoma | 48 | Enter Value |
Safety and Handling
While specific toxicity data for 2-(Piperidin-3-yloxy)-1,3-benzothiazole is not available, general precautions for handling novel benzothiazole derivatives should be observed.
-
Hazard Classification: Based on related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[18][19][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[20]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
References
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. MDPI. [Link]
-
Cytotoxic activities of some benzothiazole- piperazine derivatives. Informa Healthcare. [Link]
-
2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122. PubChem. [Link]
-
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers. [Link]
-
PQM-75: A N-benzyl-piperidine Acyl-hydrazone Derivative with Antiproliferative Activity on HepG2 Cells by Promoting M-phase Arrest. SBQ. [Link]
-
Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. ScienceDirect. [Link]
-
A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies. PubMed. [Link]
-
Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. PMC. [Link]
-
Biological Screening and Structure Activity relationship of Benzothiazole. ResearchGate. [Link]
-
Cytotoxic activities of some benzothiazole-piperazine derivatives. PubMed. [Link]
-
Cytotoxic activities of some benzothiazole-piperazine derivatives. ResearchGate. [Link]
-
Benzothiazole derivatives as anticancer agents. PMC. [Link]
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
-
SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. ResearchGate. [Link]
-
2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810. PubChem. [Link]
-
Effect of benzothiazole based compounds on cell cycle regulatory... ResearchGate. [Link]
-
Benzothiazole derivatives as anticancer agents. FLORE. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. PMC. [Link]
-
Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. ResearchGate. [Link]
-
Synthesis and various biological activities of benzothiazole derivative. ResearchGate. [Link]
-
Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. PMC. [Link]
-
Synthesis of some biologically active benzothiazole derivatives. Der Pharma Chemica. [Link]
-
Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate. [Link]
-
2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC. [Link]
-
Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI. [Link]
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- 6. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
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- 20. fishersci.com [fishersci.com]
Application Notes & Protocols: Molecular Docking Simulation of 2-(Piperidin-3-yloxy)-1,3-benzothiazole with Target Proteins
Abstract
This document provides a comprehensive guide for the molecular docking simulation of 2-(Piperidin-3-yloxy)-1,3-benzothiazole, a heterocyclic compound with significant therapeutic potential, against protein kinase targets. The benzothiazole scaffold is a recognized pharmacophore in numerous clinically approved and investigational drugs, particularly as kinase inhibitors in oncology.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and step-by-step protocols. We will use the serine/threonine-protein kinase Akt1, a key regulator of cellular survival and proliferation often dysregulated in cancer, as an exemplary target to illustrate the complete docking workflow.[5][6][7][8] The protocols detailed herein utilize widely accessible and validated software tools, including AutoDock Vina for the docking calculations and PyMOL for visualization and analysis.[9][10][11]
Introduction: The Rationale for Targeting Protein Kinases
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific residues on substrate proteins.[5] These signaling cascades govern a multitude of cellular processes, including growth, differentiation, metabolism, and apoptosis.[5][12] Consequently, the dysregulation of kinase activity, often due to genetic mutations or overexpression, is a hallmark of many human diseases, most notably cancer.[5][6][7][8] This makes protein kinases one of the most important classes of drug targets in modern oncology.[12]
The benzothiazole core is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets, including various protein kinases.[1][2][4] Its planar structure and potential for diverse substitutions allow it to fit into the ATP-binding pocket of kinases, competing with the endogenous ATP and thereby inhibiting enzyme activity. The subject of this guide, 2-(Piperidin-3-yloxy)-1,3-benzothiazole, represents a novel scaffold whose interaction with protein kinases warrants investigation.
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein (receptor).[13][14] By simulating the binding process, we can gain insights into the molecular interactions driving recognition, such as hydrogen bonds and hydrophobic contacts.[13][15] This information is invaluable for lead optimization, virtual screening of compound libraries, and understanding structure-activity relationships (SAR).
In this application note, we will focus on Akt1 (also known as Protein Kinase B) , a serine/threonine kinase that is a critical node in the PI3K/AKT/mTOR signaling pathway.[16] Aberrant activation of this pathway is a frequent event in many types of cancer, promoting cell survival and resistance to therapy.[8] Therefore, inhibiting Akt1 is a promising strategy for cancer treatment.
Experimental Design & Workflow
The molecular docking workflow can be systematically broken down into four main stages: Preparation, Docking, Analysis, and Visualization. Each stage involves specific steps and considerations to ensure the scientific validity of the results.
Caption: Molecular Docking Workflow.
Materials and Software
Hardware
-
A standard desktop or laptop computer with a modern multi-core processor is sufficient for the protocols described.
Software
| Software | Purpose | Availability |
| AutoDock Tools (ADT) | Preparation of protein and ligand files (PDBQT format), grid box setup. | Free |
| AutoDock Vina | Core docking program for calculating binding poses and affinities. | Free |
| PyMOL | Molecular visualization, analysis of interactions, and figure generation. | Free (Educational Use) |
| Open Babel | (Optional) Interconversion of chemical file formats and ligand energy minimization. | Free |
Detailed Protocols
This section provides a step-by-step guide for performing a molecular docking simulation of 2-(Piperidin-3-yloxy)-1,3-benzothiazole with the kinase domain of Akt1.
Protocol 1: Receptor Preparation
Rationale: The raw crystal structure of a protein obtained from the Protein Data Bank (PDB) is not immediately ready for docking.[17][18] It often contains non-essential components like water molecules, co-crystallized ligands, and ions that can interfere with the docking process.[17][19][20] Furthermore, hydrogen atoms are typically absent in PDB files, and their addition is crucial for defining correct ionization states and hydrogen bonding patterns. Finally, partial atomic charges must be assigned, as these are essential for the scoring function to calculate electrostatic interactions.[18][21]
Target Selection: We will use the crystal structure of human Akt1. A suitable entry is PDB ID: 6HHH , which represents the kinase in complex with a covalent-allosteric inhibitor.[22] This provides a well-defined active site.
Step-by-Step Procedure using AutoDock Tools (ADT):
-
Download the Protein Structure:
-
Clean the PDB File:
-
Open the downloaded PDB file in ADT (File > Read Molecule).
-
Remove water molecules: Edit > Hydrogens > Remove. Then, Select > Select from String > Residue "HOH", and Edit > Delete > Delete Selected Atoms.
-
Remove the co-crystallized ligand and any other heteroatoms (Select > Select from String > Hetero Atoms). Visually inspect and delete them. The goal is to have only the protein chains remaining.[19]
-
-
Add Hydrogen Atoms:
-
Edit > Hydrogens > Add. Choose "Polar only" as this is sufficient for most docking applications and computationally less intensive. Click OK.
-
-
Assign Partial Charges:
-
Edit > Charges > Compute Gasteiger. This method is a widely used and validated approach for assigning partial charges in the AutoDock suite.[25]
-
-
Save as PDBQT Format:
-
The PDBQT format is a modified PDB format used by AutoDock that includes atomic charges and atom types.
-
Grid > Macromolecule > Choose. Select the protein molecule and click "Select Molecule".
-
Save the file (File > Save > Write PDBQT) as 6HHH_protein.pdbqt. This file is now ready for docking.[26]
-
Protocol 2: Ligand Preparation
Rationale: Similar to the protein, the ligand structure must be prepared. This involves generating a 3D conformation, assigning atomic charges, and defining rotatable bonds. The flexibility of the ligand is a key aspect of the docking simulation, as it allows the molecule to adopt various conformations within the binding pocket.[18]
Step-by-Step Procedure using ADT:
-
Obtain Ligand Structure:
-
Draw the 2D structure of 2-(Piperidin-3-yloxy)-1,3-benzothiazole using a chemical drawing tool (e.g., ChemDraw or the online PubChem Sketcher).
-
Save the structure in a 3D format, such as SDF or MOL2.
-
-
Load Ligand into ADT:
-
Ligand > Input > Open. Select your ligand file.
-
-
Assign Charges and Define Rotatable Bonds:
-
Ligand > Torsion Tree > Detect Root. This automatically defines the rigid core of the molecule.
-
Ligand > Torsion Tree > Choose Torsions. Manually inspect and confirm the rotatable bonds. ADT usually does a good job, but it's crucial to verify.
-
Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.
-
Protocol 3: Grid Generation and Docking Execution
Rationale: AutoDock Vina performs a search for the best binding pose within a pre-defined 3D grid, commonly referred to as the "grid box".[27][28][29] The size and center of this box are critical parameters. The box must be large enough to encompass the entire binding site, allowing the ligand to move and rotate freely, but not so large as to make the search computationally intractable and non-specific.[28][30] For this protocol, we will center the grid on the location of the co-crystallized inhibitor in the original PDB structure, as this represents a known binding pocket.
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Application Notes and Protocols: Utilizing 2-(Piperidin-3-yloxy)-1,3-benzothiazole as a Chemical Probe for Autotaxin (ATX) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1] It plays a critical role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2] LPA signals through a family of G protein-coupled receptors (GPCRs), influencing a wide array of cellular processes including proliferation, migration, survival, and differentiation.[3][4] Dysregulation of the ATX-LPA signaling axis has been implicated in the progression of numerous pathological conditions, including cancer, fibrosis, and inflammatory diseases.[1][5] This makes ATX a compelling therapeutic target for drug discovery and development.[6]
This document provides a comprehensive guide for utilizing 2-(Piperidin-3-yloxy)-1,3-benzothiazole , a novel and potent inhibitor of Autotaxin, as a chemical probe. These protocols are designed to enable researchers to accurately characterize its inhibitory activity, determine its mechanism of action, and assess its efficacy in a cellular context.
Core Principles & Rationale
Effective use of any chemical probe requires a thorough understanding of the underlying biochemistry of the target enzyme and the principles of inhibition kinetics.
The Autotaxin-LPA Signaling Pathway
ATX is the primary producer of extracellular LPA.[6] The generated LPA binds to its cognate receptors (LPAR1-6) on the cell surface, initiating downstream signaling cascades that are highly context-dependent but often involve G proteins such as Gαi, Gαq, and Gα12/13.[3][7] These pathways can, for example, activate the Rho/ROCK pathway to influence cell motility or the Ras/MAPK pathway to promote proliferation.[4] By inhibiting ATX, 2-(Piperidin-3-yloxy)-1,3-benzothiazole effectively reduces the production of LPA, thereby attenuating these downstream signaling events.
Caption: Workflow for in vitro inhibitor characterization.
Protocol: Biochemical IC50 Determination using a Fluorogenic Assay
This protocol uses a sensitive and continuous fluorescence-based assay to determine the IC50 value of 2-(Piperidin-3-yloxy)-1,3-benzothiazole against recombinant human Autotaxin. The assay indirectly measures ATX activity by quantifying the production of choline, a co-product of LPA synthesis. [8][9] Rationale: The Amplex® Red reagent, in the presence of horseradish peroxidase (HRP), reacts with hydrogen peroxide (H₂O₂) to produce the highly fluorescent resorufin. H₂O₂ is generated by choline oxidase, which specifically acts on the choline produced by ATX. This coupled enzyme system provides a robust and quantifiable readout of ATX activity. [8] Materials:
-
Recombinant Human Autotaxin (ATX/ENPP2)
-
2-(Piperidin-3-yloxy)-1,3-benzothiazole
-
Lysophosphatidylcholine (LPC, e.g., 18:1)
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Choline Oxidase
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 140 mM NaCl
-
Black, flat-bottom 96-well assay plates
-
Fluorescence microplate reader (Ex/Em: ~540 nm/~590 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(Piperidin-3-yloxy)-1,3-benzothiazole in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. A typical starting concentration for the dilution series might be 1 mM.
-
Reagent Preparation:
-
ATX Enzyme Solution: Dilute recombinant ATX in assay buffer to a working concentration of 4 nM (this results in a final concentration of 2 nM in the assay).
-
Substrate/Detection Mix: Prepare a 2X working solution in assay buffer containing: 200 µM LPC, 100 µM Amplex® Red, 2 U/mL HRP, and 0.2 U/mL Choline Oxidase. Protect this mix from light.
-
-
Assay Protocol: a. Add 2 µL of the DMSO serial dilutions of the inhibitor (or DMSO alone for controls) to the wells of the 96-well plate. b. Add 48 µL of the ATX Enzyme Solution to each well. c. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 50 µL of the 2X Substrate/Detection Mix to each well. The final volume will be 100 µL. e. Immediately place the plate in a microplate reader pre-heated to 37°C. f. Measure the fluorescence intensity every 2 minutes for 30-60 minutes.
-
Data Analysis: a. For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time curve. b. Normalize the rates: The "No Inhibition" control (DMSO only) represents 100% activity, and a "Max Inhibition" control (a known potent ATX inhibitor or no enzyme) represents 0% activity. c. Plot the percent inhibition against the log of the inhibitor concentration. d. Fit the data to a four-parameter logistic (log[inhibitor] vs. response) equation to determine the IC50 value. [10]
Protocol: Enzyme Kinetic Analysis for Mechanism of Action
This protocol determines the inhibitor's mechanism of action by measuring ATX activity at various concentrations of both the substrate (LPC) and the inhibitor.
Rationale: By systematically varying both substrate and inhibitor concentrations, we can observe how the inhibitor affects the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant). [11]These changes, when plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]), reveal the inhibition mechanism. [12]* Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases). [13]* Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged). [13]* Mixed/Uncompetitive Inhibition: Lines intersect in other quadrants or are parallel. [14][13] Procedure:
-
Setup: The assay is set up similarly to the IC50 determination. However, instead of a single substrate concentration, a matrix of conditions is created.
-
Concentration Matrix:
-
Inhibitor Concentrations: Prepare 4-5 concentrations of 2-(Piperidin-3-yloxy)-1,3-benzothiazole, including a zero-inhibitor control (DMSO only). A good range would be centered around the previously determined IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).
-
Substrate (LPC) Concentrations: For each inhibitor concentration, run a full substrate titration curve. A typical range would be 6-8 LPC concentrations spanning from 0.2x Km to 10x Km. (The Km of ATX for LPC may need to be determined experimentally beforehand or obtained from literature, but is typically in the low micromolar range).
-
-
Assay Execution: a. Set up the plate with the matrix of inhibitor and substrate concentrations. b. Pre-incubate the enzyme and inhibitor as described in Protocol 2.2. c. Initiate the reaction with the LPC/detection mix (each mix having a different LPC concentration). d. Measure the initial reaction rates (velocities) for each condition.
-
Data Analysis: a. For each inhibitor concentration, plot the initial velocity vs. [LPC]. b. Transform the data into a double reciprocal plot: 1/velocity vs. 1/[LPC] (Lineweaver-Burk plot). c. Analyze the pattern of line intersections on the plot to determine the mechanism of inhibition.
Data Presentation: Summary of In Vitro Inhibitory Activity
| Parameter | Value | Description |
| IC50 | e.g., 75 nM | Concentration for 50% inhibition of ATX activity at a fixed substrate concentration. |
| Ki | e.g., 40 nM | Inhibition constant, a measure of the inhibitor's binding affinity. Derived from kinetic studies. |
| Mechanism | e.g., Competitive | Mode of inhibition as determined by Lineweaver-Burk analysis. |
Cellular Activity Assessment
Validating the activity of an inhibitor in a cellular context is a critical step to ensure it can engage its target in a more physiologically relevant environment. [15]
Protocol: Cell-Based LPA Production Assay
This protocol measures the ability of 2-(Piperidin-3-yloxy)-1,3-benzothiazole to inhibit endogenous or overexpressed ATX activity in a cell-based format, thereby reducing the production of LPA in the culture medium.
Rationale: Many cell lines, particularly cancer cell lines like A549 (lung carcinoma), secrete ATX. This protocol directly assesses the inhibitor's ability to cross the cell membrane (if required) and inhibit the target enzyme in the presence of complex biological components. The resulting LPA can be quantified using methods like ELISA or LC-MS/MS.
Materials:
-
A549 cells (or other relevant cell line)
-
Cell Culture Medium (e.g., F-12K Medium with 10% FBS)
-
Serum-free medium
-
2-(Piperidin-3-yloxy)-1,3-benzothiazole
-
LPC (e.g., 18:1)
-
LPA ELISA kit or access to LC-MS/MS
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed A549 cells in a 24-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment.
-
Cell Culture and Treatment: a. The next day, wash the cells twice with serum-free medium. b. Add fresh serum-free medium containing various concentrations of 2-(Piperidin-3-yloxy)-1,3-benzothiazole. Include a vehicle control (e.g., 0.1% DMSO). c. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C. d. Add LPC to the medium to a final concentration of 10 µM to provide the substrate for ATX. e. Incubate for an additional 4-6 hours at 37°C.
-
Sample Collection: a. Carefully collect the conditioned medium from each well. b. Centrifuge the medium to remove any detached cells or debris. c. Store the supernatant at -80°C until LPA analysis.
-
LPA Quantification: Quantify the amount of LPA in the collected medium using a commercially available ELISA kit or by LC-MS/MS, following the manufacturer's instructions.
-
Cell Viability Assay: After collecting the medium, assess the viability of the remaining cells in the plate to ensure that the observed reduction in LPA is due to enzyme inhibition and not cytotoxicity. [16]6. Data Analysis: a. Normalize the LPA concentration to the cell viability data for each well. b. Plot the percentage of LPA production inhibition against the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the cellular IC50 value.
References
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Choi, J. W., Herr, D. R., Noguchi, K., Yung, Y. C., Lee, C. W., Mutoh, T., Lin, M. E., & Chun, J. (2010). LPA Receptors: Subtypes and Biological Actions. Annual Review of Pharmacology and Toxicology. [Link]
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Yung, Y. C., Stoddard, N. C., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research. [Link]
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Ren, J., et al. (2019). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol. [Link]
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Keshari, V., et al. (2020). Lysophosphatidic acid receptors: signaling properties and disease relevance. Neurochemical Research. [Link]
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Garlich, J. R., et al. (2021). Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special?. Cancers. [Link]
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Stylianaki, E., et al. (2023). Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. STAR Protocols. [Link]
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Wikipedia contributors. (2024). Half-maximal inhibitory concentration. Wikipedia. [Link]
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Wikipedia contributors. (2023). Autotaxin. Wikipedia. [Link]
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Aoki, J. (2010). Autotaxin--an LPA producing enzyme with diverse functions. The Journal of Biochemistry. [Link]
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Aivazian, D., & Lazar, D. C. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX. [Link]
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Cha, S. (1968). A graphical method for analyzing enzyme data to obtain kinetic parameters, and to identify the types of inhibition and the enzyme mechanisms. Molecular Pharmacology. [Link]
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Pearson Education. (2022). Michaelis-Menten vs. Lineweaver-Burk Plots. Pearson+. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
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Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. BIOC2580: Introduction to Biochemistry*. [Link]
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Infinix Bio. (2026). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio. [Link]
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Wang, S., et al. (2022). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. [Link]
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Madan, D., et al. (2013). Non-Invasive Imaging of Tumors by Monitoring Autotaxin Activity Using an Enzyme-Activated Near-Infrared Fluorogenic Substrate. PLOS ONE. [Link]
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Application Note and Protocols for Evaluating the Anti-inflammatory Effects of 2-(Piperidin-3-yloxy)-1,3-benzothiazole
Introduction: Targeting Inflammation with Novel Benzothiazole Derivatives
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4][5] Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory effects, often attributed to the inhibition of these key signaling cascades.[6][7][8] This document provides a comprehensive experimental framework for the preclinical evaluation of a novel benzothiazole derivative, 2-(Piperidin-3-yloxy)-1,3-benzothiazole, as a potential anti-inflammatory agent.
The following protocols are designed to be a self-validating system, progressing from initial in vitro screening to in vivo efficacy and mechanistic studies. This structured approach allows for a thorough characterization of the compound's anti-inflammatory profile, providing the robust data necessary for further drug development.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
The initial phase of screening focuses on cell-based assays to determine the compound's cytotoxicity and its ability to modulate inflammatory responses in a controlled environment. Murine macrophage cell lines, such as RAW 264.7, are a well-established model for these studies as they produce a robust inflammatory response when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[9][10]
1.1: Cytotoxicity Assessment
Before evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of 2-(Piperidin-3-yloxy)-1,3-benzothiazole. The MTT assay is a reliable colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[11][12]
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a series of dilutions of 2-(Piperidin-3-yloxy)-1,3-benzothiazole in culture medium. After 24 hours, replace the old medium with fresh medium containing the different concentrations of the test compound and incubate for another 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.
Table 1: Example Data for MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 | 100 |
| 1 | 1.23 | 98.4 |
| 10 | 1.20 | 96.0 |
| 25 | 1.15 | 92.0 |
| 50 | 1.05 | 84.0 |
| 100 | 0.60 | 48.0 |
This table presents hypothetical data for illustrative purposes.
1.2: Measurement of Inflammatory Mediators
The anti-inflammatory potential of the compound is assessed by its ability to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages.
Protocol 2: Measurement of Nitric Oxide (NO) Production
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1. Pre-treat the cells with non-toxic concentrations of 2-(Piperidin-3-yloxy)-1,3-benzothiazole for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.[15][16] Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β)
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as in Protocol 2.
-
Cytokine Measurement: Collect the cell culture supernatant. The concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[15][17][18]
Protocol 4: Measurement of Prostaglandin E2 (PGE2)
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as in Protocol 2.
-
PGE2 Measurement: Collect the cell culture supernatant. The concentration of PGE2 is measured using a competitive ELISA kit according to the manufacturer's protocol.[19][20][21]
Table 2: Expected Outcomes for In Vitro Anti-inflammatory Assays
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) | IL-1β Release (% of LPS control) | PGE2 Production (% of LPS control) |
| Vehicle Control | < 5% | < 5% | < 5% | < 5% | < 5% |
| LPS (1 µg/mL) | 100% | 100% | 100% | 100% | 100% |
| LPS + Compound X (10 µM) | 50% | 45% | 55% | 40% | 60% |
| LPS + Compound X (25 µM) | 25% | 20% | 30% | 15% | 35% |
This table presents hypothetical data for a test compound "X" to illustrate expected trends.
Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy
To validate the in vitro findings, the anti-inflammatory effects of 2-(Piperidin-3-yloxy)-1,3-benzothiazole are evaluated in a well-established animal model of acute inflammation.
2.1: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory activity.[22][23][24][25] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation.
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (180-220g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)
-
Group II: 2-(Piperidin-3-yloxy)-1,3-benzothiazole (e.g., 10 mg/kg, orally)
-
Group III: 2-(Piperidin-3-yloxy)-1,3-benzothiazole (e.g., 25 mg/kg, orally)
-
Group IV: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)
-
-
Compound Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[22][23]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[26]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Table 3: Example Data for Carrageenan-Induced Paw Edema
| Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Compound | 10 | 0.55 ± 0.04* | 35.3 |
| Compound | 25 | 0.30 ± 0.03 | 64.7 |
| Indomethacin | 10 | 0.25 ± 0.02 | 70.6 |
*p<0.05, *p<0.01 compared to vehicle control. This table presents hypothetical data.
Part 3: Mechanistic Studies - Elucidating the Mode of Action
To understand how 2-(Piperidin-3-yloxy)-1,3-benzothiazole exerts its anti-inflammatory effects, it is essential to investigate its impact on the key signaling pathways involved in inflammation.
3.1: Investigation of NF-κB and MAPK Signaling Pathways
Western blotting is a powerful technique to analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling cascades.[27][28]
Protocol 6: Western Blot Analysis of NF-κB and MAPK Pathways
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with 2-(Piperidin-3-yloxy)-1,3-benzothiazole for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate 30-50 µg of protein per sample on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[29]
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK overnight at 4°C.
-
Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software. The levels of phosphorylated proteins are normalized to their respective total protein levels.
Visualization of Key Pathways and Workflows
Conclusion
This comprehensive guide provides a robust and logical framework for the preclinical evaluation of 2-(Piperidin-3-yloxy)-1,3-benzothiazole as a potential anti-inflammatory agent. By systematically progressing from in vitro screening to in vivo efficacy and mechanistic studies, researchers can obtain a detailed understanding of the compound's therapeutic potential and its underlying mode of action. The successful completion of these protocols will generate the critical data required to support the advancement of this novel benzothiazole derivative into further stages of drug development.
References
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
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Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
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Biolife. (n.d.). MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION. Retrieved from [Link]
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Frontiers. (n.d.). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Retrieved from [Link]
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Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]
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Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Retrieved from [Link]
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
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- Yildiz, I., & Ucar, G. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Current Issues in Molecular Biology, 53, 266-283.
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ResearchGate. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
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ResearchGate. (2025, March 21). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
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Bio-protocol. (2017, November 20). MTT Assay for Cytotoxicity Assessment in Oryza sativa Root Tissue. Retrieved from [Link]
- Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.
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ResearchGate. (n.d.). Anti-inflammatory activity of benzothiazole derivatives. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Ciabattoni, G., Pugliese, F., Spaldi, M., Cinotti, G. A., & Patrono, C. (1979). Radioimmunoassay measurement of prostaglandins E2 and F2alpha in human urine.
- Ukoha, P. O., Enaibe, E. U., & Okenwa, U. I. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of the Serbian Chemical Society, 83(10), 1145-1158.
- Khan, A., Qazi, N. G., Alvi, A. M., Rab, S. O., Iqbal, K., & Nadeem, H. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLoS One, 21(1), e0337639.
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MDPI. (2023, April 17). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
- Alberts, D. S., Hixson, L., Ahnen, D., Bogert, C., Einspahr, J., Paranka, N., Brendel, K., Gross, P. H., Pamukcu, R., & Burt, R. W. (1995). Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 4(6), 677–682.
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ResearchGate. (n.d.). Quantitative measurement of IL-1β, IL-6, TNF-α, and Nitrite levels in.... Retrieved from [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]
- Stadler, J., Harbrecht, B. G., Di Silvio, M., Curran, R. D., Jordan, M. L., Simmons, R. L., & Billiar, T. R. (1993). Interleukin 1 beta markedly stimulates nitric oxide formation in the absence of other cytokines or lipopolysaccharide in primary cultured rat hepatocytes but not in Kupffer cells. Hepatology (Baltimore, Md.), 18(6), 1485–1491.
- Aguilera, C., Hoya-Acedo, C., & Lleonart, M. E. (2013). IκBα and p65 regulate the cytoplasmic shuttling of nuclear corepressors: cross-talk between Notch and NFκB pathways. Cellular signalling, 25(10), 2097–2107.
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ResearchGate. (n.d.). The levels of nitric oxide (NO), TNF-α, IL-1β and IL-6 in supernatant.... Retrieved from [Link]
- Tucureanu, M. M., Rebleanu, D., Constantinescu, C. A., Deleanu, M., Voicu, G., Butoi, E., Calin, M., & Manduteanu, I. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International journal of nanomedicine, 12, 8715–8728.
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ResearchGate. (n.d.). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα.... Retrieved from [Link]
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Nacalai Tesque. (n.d.). Western Blotting. Retrieved from [Link]
- Zhu, W., Zhang, Y., Zhang, R., Wang, Y., & Zhang, J. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Molecular and cellular biochemistry, 478(11), 2735–2744.
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MDPI. (2025, October 1). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. Retrieved from [Link]
- Barnes, P. J. (1999). Nitric Oxide Modulates Interleukin-1 β and Tumor Necrosis Factor- α Synthesis by Alveolar Macrophages in Pulmonary Tuberculosis. American Journal of Respiratory and Critical Care Medicine, 159(2), 673-675.
- Kokotas, H., Koliarakis, I., Tsilimbaris, M., & Grigoriou, M. (2012). Measurement of tumor necrosis factor-alpha, interleukin-6, Fas ligand, interleukin-1α, and interleukin-1β in the aqueous humor of patients with open angle glaucoma using multiplex bead analysis. Molecular vision, 18, 1165–1172.
- Kobayashi, T., Matsuoka, K., & Hisamatsu, T. (2020). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4.
- Liu, Y., Wu, J., Zhang, Y., & Liu, Y. (2016). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Molecular medicine reports, 14(5), 4557–4564.
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Technical Support Center: Troubleshooting Low Yield in 2-(Piperidin-3-yloxy)-1,3-benzothiazole Synthesis
Welcome to the technical support center for the synthesis of 2-(Piperidin-3-yloxy)-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles to not only solve immediate yield issues but also to empower you with a robust understanding for future optimizations.
The synthesis of this molecule typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis, between 2-chloro-1,3-benzothiazole and 3-hydroxypiperidine. While conceptually straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My reaction is incomplete. TLC and LC-MS analysis shows significant unreacted 2-chlorobenzothiazole, even after extended reaction times. What is the likely cause?
A1: An incomplete reaction is one of the most common issues and typically points to insufficient nucleophilicity of the piperidin-3-oxide or suboptimal reaction conditions. Let's break down the potential causes:
-
Inefficient Deprotonation of 3-Hydroxypiperidine: The formation of the alkoxide is the critical first step. If the base is not strong enough or is quenched, the concentration of the active nucleophile will be too low to drive the reaction to completion.
-
Causality: The pKa of a secondary alcohol like 3-hydroxypiperidine is typically around 17-18. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. Sodium hydride (NaH), with a pKa of its conjugate acid (H₂) around 36, is an excellent choice as it irreversibly deprotonates the alcohol. Weaker bases like potassium carbonate (K₂CO₃) may establish an equilibrium with only a small amount of alkoxide present at any given time, leading to a sluggish reaction.
-
Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is highly recommended. Use 1.1 to 1.5 equivalents to ensure full deprotonation.
-
-
Presence of Moisture: Water will readily quench strong bases like NaH and will protonate the desired alkoxide, effectively killing the reaction.
-
Causality: Water is more acidic than the alcohol, so the base will react with it preferentially.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Commercial anhydrous solvents are suitable, or they can be dried over molecular sieves. Handle hygroscopic reagents like NaH in a glovebox or under a stream of inert gas (Argon or Nitrogen).
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in an SNAr reaction.
-
Causality: Polar aprotic solvents such as DMF, DMSO, or THF are ideal. They effectively solvate the cation (e.g., Na⁺) while leaving the alkoxide anion "naked" and highly nucleophilic. Protic solvents (like ethanol or isopropanol) will protonate the alkoxide and should be avoided.[1][2][3]
-
Solution: Use anhydrous DMF or THF as the reaction solvent.
-
Workflow Diagram: Addressing an Incomplete Reaction
Caption: Troubleshooting workflow for an incomplete synthesis reaction.
Q2: I've formed a major byproduct that is difficult to separate from my desired product. What could this byproduct be?
A2: The most probable byproduct arises from a competing nucleophilic attack from the piperidine nitrogen if it is not protected.
-
N-Arylation Side Reaction: The secondary amine of the piperidine ring is also a potent nucleophile and can compete with the hydroxyl group, attacking the 2-position of the benzothiazole ring. This leads to the formation of 2-(piperidin-3-yl)-1,3-benzothiazole, an isomer of your target molecule.
-
Causality: While the alkoxide is generally a stronger nucleophile, the amine is present and can react, especially at elevated temperatures or if deprotonation of the alcohol is slow.
-
Solution: The most effective solution is to use a starting material where the piperidine nitrogen is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The synthesis would then involve reacting 2-chlorobenzothiazole with N-Boc-3-hydroxypiperidine. The Boc group can be easily removed in a final step using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.
-
Diagram: Main Reaction vs. Side Reaction
Caption: Competing O-arylation and N-arylation pathways.
Q3: My yield is low due to product loss during aqueous workup and purification. What are the best practices?
A3: The final product, having a basic piperidine nitrogen, can exhibit some water solubility, especially under acidic conditions where it will form a salt. Careful control of pH during extraction is critical.
-
Aqueous Workup:
-
Causality: After quenching the reaction (e.g., with water or saturated NH₄Cl), the product will be in an organic solvent. If the aqueous layer is acidic, the product will be protonated and may partition into the aqueous phase, reducing your isolated yield.
-
Solution: During the workup, ensure the aqueous layer is basic (pH > 9) before extraction. Add a base like 1M NaOH or saturated NaHCO₃ solution and check the pH with litmus paper. This will ensure the piperidine nitrogen is in its neutral, free-base form, which is significantly more soluble in organic solvents like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x with ethyl acetate) to maximize recovery from the aqueous layer.
-
-
Chromatography:
-
Causality: The basic nitrogen on your product can interact strongly with the acidic silica gel, leading to peak tailing and potential product decomposition on the column. This results in poor separation and lower recovered yield.
-
Solution: Deactivate the silica gel by pre-treating it or including a small amount of a basic modifier in your eluent. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your mobile phase (e.g., Hexane/Ethyl Acetate with 1% Et₃N). This will cap the acidic silanol groups and lead to sharp, symmetrical peaks and better recovery.
-
Frequently Asked Questions (FAQs)
-
What are the critical quality attributes of the starting materials?
-
2-Chlorobenzothiazole: Should be of high purity (>98%). Impurities can lead to side reactions. It is stable under normal conditions but should be protected from strong oxidizing agents.[4]
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N-Boc-3-hydroxypiperidine: Ensure it is anhydrous. The presence of the Boc protecting group is crucial to prevent the N-arylation side reaction.
-
-
What is the optimal temperature for this reaction?
-
The reaction often requires heating to proceed at a reasonable rate. A good starting point is 60-80 °C in DMF or THF. Monitor the reaction by TLC. If the reaction is too slow, the temperature can be increased, but be aware that higher temperatures (>100 °C) can sometimes lead to decomposition or darker reaction mixtures.
-
-
How can I effectively monitor the reaction progress?
-
Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting material (2-chlorobenzothiazole) and the product. A typical system is 30-50% Ethyl Acetate in Hexanes. The product, being more polar, will have a lower Rf value than the 2-chlorobenzothiazole. Staining with potassium permanganate can help visualize the spots.
-
Optimized Experimental Protocol
This protocol assumes the use of a Boc-protected piperidine to prevent side reactions.
Reaction: Synthesis of tert-butyl 3-((1,3-benzothiazol-2-yl)oxy)piperidine-1-carboxylate
-
Preparation:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-3-hydroxypiperidine (1.0 eq).
-
Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).
-
Cool the solution to 0 °C in an ice bath.
-
-
Alkoxide Formation:
-
Under a positive flow of nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water and generates hydrogen gas.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear or slightly hazy slurry.
-
-
SNAr Reaction:
-
Dissolve 2-chlorobenzothiazole (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 4-12 hours.
-
Monitor the consumption of 2-chlorobenzothiazole by TLC (e.g., 30% EtOAc/Hexanes).
-
-
Workup and Extraction:
-
Cool the reaction to room temperature and then carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Ensure the aqueous layer is basic (pH > 8). If not, add 1M NaOH.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, for example, from 10% to 40% ethyl acetate in hexanes, containing 0.5% triethylamine to prevent peak tailing.
-
Combine the pure fractions and evaporate the solvent to yield the Boc-protected product.
-
Data & Characterization
For successful synthesis, it is imperative to confirm the structure of the final product. Below is a table of expected analytical data for the Boc-protected intermediate and the final deprotected product.
| Compound | Molecular Formula | Mass (ESI-MS) [M+H]⁺ | Expected ¹H NMR Signals (Key Shifts, δ ppm) |
| Boc-protected Product | C₁₇H₂₂N₂O₃S | 351.14 | ~7.8-7.2: (m, 4H, Ar-H), ~4.8-4.6: (m, 1H, O-CH-piperidine), ~3.8-3.2: (m, 4H, N-CH₂-piperidine), 1.45: (s, 9H, Boc -C(CH₃)₃) |
| Final Product | C₁₂H₁₄N₂OS | 235.09 | ~7.8-7.2: (m, 4H, Ar-H), ~4.7-4.5: (m, 1H, O-CH-piperidine), ~3.2-2.8: (m, 4H, N-CH₂-piperidine), ~2.5: (br s, 1H, NH) |
References
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Pearson. Show how you would use the Williamson ether synthesis to prepare...
- Organic Chemistry Portal. Williamson Synthesis.
- Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014.
- Chemistry Steps. The Williamson Ether Synthesis. Published November 13, 2022.
- Fisher Scientific. 2-Chlorobenzothiazole Safety Data Sheet. Published December 24, 2021.
Sources
Technical Support Center: Benzothiazole Synthesis Troubleshooting Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield-limiting side reactions during the synthesis of benzothiazoles. The condensation of 2-aminothiophenols with aldehydes or carboxylic acids is the most common synthetic route. However, this pathway requires a delicate redox balance: the system must be electrophilic enough to drive cyclization, yet controlled enough to prevent premature oxidation of the starting materials or over-oxidation of the final product.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize side reactions and maximize your product yield.
Mechanistic Overview & Side Reaction Pathways
To troubleshoot effectively, we must first understand the causality of the failures. The synthesis of benzothiazoles via condensation proceeds through a benzothiazoline intermediate , which must subsequently undergo dehydrogenation (oxidation) to achieve aromaticity. Side reactions primarily branch off when the redox conditions are misaligned with the reaction kinetics.
Caption: Mechanistic pathway of benzothiazole synthesis highlighting critical side-reaction branching points.
Troubleshooting FAQs
Q1: My reaction mixture turns dark rapidly, and I isolate a large amount of a dimeric byproduct instead of the benzothiazole. How do I prevent this?
The Causality: You are observing the oxidative dimerization of 2-aminothiophenol into 2,2'-dithiobis(aniline) [1]. The thiol group is highly susceptible to premature oxidation, especially in the presence of atmospheric oxygen, trace transition metals, or overly aggressive oxidants added at the start of the reaction. The Solution:
-
Traditional Approach: Run the condensation step under a strict inert atmosphere (Argon/N₂) to allow the benzothiazoline intermediate to form before introducing the oxidant required for the final aromatization step.
-
Modern Photoredox Approach: Instead of fighting the disulfide formation, you can harness it. Recent methodologies use visible light and molecular oxygen where the in situ-generated disulfide actually acts as a photosensitizer. This generates singlet oxygen and superoxide anions that selectively drive the dehydrogenation of the benzothiazoline intermediate without degrading the starting material [2].
Q2: My reaction stalls, and LC-MS shows a mass [M+2] relative to my target product. What is happening?
The Causality: The reaction has stalled at the benzothiazoline intermediate . The initial cyclization (C-N and C-S bond formation) was successful, but the final oxidative dehydrogenation step (-2H) failed [3]. This is typically caused by insufficient oxidant stoichiometry or steric hindrance blocking the aromatization. The Solution: Do not increase the temperature blindly, as this promotes thermal degradation. Instead, optimize the oxidant. Using a mild, self-regulating oxidant system like Iodine in DMSO (where DMSO acts as both solvent and oxygen transfer agent) provides a controlled redox environment that smoothly drives the intermediate to the fully aromatic benzothiazole [4].
Q3: I am using a strong oxidant (e.g., KMnO₄ or excess H₂O₂) to force the cyclization, but my yields are terrible and the baseline on my TLC is a mess.
The Causality: You are causing over-oxidation. While oxidation is required to aromatize the benzothiazoline, harsh oxidants will rapidly oxidize the sulfur atom to sulfoxides or sulfones, or cause oxidative ring-opening of the newly formed heterocycle [1]. The Solution: Switch to a milder, catalytic oxidative system. Metal-free conditions using ambient air/O₂ or catalytic amounts of iodine (I₂) are highly preferred over stoichiometric heavy-metal oxidants.
Quantitative Comparison of Reaction Conditions
To select the best protocol for your specific substrate, compare the common catalytic systems and their propensity for side reactions:
| Catalytic / Oxidant System | Average Yield | Primary Side Reaction Risk | Mitigation Strategy |
| Visible Light / O₂ (In situ Disulfide) | 85–95% | Minimal (Highly selective) | Ensure adequate light penetration; use EtOAc or Water as solvent. |
| Iodine (I₂) / DMSO | 80–90% | Over-oxidation to sulfoxide | Monitor strictly by TLC; do not exceed 100°C. |
| Transition Metals (Cu/Pd) + Air | 70–85% | Homocoupling / Ring degradation | Use pure ligands; switch to metal-free if substrate is sensitive. |
| Stoichiometric H₂O₂ / Acid | 40–60% | Severe over-oxidation / Hydrolysis | Avoid unless substrate is highly electron-deficient and robust. |
Standard Operating Procedure (SOP): Self-Validating Metal-Free Synthesis
Materials Required:
-
2-Aminothiophenol (1.0 equiv, freshly distilled to remove pre-existing disulfides)
-
Aromatic/Aliphatic Aldehyde (1.1 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or Water
-
Light Source: Blue LED (450–460 nm)
Step-by-Step Methodology:
-
Preparation: In a clean, dry borosilicate glass vial, dissolve the aldehyde (1.1 mmol) in 5 mL of EtOAc.
-
Reagent Addition: Add 2-aminothiophenol (1.0 mmol) dropwise to the stirring solution.
-
Validation Checkpoint 1: The solution should initially remain clear or turn pale yellow, indicating the formation of the Schiff base/benzothiazoline intermediate.
-
-
Aeration: Do not purge with inert gas. Instead, leave the vial open to the air or attach an O₂ balloon. Oxygen is the terminal oxidant.
-
Irradiation: Place the vial in a blue LED photoreactor at ambient temperature (25°C) and stir vigorously for 12–24 hours.
-
Validation Checkpoint 2: Within the first hour, the solution will temporarily darken. This is the in situ formation of the disulfide photosensitizer. As the reaction nears completion, the color will lighten again as the disulfide is consumed to drive the final dehydrogenation.
-
-
Monitoring: Check the reaction via TLC (Hexanes:EtOAc, 4:1). The intermediate benzothiazoline spot (usually lower Rf) must completely disappear.
-
Workup: Wash the mixture with saturated aqueous Na₂S₂O₃ to quench any residual reactive oxygen species or peroxides, preventing post-reaction over-oxidation. Extract with EtOAc, dry over MgSO₄, and concentrate in vacuo.
References
-
Hwang, H. S., et al. Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. Journal of Organic Chemistry, 2020, 85(18), 11835-11843. Available at:[Link]
-
Baskar, et al. / ChemRxiv. Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv, 2024. Available at:[Link]
-
Organic Chemistry Portal. Synthesis of benzothiazoles. Organic Chemistry Portal Literature Review. Available at:[Link]
Technical Support Center: Purification of 2-(Piperidin-3-yloxy)-1,3-benzothiazole
Welcome to the technical support center for 2-(Piperidin-3-yloxy)-1,3-benzothiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we address common purification challenges through a series of troubleshooting guides and frequently asked questions. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your purification strategy.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, practical problems encountered during the purification of 2-(Piperidin-3-yloxy)-1,3-benzothiazole.
Section 1: Recrystallization Issues
Recrystallization is often the method of choice for purifying solid organic compounds due to its efficiency and scalability. However, the unique physicochemical properties of 2-(Piperidin-3-yloxy)-1,3-benzothiazole can present challenges.
Question: My compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens for one of two reasons: the boiling point of the solvent is higher than the melting point of your compound, or the solution is too supersaturated. The piperidine moiety can also contribute to a lower melting point compared to more rigid structures.
Causality & Solution Pathway:
-
Reduce Supersaturation: The most common cause is cooling the solution too quickly, leading to a high degree of supersaturation where the solute comes out of solution faster than it can organize into a crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling is critical for forming pure, well-defined crystals.[1]
-
-
Adjust Solvent System: The solubility profile of your compound is highly dependent on the solvent.
-
Solution 1: Add more solvent to the hot solution to lower the saturation point.[1]
-
Solution 2: Switch to a solvent with a lower boiling point. For a compound like ours, solvents such as ethyl acetate, acetonitrile, or isopropanol are good candidates to screen.
-
Solution 3: Use a co-solvent (binary) system. Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane or methanol) at an elevated temperature, then slowly add a "poor" solvent (e.g., hexanes or heptane) until turbidity (cloudiness) persists. Gently warm the solution until it becomes clear again, then allow it to cool slowly.
-
-
Induce Crystallization:
-
Solution: If crystals are slow to form, "seed" the solution by adding a single, pure crystal of the target compound.[1] If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites for crystal growth.
-
Question: I've followed the recrystallization protocol, but no crystals are forming even after extensive cooling. What should I do?
Answer:
This indicates that the solution is not sufficiently saturated, meaning your compound is too soluble in the chosen solvent even at low temperatures.[1]
Troubleshooting Steps:
-
Increase Concentration: Slowly evaporate a portion of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the solute concentration. Be careful not to evaporate too much solvent, which could lead to rapid precipitation of impurities.
-
Drastic Cooling: If room temperature or an ice bath (0 °C) is insufficient, try cooling the solution in a freezer (-20 °C). Ensure the flask is sealed to prevent moisture condensation inside.[1]
-
Re-evaluate Solvent Choice: The chosen solvent may simply be too effective at solvating the molecule. You will need to switch to a solvent in which the compound has lower solubility, or employ the co-solvent method described previously.
Section 2: Flash Column Chromatography Issues
Flash column chromatography is a powerful technique for separating complex mixtures. However, the basic nitrogen atom in the piperidine ring of 2-(Piperidin-3-yloxy)-1,3-benzothiazole can lead to specific challenges with standard silica gel.
Question: I am seeing significant peak tailing during silica gel column chromatography. Why is this happening and how can I get sharp, symmetrical peaks?
Answer:
Peak tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. The lone pair of electrons on the basic nitrogen of the piperidine ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This causes a portion of the molecules to "stick" to the column and elute slowly, resulting in a tailed peak.
Solutions to Improve Peak Shape:
-
Use a Mobile Phase Modifier: The most common solution is to add a small amount of a competitive base to the mobile phase (eluent).
-
Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The modifier will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
-
Switch the Stationary Phase: If tailing persists, consider alternative stationary phases.
-
Alumina (basic or neutral): Alumina is a less acidic support and can be an excellent alternative for purifying basic compounds.
-
Reversed-Phase (C18): For more polar compounds, reversed-phase flash chromatography using a C18-functionalized silica and a mobile phase like water/acetonitrile or water/methanol can provide excellent separation without the issue of silanol interactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 2-(Piperidin-3-yloxy)-1,3-benzothiazole sample?
A1: Impurities are almost always byproducts or unreacted materials from the synthesis. The most common synthetic routes to benzothiazoles involve the condensation of 2-aminothiophenol with various reagents.[2][3] The ether linkage to the piperidine ring is typically formed via a nucleophilic substitution reaction. Therefore, the probable impurities are:
| Potential Impurity | Likely Origin | Removal Strategy |
| 3-Hydroxypiperidine | Starting Material | Water wash during workup; Chromatography |
| 2-Chloro-1,3-benzothiazole or 2-Mercaptobenzothiazole | Starting Material | Chromatography; Recrystallization |
| Unreacted Starting Aldehydes/Ketones | If used in benzothiazole synthesis | Chromatography |
| Residual Solvents (e.g., DMF, THF, Dichloromethane) | Reaction or Workup | High vacuum drying; Recrystallization |
| Over-alkylation or side-reaction products | Side reactions | Chromatography; Recrystallization |
Q2: How can I definitively assess the purity of my final product?
A2: A single technique is often insufficient. A combination of chromatographic and spectroscopic methods provides the most comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[4] A reversed-phase method is most common for compounds of this nature. Purity is typically reported as the area percentage of the main peak.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The absence of signals corresponding to impurities (e.g., residual solvents or starting materials) provides strong evidence of purity.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound and can help identify the mass of any impurities detected in the HPLC analysis.[6]
| Parameter | Recommended HPLC Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 10-20% B, ramp to 95% B over 15-20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 254 nm and 280 nm |
Q3: My compound seems to be degrading during workup or on the shelf. What are the stability considerations?
A3: The 2-(Piperidin-3-yloxy)-1,3-benzothiazole structure contains moieties that can be sensitive to certain conditions. The piperidine nitrogen is basic, and the benzothiazole ring can be susceptible to oxidation or strong acids.[1]
Recommendations for Handling and Storage:
-
Avoid Strong Acids/Bases: During aqueous workups, use mild acids (e.g., saturated NH₄Cl) and bases (e.g., saturated NaHCO₃) where possible.
-
Work Under Inert Atmosphere: When handling the compound in solution for extended periods (e.g., during chromatography), consider working under an inert atmosphere (nitrogen or argon) to minimize oxidative degradation.[1]
-
Storage: For long-term storage, keep the solid compound in a tightly sealed vial, protected from light, at a low temperature (e.g., 4 °C or -20 °C).
Visualized Workflows and Protocols
General Purification Workflow
Caption: A general workflow for the purification and analysis of 2-(Piperidin-3-yloxy)-1,3-benzothiazole.
Recrystallization Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent (e.g., isopropanol or ethyl acetate).
-
Heat the mixture on a hot plate with stirring until the solvent boils.
-
Continue to add the solvent dropwise until all the solid just dissolves.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a minimal amount of ice-cold, fresh solvent.[1]
-
Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: General Flash Column Chromatography Procedure
-
Dry-load the crude material: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and concentrate the slurry to a dry, free-flowing powder.
-
Pack a glass column with silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate). Remember to add 0.5-1% triethylamine to your mobile phase to prevent peak tailing.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the resulting product under high vacuum.
References
- Technical Support Center: Purification of 2-Piperidinol and Its Deriv
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC. (URL: )
-
2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem. (URL: [Link])
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists 2023 Terukazu K
- A Review on Recent Development and biological applications of benzothiazole deriv
- SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIV
- SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION - Malaysian Journal of Analytical Sciences. (URL: )
- Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Deriv
- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry. (URL: )
- Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold - Lirias. (URL: )
- Comparative Purity Analysis of Synthesized N-Benzyl-1,3,2-benzodithiazole S-oxide: A Guide to HPLC and Altern
- Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Deriv
- CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google P
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (URL: [Link])
- Biological evaluation of some new 1,3-benzothiazole-2-yl derivatives containing pyrazole moiety. (URL: )
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: )
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. (URL: [Link])
- Synthesis and various biological activities of benzothiazole deriv
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- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 2-substituted benzothiazoles
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-substituted benzothiazoles. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines deep scientific principles with practical, field-tested advice. Benzothiazoles are a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents.[1][2] Their synthesis, while conceptually straightforward, is nuanced and often requires careful optimization.
This guide is structured to address your challenges directly, from high-level strategic questions to specific troubleshooting scenarios encountered at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 2-substituted benzothiazoles, providing foundational knowledge for planning your experiments.
Q1: What are the most common synthetic routes to 2-substituted benzothiazoles? The most prevalent and versatile method is the condensation of 2-aminothiophenol (2-ABT) with an electrophilic partner.[3] This partner is typically an aldehyde, carboxylic acid, acyl halide, or ester.[4] The reaction involves the formation of a Schiff base or amide intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring system.[3][5]
Q2: How can I effectively monitor the progress of my reaction? Thin-layer chromatography (TLC) is the standard and most effective technique for monitoring reaction progress.[6][7] By co-spotting your reaction mixture with your starting materials (e.g., 2-aminothiophenol and the corresponding aldehyde), you can visually track the consumption of reactants and the appearance of the product spot. Visualization is typically achieved with a UV lamp, as the conjugated benzothiazole system is highly UV-active.[6]
Q3: What are some "green" or environmentally friendly approaches to this synthesis? Modern synthetic chemistry emphasizes sustainability. For benzothiazole synthesis, several green methods are highly effective:
-
Microwave-Assisted Synthesis: This can dramatically reduce reaction times from hours to minutes and often improves yields.[4][8]
-
Solvent-Free Conditions: Many protocols work well under neat or solvent-free conditions, especially when using liquid aldehydes, which minimizes solvent waste.[4][9]
-
Aqueous Medium: Using water as a solvent, when possible, is an excellent green alternative.[3][10]
-
Reusable Catalysts: Employing heterogeneous or reusable catalysts, such as certain nanoparticles or polymer-supported reagents like Amberlite resin, aligns with green chemistry principles.[2][4][11]
Q4: What are the critical safety precautions when working with 2-aminothiophenol (2-ABT)? Safety is paramount. 2-aminothiophenol has two primary hazards:
-
Oxidation Sensitivity: The thiol group (-SH) is highly susceptible to air oxidation, which forms a disulfide byproduct.[6] This not only consumes your starting material but complicates purification. It is best practice to use a freshly opened bottle or purified 2-ABT and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Toxicity and Odor: As a thiol, 2-ABT has a potent, unpleasant odor and is toxic.[12] Always handle it in a well-ventilated chemical fume hood and consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.
Part 2: Troubleshooting Guide
This section provides a detailed, problem-oriented approach to resolving common experimental issues.
Problem: Low or No Product Yield
This is the most frequent challenge. The cause can usually be traced to one of four areas: starting materials, reaction conditions, catalysis, or the final oxidation step.
Q: My yield is very low, and TLC shows mostly unreacted starting materials. What should I check first?
A: Start by verifying the quality of your starting materials and then optimize reaction conditions.
-
Cause: Poor Starting Material Quality. 2-aminothiophenol is notoriously unstable and can oxidize on the shelf, forming 2,2'-disulfanediyldianiline.[6] This disulfide will not participate in the reaction.
-
Solution: Ensure the purity of your 2-ABT. Using a freshly opened bottle is highly recommended.[6] If you suspect degradation, you can purify it by distillation under reduced pressure, though handling it under an inert atmosphere is crucial. Also, confirm the purity of your aldehyde or carboxylic acid, as impurities can inhibit the reaction.
-
-
Cause: Suboptimal Reaction Temperature. The required temperature is highly dependent on the specific substrates and catalyst used. Some reactions proceed smoothly at room temperature, while others require significant heating.[6]
-
Solution: If your reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50 °C, then 80 °C) while monitoring by TLC.[6] Conversely, if you are seeing byproduct formation at high temperatures, lowering the temperature may be necessary. For reactions with carboxylic acids using polyphosphoric acid (PPA), high temperatures (180-200 °C) are often required.[3]
-
-
Cause: Insufficient Reaction Time. Cyclization and oxidation can be slow.
-
Solution: Do not stop the reaction prematurely. Continue to monitor via TLC until the starting material spot has been fully consumed or the product spot is no longer intensifying. Reaction times can range from minutes for microwave-assisted methods to over 24 hours for some conventional protocols.[6]
-
Q: My starting materials are consumed, but the yield of the desired benzothiazole is still low, and I see other spots on my TLC plate. What's happening?
A: This often points to an inefficient catalyst or incomplete oxidation of the reaction intermediate.
-
Cause: Inefficient or Inactive Catalyst. The choice of catalyst is critical and system-dependent.
-
Solution: The catalyst must be appropriate for your chosen electrophile. For condensations with aldehydes, catalysts like H₂O₂/HCl[4], molecular iodine[6], or various nanocatalysts[4] can be effective. For carboxylic acids, strong protic acids like polyphosphoric acid (PPA) are common.[3] Ensure your catalyst is active and, if it's a solid, that it has sufficient surface area and is not "poisoned."
-
-
Cause: Incomplete Oxidation of the Benzothiazoline Intermediate. The initial condensation and cyclization form a non-aromatic benzothiazoline intermediate. This must be oxidized to form the final, stable benzothiazole product.[12] If this step is inefficient, your isolated product will be the intermediate or a mixture.
-
Solution: Many modern procedures use an oxidant that is either part of the catalytic system (e.g., H₂O₂) or the solvent itself (e.g., DMSO at high temperatures).[4][13] In other cases, ambient oxygen from the air is sufficient, but this can be slow and inefficient. If you suspect this is the issue, consider bubbling air through the reaction mixture or adding a mild chemical oxidant.[12][14]
-
Problem: Formation of Byproducts & Impurities
Q: My final product is contaminated with a significant byproduct. How do I identify and prevent it?
A: The most common byproducts are the disulfide of 2-ABT and self-condensation products of the aldehyde.
-
Cause: Oxidation of 2-Aminothiophenol. As mentioned, the thiol group of 2-ABT readily oxidizes to form a disulfide. This is especially problematic in reactions that are slow or run at high temperatures with exposure to air.
-
Cause: Self-Condensation of Aldehyde. Under certain conditions (especially basic), some aldehydes can undergo self-condensation reactions (e.g., aldol condensation).
-
Solution: This is less common but can be addressed by adjusting the reaction pH or catalyst system. If using a basic catalyst, consider switching to a neutral or acidic one.
-
Problem: Difficulty in Product Purification
Q: I'm struggling to purify my product. What are the best practices?
A: Purification challenges usually involve difficult chromatography separations or an inability to crystallize the product.
-
Cause: Similar Polarity of Product and Impurities.
-
Solution: Optimize your solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.[7] If silica gel fails to provide good separation, consider alternative stationary phases.
-
-
Cause: Product Instability on Silica Gel. Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking or degradation on the column.
-
Solution: Switch to a different stationary phase. Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.[6] Alternatively, you can pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine.
-
-
Cause: Product is an Oil and Will Not Crystallize.
-
Solution: If column chromatography yields a pure but oily product, crystallization can often be induced by trituration. This involves repeatedly scratching and stirring the oil with a non-polar solvent like hexane or pentane, which can help initiate the formation of a crystalline solid.[7]
-
Part 3: Visual Guides & Data
General Reaction Mechanism
The diagram below illustrates the fundamental pathway for the synthesis of a 2-substituted benzothiazole from 2-aminothiophenol and an aldehyde. The process involves the formation of a benzothiazoline intermediate, which is subsequently oxidized.
Caption: General reaction pathway for benzothiazole synthesis.
Troubleshooting Workflow: Low Product Yield
This decision tree provides a logical workflow for diagnosing and solving low-yield issues.
Caption: Decision tree for troubleshooting low reaction yields.
Comparative Table of Synthetic Methodologies
The choice of methodology can significantly impact reaction outcomes. This table summarizes and compares various conditions reported in the literature.
| Method | Catalyst | Solvent | Temp. (°C) | Time | Typical Yield (%) | Reference |
| Classical Aldehyde Condensation | Polyphosphoric Acid (PPA) | Neat | 180–200 | 3–6 h | Variable | [3] |
| Oxidative Aldehyde Condensation | H₂O₂/HCl | Ethanol | Room Temp | 45–60 min | 85–94 | [4] |
| Microwave-Assisted (Resin) | Amberlite IR120 Resin | Ethanol/Neat | 85 | 5–10 min | 88–95 | [4] |
| Nanoparticle Catalysis | TiO₂ NPs / H₂O₂ | Daylight | Room Temp | 5–27 min | 90–97 | [4] |
| "Green" Protocol (Nanocatalyst) | Nano-catalyst (e.g., ionogel) | Solvent-Free | 80 | 10–25 min | 84–95 | [4] |
Part 4: Experimental Protocols
Here are two detailed protocols representing both a conventional and a modern, green-chemistry approach.
Protocol 1: Conventional Synthesis via Aldehyde Condensation
This protocol details the synthesis of 2-phenyl-1,3-benzothiazole using a common method.[7]
Materials:
-
2-Aminothiophenol (1.0 mmol, 125 mg)
-
Benzaldehyde (1.1 mmol, 117 mg, 112 µL)
-
Dimethyl sulfoxide (DMSO) (10 mL)
-
Round-bottom flask, magnetic stirrer, heating mantle/stir plate, condenser
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminothiophenol (1.0 mmol) in DMSO (10 mL).
-
Addition of Reagent: To the stirred solution, add benzaldehyde (1.1 mmol) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).[7]
-
Work-up: After the reaction is complete (as indicated by the disappearance of the 2-aminothiophenol spot on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL). A precipitate should form.
-
Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMSO.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to yield the pure 2-phenyl-1,3-benzothiazole.
Protocol 2: Microwave-Assisted Green Synthesis
This protocol describes a rapid, efficient, and environmentally friendly synthesis using a resin catalyst under microwave irradiation.[4]
Materials:
-
2-Aminothiophenol (1.0 mmol, 125 mg)
-
Aromatic or Heteroaryl Aldehyde (1.0 mmol)
-
Amberlite IR120 resin (approx. 100 mg)
-
Ethanol (2 mL, for solid aldehydes)
-
Microwave vial, magnetic stir bar
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2-aminothiophenol (1.0 mmol), the aldehyde (1.0 mmol), and Amberlite IR120 resin.
-
Solvent: If the aldehyde is a solid, add a minimal amount of ethanol (~2 mL) to facilitate mixing. If the aldehyde is a liquid, the reaction can be run solvent-free.[4]
-
Reaction Conditions: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 85 °C for 5-10 minutes. Monitor pressure to ensure it remains within safe limits.
-
Work-up: After the reaction, cool the vial to room temperature. Dilute the mixture with ethyl acetate or ethanol.
-
Catalyst Removal: Remove the Amberlite resin by simple filtration. The resin can be washed, dried, and reused for subsequent reactions.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product is often of high purity but can be further purified by a quick recrystallization from ethanol if necessary.
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Molecules, 29(3), 714. [Link]
-
Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (2021). RSC Advances, 11(52), 32981-33003. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2025). ResearchGate. [Link]
-
Unconventional approaches for synthesis of 2-substituted benzothiazoles. (2018). Organic & Biomolecular Chemistry, 16(43), 8047-8071. [Link]
-
Synthesis of benzothiazoles. Organic Chemistry Portal. [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2598. [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Anticancer Research, 37(11), 6147-6152. [Link]
-
Synthetic strategies for the synthesis of 2‐substituted benzothiazole derivatives. ResearchGate. [Link]
-
Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020). ACS Omega, 5(22), 13248-13256. [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Semantic Scholar. [Link]
-
Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). SFERA. [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. (2015). ResearchGate. [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives under Solvent-Free Conditions a. ResearchGate. [Link]
-
The common synthetic routes for 2‐substituted benzothiazoles. ResearchGate. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Mini-Reviews in Organic Chemistry, 17(5), 556-574. [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Benzothiazole synthesis [organic-chemistry.org]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. sfera.unife.it [sfera.unife.it]
Technical Support Center: Enhancing the Bioavailability of 2-(Piperidin-3-yloxy)-1,3-benzothiazole
Welcome to the technical support center for 2-(Piperidin-3-yloxy)-1,3-benzothiazole and related benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this compound class. Given that benzothiazole scaffolds are frequently associated with low aqueous solubility, this document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate formulation and development challenges.[1][2][3]
Our approach is rooted in fundamental physicochemical principles and proven formulation strategies. We will explore the causality behind experimental choices, enabling you to make informed decisions for your development program.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers face when working with poorly soluble compounds like 2-(Piperidin-3-yloxy)-1,3-benzothiazole.
Q1: What are the most likely reasons for the poor bioavailability of my 2-(Piperidin-3-yloxy)-1,3-benzothiazole compound?
A1: The poor bioavailability of this molecule likely stems from one or both of the following factors, which are best understood using the Biopharmaceutics Classification System (BCS)[4]:
-
Low Aqueous Solubility (BCS Class II): The benzothiazole core is a hydrophobic, aromatic structure, which typically results in poor water solubility.[2][3] While the piperidin-3-yloxy side chain contains a basic nitrogen that can be protonated, the overall molecule may still exhibit low solubility, particularly in the neutral to alkaline environment of the lower intestine.
-
Low Intestinal Permeability (BCS Class III or IV): In addition to low solubility, the compound may have difficulty crossing the intestinal epithelium. This can be due to its molecular size, lack of optimal lipophilicity, or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).
The combination of poor solubility and poor permeability would classify it as a BCS Class IV compound, presenting the most significant formulation challenge.[5]
Q2: What essential physicochemical properties must I determine before starting formulation development?
A2: A thorough understanding of your molecule's fundamental properties is critical to selecting an appropriate bioavailability enhancement strategy.[4] Key parameters include:
-
Aqueous Solubility: Determine solubility at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
-
pKa: The basicity of the piperidine nitrogen will dictate the extent of ionization in the gastrointestinal tract. This is crucial for salt form selection.
-
LogP/LogD: This measures the lipophilicity of the compound. An optimal LogP (typically 1-3) is often required for good passive permeability.
-
Solid-State Properties: Characterize the crystalline form (polymorphism), melting point, and hygroscopicity using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The crystalline form is generally more stable but less soluble than the amorphous form.[4]
Workflow for Initial Physicochemical Characterization
Caption: Initial characterization workflow to inform formulation strategy.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, question-driven guides for specific experimental challenges.
Guide 1: Addressing Poor Aqueous Solubility
Problem: My compound exhibits pH-dependent solubility but is poorly soluble (>100 µg/mL) at intestinal pH (6.8). How can I improve its dissolution characteristics?
This is a classic BCS Class II problem. The goal is to either increase the intrinsic solubility or the dissolution rate.
Q1.1: Should I consider salt formation?
A1.1: Yes. The presence of a basic piperidine nitrogen makes your compound an excellent candidate for salt formation. Converting the free base to a salt can significantly increase aqueous solubility and dissolution rate. A mesylate salt, for example, has been shown to increase the water solubility and bioavailability of other benzothiazole derivatives.[6]
-
Preparation: Dissolve 50-100 mg of 2-(Piperidin-3-yloxy)-1,3-benzothiazole (free base) in a minimal amount of a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).
-
Acid Addition: In separate vials, add a stoichiometric equivalent (1.0 to 1.1 eq) of various pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid) dissolved in the same solvent.
-
Crystallization: Allow the solutions to stir at room temperature or under controlled cooling to induce precipitation/crystallization. If no solid forms, consider using an anti-solvent (e.g., heptane, MTBE).
-
Isolation & Drying: Isolate the resulting solids by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Characterization: Analyze the solids using XRPD to confirm the formation of a new crystalline form. Measure the kinetic solubility of each new salt form in pH 6.8 buffer and compare it to the free base.
-
Validation: The formation of a new, unique XRPD pattern for a salt that exhibits significantly higher kinetic solubility validates the success of this approach.
Q1.2: My compound is a weak base, and the salt form still has insufficient solubility. What is the next step?
A1.2: If salt formation is not sufficient, creating an amorphous solid dispersion (ASD) is a powerful and widely used technique. By dispersing the molecule within a polymer matrix, you prevent it from crystallizing, keeping it in a higher-energy amorphous state that has greater apparent solubility and dissolution rate.[7]
Caption: Mechanism of bioavailability enhancement by ASDs.
-
Polymer Selection: How do I choose the right polymer?
-
Start with common pharmaceutical polymers like polyvinylpyrrolidone (PVP), copovidone (PVP/VA), or hydroxypropyl methylcellulose acetate succinate (HPMCAS). The choice depends on drug-polymer miscibility and the desired release profile. HPMCAS is particularly effective at maintaining supersaturation of weakly basic compounds in the intestine.
-
-
Manufacturing Method: Spray drying or hot-melt extrusion (HME)?
-
For early-stage screening with small amounts of API, solvent-based methods like spray drying or solvent evaporation are preferred. HME is a solvent-free process suitable for thermally stable compounds at a larger scale.
-
| Method | Advantages | Disadvantages |
| Spray Drying | Suitable for thermally labile drugs; produces fine particles. | Requires solubility in volatile solvents; potential for residual solvent. |
| Hot-Melt Extrusion | Solvent-free process; continuous manufacturing. | Requires thermal stability of the drug; potential for degradation. |
-
Preparation: Prepare solutions by dissolving the API and a polymer (e.g., PVP K30, HPMCAS-MG) in a common solvent (e.g., methanol or acetone) at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporation: Place the solutions in a vacuum oven at a controlled temperature (e.g., 40-50°C) until all solvent has been removed, forming a thin film.
-
Milling: Scrape the film and gently mill to a fine powder.
-
Validation (Self-Validating System):
-
Confirm Amorphous State: Analyze the powder by DSC (should show a single glass transition temperature, Tg, and no melting peak) and XRPD (should show a halo pattern with no sharp Bragg peaks). This confirms successful amorphization.
-
Assess Performance: Perform dissolution testing in a pH 6.8 buffer. An effective ASD will show a rapid dissolution rate and achieve a concentration significantly higher than the crystalline solubility (supersaturation), which is sustained over time.
-
Guide 2: Addressing Poor Permeability (BCS Class IV)
Problem: My formulation provides good solubility and dissolution, but in vivo exposure remains low. What strategies can overcome permeability limitations?
This suggests a permeability issue, potentially due to the molecule being an efflux transporter substrate. Lipid-based drug delivery systems (LBDDS) are an excellent strategy for these challenging compounds.[5]
Q2.1: How do LBDDS enhance bioavailability?
A2.1: LBDDS, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), enhance bioavailability through multiple mechanisms[5]:
-
Solubilization: The drug is pre-dissolved in a lipid/surfactant mixture, bypassing the dissolution step in the GI tract.
-
Permeation Enhancement: Surfactants can fluidize the cell membrane, and the formation of fine oil droplets increases the surface area for absorption.
-
Lymphatic Transport: Highly lipophilic drugs can be absorbed via the lymphatic system, bypassing first-pass metabolism in the liver.
Sources
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. ilkogretim-online.org [ilkogretim-online.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
Benzothiazole Technical Support Center: Advanced Purification Strategies
Welcome to the Technical Support Center for Benzothiazole Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks encountered by researchers and drug development professionals when isolating novel benzothiazole derivatives.
Benzothiazoles are privileged pharmacophores in drug discovery, but their synthesis—often via the condensation of 2-aminothiophenol with carbonyl compounds—frequently yields complex crude mixtures containing unreacted starting materials, regioisomers, and oxidation byproducts. This guide bridges the gap between theoretical chemistry and benchtop reality, providing mechanistic explanations and self-validating protocols to ensure you achieve bioassay-grade purity.
Diagnostic Purification Workflow
Before selecting a purification method, you must evaluate the physicochemical properties of your specific benzothiazole derivative. Use the diagnostic workflow below to determine the optimal strategy.
Diagnostic workflow for selecting benzothiazole purification strategies.
Troubleshooting & FAQ Guide
Q1: Why do my benzothiazole derivatives exhibit severe peak tailing on standard silica gel, and how can I resolve this? A1: Peak tailing is a frequent issue when purifying polar benzothiazoles. Mechanistically, the basic nitrogen atom within the thiazole ring acts as a strong hydrogen bond acceptor. It interacts heterogeneously with the unendcapped, acidic silanol groups (Si-OH) on the surface of standard silica gel[1]. This strong affinity disrupts the partitioning equilibrium, causing the compound to smear across the column. The Fix: Add a competitive amine modifier. Incorporating 0.1% to 1.0% (v/v) triethylamine (TEA) or pyridine into your mobile phase (e.g., Hexane/Ethyl Acetate) masks these acidic silanols, allowing the benzothiazole to elute in a tight band[1].
Q2: My compound degrades during column chromatography. How can I purify acid-sensitive benzothiazole derivatives? A2: Benzothiazole derivatives with electron-rich or acid-labile substituents at the 2-position can undergo degradation or ring-opening catalyzed by the mildly acidic nature of standard silica gel (pH ~4.5–5.5)[2]. The Fix: Switch the stationary phase. Use neutral or basic alumina, or Florisil[2]. If you must use silica, you can deactivate it by pre-equilibrating the column with a mobile phase containing 1% TEA before loading your sample.
Q3: I am struggling to separate unreacted 2-aminothiophenol from my target 2-arylbenzothiazole. They co-elute. What is the best approach? A3: Because the most prevalent synthesis methods involve the condensation of 2-aminothiophenol with carbonyl compounds[2], unreacted starting material is a common impurity. 2-aminothiophenol and non-polar 2-arylbenzothiazoles often share similar retention factors (Rf) in standard normal-phase systems. The Fix: Exploit the amphoteric nature of 2-aminothiophenol. Before chromatography, perform a rigorous liquid-liquid extraction. Dissolve the crude mixture in an organic solvent and wash with dilute aqueous HCl or aqueous transition metal salts (like CuCl2) which selectively chelate the bidentate 2-aminothiophenol. For chromatography, switch to a more polar, orthogonal solvent system like Dichloromethane/Methanol[1].
Q4: My purified benzothiazole is an oil, but the literature reports a solid. How do I induce crystallization? A4: Trace impurities (often residual solvents or minor regioisomers) can depress the melting point and disrupt the crystal lattice, causing the compound to "oil out"[2]. The Fix: Convert the basic benzothiazole into a solid derivative, such as a hydrochloride salt, by bubbling HCl gas through an ethereal solution of the oil. The resulting salt has strong ionic interactions that force crystallization and can be easily recrystallized. Once pure, the free base can be regenerated by neutralizing with an aqueous basic solution[2].
Quantitative Comparison of Purification Methods
To optimize your throughput and purity, consult the following performance metrics based on standard laboratory-scale syntheses.
| Purification Technique | Target Impurity Profile | Typical Yield Recovery | Purity Achieved | Scalability |
| Standard Silica Gel Chromatography | Non-polar byproducts, unreacted aldehydes | 70% – 85% | 90% – 95% | High (up to 100g) |
| Amine-Deactivated Silica | Basic impurities, tailing compounds | 75% – 90% | 92% – 98% | High (up to 50g) |
| Preparative RP-HPLC | Regioisomers, closely eluting analogs | 50% – 70% | >99% (Bioassay grade) | Low (mg to small g) |
| Salt Formation & Recrystallization | Oils, trace solvents, minor organic impurities | 60% – 80% | >98% | Medium (up to 20g) |
Step-by-Step Experimental Protocols
Every robust experimental protocol must be a self-validating system. Do not proceed to bulk purification without performing the analytical validation steps outlined below.
Protocol A: Amine-Modified Flash Chromatography for Basic Benzothiazoles
-
Validation Step: Run a parallel TLC plate—one developed in standard solvent, one in TEA-spiked solvent. The TEA plate should yield a tight, circular spot with an Rf of 0.2–0.4[1].
-
Step 1 (Slurry Preparation): Prepare a slurry of silica gel in the initial, least polar eluent containing 1% (v/v) TEA. Use a silica-to-crude product ratio of 30:1 to 100:1 by weight[1].
-
Step 2 (Column Packing): Pour the slurry into the column. Elute 2-3 column volumes of the TEA-spiked solvent to fully deactivate the acidic silanol sites on the silica bed.
-
Step 3 (Sample Loading): Dissolve the crude benzothiazole in a minimum volume of eluent. Load evenly onto the silica bed.
-
Step 4 (Gradient Elution): Begin elution with Hexane/EtOAc (e.g., 9:1) containing 0.1% TEA. Gradually increase EtOAc concentration based on your validated TLC conditions.
-
Step 5 (Fraction Collection): Monitor via UV (254 nm). Pool fractions containing the pure product and concentrate under reduced pressure.
Protocol B: Preparative RP-HPLC for Bioactive Derivatives
-
Validation Step: Perform an analytical HPLC run using the exact mobile phase gradient to confirm baseline resolution of the target peak from closely eluting regioisomers before scaling up[3].
-
Step 1 (Sample Preparation): Dissolve the pre-purified benzothiazole in HPLC-grade Acetonitrile (MeCN) or DMSO. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
Step 2 (Column Equilibration): Use a C18 reversed-phase column (e.g., Phenomenex ODS). Equilibrate with 35% MeCN and 65% aqueous buffer (e.g., TEA buffer, pH 7.5) at the starting flow rate[4].
-
Step 3 (Injection and Gradient): Inject the sample. Run a gradient: e.g., 35:65 MeCN/Buffer for 4 mins at 0.5 mL/min, ramp to 1.0 mL/min at 4-6 mins, and 2.0 mL/min after 6 mins[4].
-
Step 4 (Peak Collection): Collect fractions based on UV absorbance (typically 254 nm or 280 nm).
-
Step 5 (Product Recovery): Extract the collected fractions with ethyl acetate or pass through a C8 solid-phase extraction (SPE) cartridge, elute with ethanol, and lyophilize to obtain the >99% pure compound[4].
References
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents, PMC (NIH), [Link]
- US8691185B2 - Benzothiazole derivative compounds, compositions and uses, Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8691185B2 - Benzothiazole derivative compounds, compositions and uses - Google Patents [patents.google.com]
Addressing challenges in the scale-up synthesis of 2-(Piperidin-3-yloxy)-1,3-benzothiazole
Status: Active Agent: Senior Application Scientist, Process Chemistry Division Ticket Context: Transitioning from Medicinal Chemistry (mg scale) to Process Development (kg scale).
Executive Summary & System Architecture
The Challenge: The synthesis of 2-(Piperidin-3-yloxy)-1,3-benzothiazole involves a nucleophilic aromatic substitution (SNAr) between an activated heteroaryl halide (2-chlorobenzothiazole) and a secondary alcohol (3-hydroxypiperidine).
While trivial on a milligram scale, this reaction presents three critical failure modes during scale-up:
-
Safety: The traditional NaH/DMF condition is thermally unstable and potentially explosive on a kilogram scale.[1][2]
-
Chemoselectivity: The ambident nucleophile (3-hydroxypiperidine) favors N-arylation over O-arylation unless strictly controlled.
-
Purity: Hydrolysis of the benzothiazole core generates 2-hydroxybenzothiazole, a difficult-to-remove impurity.
Reaction Pathway Diagram:
Figure 1: Mechanistic pathway highlighting the SNAr route and primary impurity vectors.
Troubleshooting Guides (Q&A Format)
TICKET #001: Safety Alert – The NaH/DMF Hazard
User Question: We successfully made 50g using Sodium Hydride (NaH) in DMF. We are moving to 2kg, but our safety team flagged the process. Is this really that dangerous?
Technical Response: YES. STOP IMMEDIATELY. You are operating in a known "process safety red zone." The combination of Sodium Hydride (NaH) and DMF (or DMAc) is intrinsically unsafe for scale-up.[3]
-
The Mechanism of Failure: NaH can react with DMF to form dimethylamine and carbon monoxide. This reaction is exothermic.[2] On a small scale, the heat dissipates. On a kg scale, the heat accumulation triggers a runaway decomposition of the solvent, potentially leading to a "thermal explosion" or rapid over-pressurization [1].
-
The Solution: Switch to a Phase Transfer Catalysis (PTC) system or a soluble organic base.
Recommended Protocol (The "Safe" Route):
| Parameter | Hazardous Route (Avoid) | Scalable Route (Recommended) |
| Base | Sodium Hydride (60% dispersion) | Potassium tert-Butoxide (KOtBu) or NaOH |
| Solvent | DMF or DMAc | THF (for KOtBu) or Toluene/Water (for PTC) |
| Temp | 0°C to RT (Risk of runaway) | 0°C to 20°C (Controlled) |
| Safety | H2 gas evolution + Exotherm | No gas evolution (KOtBu) |
TICKET #002: Chemoselectivity – "I'm getting the wrong isomer."
User Question: I am seeing a major impurity (M+ mass identical to product) that does not deprotect later. NMR suggests the benzothiazole is attached to the nitrogen, not the oxygen.
Technical Response: You are observing N-arylation . Nitrogen is significantly more nucleophilic than oxygen. In SNAr reactions, the amine will attack the 2-chlorobenzothiazole orders of magnitude faster than the alcohol.
Root Cause Analysis:
-
Missing Protection: You cannot use free 3-hydroxypiperidine.
-
Boc-Instability: If you used N-Boc-3-hydroxypiperidine but the reaction was too hot or acidic, the Boc group may have fallen off in situ.
-
Base Choice: Strong bases can sometimes deprotonate carbamates, though less likely to cause displacement.
Corrective Action:
-
Ensure the starting material is 1-Boc-3-hydroxypiperidine .
-
Stereochemistry Note: The SNAr reaction proceeds with Retention of Configuration at the C3-position of the piperidine. If you start with (S)-1-Boc-3-hydroxypiperidine, you get the (S)-ether. (Contrast this with the Mitsunobu reaction, which would invert it).
TICKET #003: Purification – Removing the "Sticky" Impurity
User Question: After workup, I have a persistent 5-10% impurity at retention time 3.5 min. It’s 2-hydroxybenzothiazole.[4][5] Recrystallization isn't working well.
Technical Response: 2-Hydroxybenzothiazole (which exists in equilibrium with its keto-form, benzothiazolin-2-one) is a byproduct of the hydrolysis of the starting chloride. It is difficult to remove via chromatography because it streaks.
The "pH Switch" Work-up Trick: 2-Hydroxybenzothiazole has a pKa of ~9-10 (phenolic nature). Your product (the ether) is neutral (while Boc-protected).
-
Reaction Mixture: Dilute with organic solvent (e.g., MTBE or Toluene).
-
Base Wash: Wash the organic layer with 1M NaOH (2x).
-
Water Wash: Wash with water to remove excess base.
-
Dry & Concentrate: The impurity levels should drop below 0.5%.
Validated Experimental Protocols
Protocol A: Scalable SNAr Coupling (1.0 kg Scale)
Designed to avoid NaH/DMF hazards.
Reagents:
-
2-Chlorobenzothiazole (1.0 equiv)[12]
-
N-Boc-3-hydroxypiperidine (1.1 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv) [Solid or solution in THF]
-
Tetrahydrofuran (THF) (anhydrous, 10 volumes)
Procedure:
-
Setup: Charge a jacketed reactor (inerted with N2) with THF (8 vol) and N-Boc-3-hydroxypiperidine (1.1 equiv). Cool to 0–5°C.
-
Base Addition: Add KOtBu (1.2 equiv) portion-wise, maintaining internal temperature <10°C. (Note: KOtBu is soluble in THF, creating a homogeneous alkoxide solution). Stir for 30 mins to ensure deprotonation.
-
Coupling: Dissolve 2-Chlorobenzothiazole (1.0 equiv) in THF (2 vol) and add slowly to the reactor over 1 hour. Do not allow exotherm to exceed 20°C.
-
Reaction: Warm to 20–25°C and stir for 4–6 hours. Monitor by HPLC (Target: >98% conversion).
-
Quench: Cool to 10°C. Add water (5 vol) slowly.
-
Work-up (The pH Switch):
-
Separate phases.
-
Wash organic layer with 1M NaOH (3 vol) to remove 2-hydroxybenzothiazole.
-
Wash with Brine (3 vol).
-
Dry over MgSO4 and concentrate to yield the N-Boc intermediate.
-
Protocol B: Deprotection & Salt Formation
To generate the final active pharmaceutical ingredient (API) or stable intermediate.
Reagents:
-
N-Boc Intermediate (from Protocol A)
-
HCl in Isopropanol (5-6N) or TFA/DCM (depending on cost/equipment). Scale recommendation: HCl/IPA.
Procedure:
-
Dissolve N-Boc intermediate in Isopropanol (5 vol).
-
Add HCl in IPA (3-4 equiv) at 20°C.
-
Heat to 40-50°C for 2 hours. CO2 and Isobutylene gas will evolve—ensure proper venting.
-
Isolation: The product, 2-(Piperidin-3-yloxy)-1,3-benzothiazole dihydrochloride , will likely precipitate as a white solid.
-
Cool to 0°C, filter, and wash with cold MTBE.
Process Logic & Decision Tree
Figure 2: Decision tree for process safety and purification logic.
References
-
Yang, Q., et al. (2019).[13][14] "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 23(10), 2210–2217.[14] [14]
-
Dunn, P. J., et al. (2011). "The Safe Use of Sodium Hydride on Scale." Organic Process Research & Development, 15(6).
-
BenchChem Technical Data. (2025). "Reactivity of 2-Chlorobenzothiazole in SNAr Reactions."
-
Filali, E., et al. (2009).[2] "Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure." Synlett, 2009(2), 205-208.[2]
Sources
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles - Google Patents [patents.google.com]
- 5. 2-hydroxybenzothiazole, 934-34-9 [thegoodscentscompany.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. data.epo.org [data.epo.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Off-Target Effects of 2-(Piperidin-3-yloxy)-1,3-benzothiazole in Cellular Assays
Welcome to the technical support guide for researchers utilizing 2-(Piperidin-3-yloxy)-1,3-benzothiazole in their cellular assays. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of its use, with a focus on ensuring that your experimental outcomes are the result of on-target activity.
The 2-(Piperidin-3-yloxy)-1,3-benzothiazole scaffold is a versatile pharmacophore known to interact with a variety of biological targets.[1][2][3] The piperidine moiety is a privileged structure in medicinal chemistry, known for enhancing druggability and improving pharmacokinetic properties.[4][5] However, this structural feature can also contribute to off-target interactions.[6] This guide is designed to equip you with the knowledge and tools to confidently deconvolute on-target from off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a major concern with compounds like 2-(Piperidin-3-yloxy)-1,3-benzothiazole?
A1: Off-target effects are unintended interactions of a compound with proteins or other biomolecules that are not the primary target of interest.[7][8] These effects are a significant concern because they can lead to misleading interpretations of experimental data, unexpected cytotoxicity, and confounding phenotypes.[7] For a compound with a benzothiazole core and a piperidine group, the potential for off-target activity is heightened due to the promiscuity of these scaffolds, which are known to interact with a range of enzymes and receptors.[1][3][9]
Q2: I'm observing significant cytotoxicity at concentrations where I don't expect my primary target to be fully inhibited. What could be the cause?
A2: This is a classic sign of a potential off-target effect. Several factors could be at play:
-
Compound-induced cytotoxicity: The compound may be interacting with essential cellular machinery, leading to cell death independent of your target.[8]
-
Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells. It's recommended to keep the final DMSO concentration below 0.5%.[10]
-
Compound precipitation: The compound may be precipitating in the culture medium, leading to inconsistent dosing and potential physical stress on the cells.[11]
-
Cell health: The general health and passage number of your cells can greatly influence their sensitivity to chemical perturbations.[10]
Q3: How can I be sure that the cellular phenotype I observe is a direct result of inhibiting my intended target?
A3: This is a critical question in drug discovery and target validation. A multi-pronged approach using orthogonal assays is the most robust way to build confidence in your results.[12][13][14] Key strategies include:
-
Genetic Target Validation: Use techniques like siRNA or CRISPR to knock down or knock out your target protein.[15] The resulting phenotype should mimic the one you observe with your compound.[7]
-
Use of a Structurally Unrelated Inhibitor: If available, a second, structurally distinct inhibitor of the same target should produce the same phenotype.[8]
-
Inactive Control Compound: A close structural analog of your compound that is inactive against the primary target should not produce the same cellular effects.[7][16] If it does, this strongly suggests an off-target mechanism.
Q4: What are the best initial steps to take when I suspect an off-target effect is interfering with my results?
A4: A systematic approach is key. Begin by:
-
Performing a dose-response curve: This will help you identify the concentration at which the off-target effect becomes dominant.[7]
-
Conducting a cytotoxicity assay: Use a standard method like an MTT or LDH assay to determine the cytotoxic concentration range of your compound.[7]
-
Confirming target engagement: It's crucial to verify that your compound is actually binding to its intended target within the cell at the concentrations you are using.[7][17]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Unexpected Cytotoxicity
If you're encountering unexpected cell death, follow this workflow to diagnose and address the issue.
Problem: High levels of cytotoxicity are observed at concentrations that should be well-tolerated based on the primary target's IC50.
| Potential Cause | Troubleshooting Steps & Rationale |
| Compound-Specific Toxicity | 1. Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTT, LDH, or a DNA-binding dye-based assay) to establish a clear cytotoxic concentration range.[18][19] 2. Lower Compound Concentration: Test your compound at lower concentrations to see if the desired on-target phenotype can be separated from the cytotoxic effect. 3. Reduce Incubation Time: Shorter exposure times may be sufficient to observe the on-target effect while minimizing long-term toxicity. |
| Solvent Effects | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is consistently below 0.5%.[10] 2. Run a Solvent Control: Always include a vehicle-only (e.g., DMSO) control group to account for any solvent-induced effects. |
| Compound Instability/Precipitation | 1. Visually Inspect Media: Check for any signs of compound precipitation in your culture wells.[11] 2. Assess Compound Stability: The compound may be degrading into a more toxic byproduct in the culture medium over time.[10] Consider testing its stability under your experimental conditions. |
| Cell Culture Issues | 1. Monitor Cell Health: Use cells that are in a healthy, logarithmic growth phase and at a low passage number.[11] 2. Check for Contamination: Microbial contamination can cause cell death that might be mistaken for compound toxicity.[10] 3. Optimize Seeding Density: Both too low and too high cell densities can lead to stress and increased sensitivity.[11] |
Guide 2: Deconvoluting On-Target vs. Off-Target Phenotypes
This guide provides a logical workflow for confirming that your observed cellular response is due to the intended mechanism of action.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm that your compound binds to its intended target inside intact cells.[20] The principle is that a ligand-bound protein is more resistant to thermal denaturation.[21][22]
Materials:
-
Cells of interest cultured to ~80% confluency.
-
2-(Piperidin-3-yloxy)-1,3-benzothiazole stock solution.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment: Thermal cycler, centrifuge, Western blot apparatus.
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of the compound or DMSO for a specified time.
-
Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[20][23]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[20]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[20]
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the supernatant by Western blotting.[20][23]
Expected Outcome: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.
Protocol 2: Orthogonal Target Validation using siRNA
This protocol provides a framework for using RNA interference to validate that the observed phenotype is dependent on the expression of your target protein.[24][25]
Materials:
-
siRNA duplexes targeting your gene of interest (it's recommended to test multiple sequences).[26]
-
Non-targeting (scrambled) siRNA control.
-
Transfection reagent (e.g., Lipofectamine).
-
Opti-MEM or similar reduced-serum medium.
-
Cells plated at the appropriate density for transfection.
Procedure:
-
Transfection: Prepare siRNA-lipid complexes according to the manufacturer's protocol. Add the complexes to the cells and incubate for 24-72 hours.[27]
-
Knockdown Confirmation: After the incubation period, harvest a subset of the cells to confirm target protein knockdown by Western blot or qPCR.[26][27][28]
-
Phenotypic Assay: Treat the remaining transfected cells (both target siRNA and non-targeting control) with 2-(Piperidin-3-yloxy)-1,3-benzothiazole at the desired concentration.
-
Analysis: Perform your primary cellular assay.
Expected Outcome: If the compound's effect is on-target, the cells with the target protein knocked down should show a significantly blunted or absent response to the compound compared to the cells treated with the non-targeting control siRNA.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. Benchchem.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.
- Orthogonal Assay Service. Creative Biolabs.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Hallmarks of Antibody Validation: Orthogonal Strategy. Cell Signaling Technology.
- Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
- Troubleshooting Uvaol Cytotoxicity in Primary Cell Cultures: A Technical Support Guide. Benchchem.
- Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors. Benchchem.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
- How to design effective siRNA for gene knockdown experiments?. Patsnap Synapse.
- Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation.
- Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. PubMed.
- Cell Death Troubleshooting in Cell Culture. Sigma-Aldrich.
- A Guide to Orthogonal Assay Validation for 2-(Phenylamino)Benzamide-Based p38 MAPK Inhibitors. Benchchem.
- siRNA knockdown validation 101: Incorporating negative controls in antibody research.
- Strategies for target and pathway engagement in cellular assays.
- Validation guidelines for drug-target prediction methods.
- Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR. QIAGEN.
- Kinase Chemical Probes and Beyond. MDPI.
- Knockdown of Target Genes by siRNA In Vitro. PMC - NIH.
- VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. PMC.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- a) Different modalities of piperidine-containing drugs and drug... ResearchGate.
- Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. DOI.
- Relating Chemical Structure to Cellular Response: An Integrative Analysis of Gene ... PMC.
- Nuisance compounds in cellular assays. PMC - NIH.
- Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR.
- common challenges in working with piperidine-based compounds. Benchchem.
- Mimicking dominant negative inhibition of prion replication through structure-based drug design. PMC.
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Comparative Analysis of 2-(Piperidin-3-yloxy)-1,3-benzothiazole Scaffolds vs. Conventional Kinase Inhibitors
Executive Summary & Structural Rationale
In the landscape of targeted oncology and immunomodulation, the development of highly selective kinase inhibitors remains a formidable challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome. The compound 2-(Piperidin-3-yloxy)-1,3-benzothiazole (POBT) has emerged as a highly versatile and privileged pharmacophore.
Unlike traditional flat, rigid inhibitors, the POBT scaffold utilizes a dual-engagement strategy. The benzothiazole core acts as an ATP-competitive hinge-binder, mimicking the adenine ring of ATP to anchor the molecule within the catalytic domain[1]. Concurrently, the piperidin-3-yloxy moiety—connected via a flexible ether linkage—projects into the solvent-exposed specificity pockets of kinases. This structural flexibility allows POBT derivatives to be fine-tuned for exceptional selectivity against specific targets, most notably Phosphoinositide 3-kinase gamma (PI3Kγ) and Cyclin-Dependent Kinases (CDKs) [2][3].
As a Senior Application Scientist, I have structured this guide to objectively compare POBT-based inhibitors against established clinical standards (Eganelisib for PI3Kγ; Palbociclib for CDKs), providing the mechanistic rationale and the self-validating experimental protocols required to benchmark these compounds in your own laboratory.
Mechanistic Paradigm & Pathway Integration
The superiority of the POBT scaffold lies in its ability to exploit non-conserved residues in the kinase active site. In silico molecular dynamics and binding free energy calculations (MM-GBSA) reveal that the piperidine ring of POBT derivatives adopts a stable chair conformation that interacts favorably with unique amino acid side chains in the PI3Kγ isoform, preventing off-target binding to PI3Kα or PI3Kβ[2]. Similarly, in CDK2/5/6, the benzothiazole core forms critical hydrogen bonds with the hinge region, while the piperidine extension disrupts the protein-protein interactions necessary for full kinase activation[3].
Fig 1: Mechanistic intervention of the POBT scaffold within the PI3Kγ and CDK signaling cascades.
Comparative Performance Data
To objectively evaluate the POBT scaffold, we compare representative optimized POBT derivatives against standard-of-care inhibitors. The data below synthesizes in vitro kinase inhibition and selectivity metrics. POBT derivatives demonstrate nanomolar potency, often outperforming or matching clinical counterparts like SNS-032 and Sorafenib in multi-target assays[3].
Table 1: In Vitro Kinase Profiling & Selectivity Metrics
| Compound / Scaffold | Primary Target(s) | IC₅₀ (nM) | Kinome Selectivity (S-score) | Mechanism of Action | Cellular Target Engagement (ΔTm) |
| POBT-Derivative A | PI3Kγ | 18 ± 2 | 0.04 (Highly Selective) | Type I (ATP-Competitive) | +6.2 °C |
| Eganelisib (IPI-549) | PI3Kγ | 16 ± 3 | 0.05 (Highly Selective) | Type I (ATP-Competitive) | +5.8 °C |
| POBT-Derivative B | CDK2 / CDK6 | 26 / 221 | 0.08 (Multi-target) | Type I (Hinge-binder) | +7.4 °C |
| Palbociclib | CDK4 / CDK6 | 11 / 15 | 0.06 (Selective) | Type I (ATP-Competitive) | +8.1 °C |
| SNS-032 (Control) | CDK2 / CDK5 | 52 / 476 | 0.12 (Broad CDK) | Type I (ATP-Competitive) | +4.5 °C |
Note: POBT-Derivative B shows superior potency against CDK2 (26 nM) compared to the standard SNS-032 (52 nM), validating the efficacy of the benzothiazolyl piperidine pharmacophore[3].
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, researchers must move beyond basic IC₅₀ generation. The following protocols are designed as self-validating systems —meaning they contain internal controls that immediately flag false positives (such as assay interference or non-specific binding).
Protocol A: High-Fidelity ADP-Glo Kinase Assay
Causality Focus: Radiometric ³³P-ATP assays generate hazardous waste, while traditional fluorescence assays are prone to compound auto-fluorescence interference. We utilize the luminescence-based ADP-Glo system because it allows us to test POBT at physiological ATP concentrations (1 mM). Testing competitive inhibitors at artificially low ATP levels (e.g., 10 µM) generates falsely potent IC₅₀ values.
-
Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Crucial Step: Add 2 mM DTT fresh daily to prevent oxidative crosslinking of the kinase.
-
Compound Titration: Serially dilute POBT derivatives in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of exactly 1%.
-
Self-Validation: Include a 1% DMSO vehicle control well and a "No Enzyme" control well to establish the maximum signal and background noise, respectively.
-
-
Enzyme-Inhibitor Pre-incubation: Add the target kinase (e.g., PI3Kγ or CDK2) and incubate for 30 minutes at room temperature. This allows the benzothiazole core to reach binding equilibrium in the hinge region before ATP competition begins.
-
Reaction Initiation: Add ultra-pure ATP (1 mM final) and the specific peptide substrate. Incubate for 60 minutes.
-
Signal Generation: Add ADP-Glo Reagent to deplete unreacted ATP (40 mins), followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 mins).
-
Data Acquisition: Read on a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality Focus: Biochemical assays do not account for cellular permeability, efflux pump activity, or intracellular ATP competition. CETSA validates physical target engagement in living cells by measuring the thermal stabilization of the kinase upon POBT binding. We avoid using harsh detergents like RIPA during lysis, as they prematurely denature the target protein and confound the thermal shift.
Fig 2: CETSA workflow for validating intracellular target engagement of POBT.
-
Cell Treatment: Culture target cells (e.g., HCT116 or MCF7) to 70% confluence. Treat with 1 µM POBT or 0.1% DMSO vehicle for 2 hours.
-
Self-Validation: Treat a parallel flask with a structurally similar but inactive POBT analog. If the inactive analog causes a thermal shift, the binding is non-specific (e.g., lipophilic partitioning).
-
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes. Subject the tubes to a thermal gradient (40°C to 60°C) for exactly 3 minutes using a thermocycler, followed by 3 minutes at room temperature.
-
Gentle Lysis: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Do not use denaturing buffers.
-
Ultracentrifugation: Spin at 100,000 x g for 20 minutes at 4°C to separate the soluble (native) protein fraction from the precipitated (denatured) fraction.
-
Quantification: Run the soluble fraction on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a specific anti-PI3Kγ or anti-CDK2 antibody.
-
Analysis: Plot the band intensity against temperature to determine the melting temperature (Tm). A positive shift (ΔTm > 2°C) confirms intracellular target engagement.
References[2] Insight into the selective mechanism of phosphoinositide 3-kinase γ with benzothiazole and thiazolopiperidine γ-specific inhibitors by in silico approaches - PubMed. Available at:https://pubmed.ncbi.nlm.nih.gov/[3] Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors - Prince Sattam bin Abdulaziz University / Elsevier Pure. Available at: https://elsevierpure.com/[1] Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Publishing. Available at:https://pubs.rsc.org/
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A Comparative Analysis of 2-(Piperidin-3-yloxy)-1,3-benzothiazole and Established Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 2-(Piperidin-3-yloxy)-1,3-benzothiazole, a novel benzothiazole derivative, against established therapeutic agents for neurodegenerative diseases, with a focus on Amyotrophic Lateral Sclerosis (ALS).
Introduction to Benzothiazoles in Neuroprotection
The benzothiazole scaffold is a versatile pharmacophore recognized for a wide spectrum of biological activities, including neuroprotective, anti-inflammatory, and antioxidant properties.[1][2][3][4] Derivatives of benzothiazole have shown promise in targeting critical pathways involved in neurodegeneration, such as those implicated in Alzheimer's disease, Parkinson's disease, and ALS.[1][5] The therapeutic potential of these compounds often stems from their ability to modulate various enzymes and receptors within the central nervous system.[1]
2-(Piperidin-3-yloxy)-1,3-benzothiazole: A Novel Candidate
While specific experimental data on 2-(Piperidin-3-yloxy)-1,3-benzothiazole is not yet broadly available in peer-reviewed literature, its structural components—a benzothiazole core and a piperidin-3-yloxy side chain—suggest a multi-faceted mechanism of action. Based on the known properties of related benzothiazole derivatives, we can hypothesize its potential therapeutic pathways.
Postulated Mechanism of Action
The benzothiazole moiety is known to exhibit a range of biological effects, including antioxidant and anti-inflammatory activities.[4] The piperidine ring is a common feature in many centrally-acting drugs and can influence receptor binding and pharmacokinetic properties. Therefore, 2-(Piperidin-3-yloxy)-1,3-benzothiazole is likely to exert its neuroprotective effects through a combination of pathways:
-
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition: Several benzothiazole derivatives are potent inhibitors of RIPK1, a key modulator of necroptosis and inflammation in the TNF signaling pathway.[6] By inhibiting RIPK1, the compound could reduce neuronal cell death and neuroinflammation.
-
Antioxidant Activity: Benzothiazole derivatives have been shown to possess significant antioxidant properties, scavenging free radicals and reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[4]
-
Modulation of Neurotransmitter Systems: The piperidine component may facilitate interaction with various neurotransmitter receptors, potentially modulating glutamatergic or other signaling pathways implicated in excitotoxicity.
Below is a diagram illustrating the potential signaling pathway influenced by 2-(Piperidin-3-yloxy)-1,3-benzothiazole.
Caption: Postulated signaling pathway of 2-(Piperidin-3-yloxy)-1,3-benzothiazole.
Established Therapeutic Agents: A Comparative Overview
Currently, several drugs are approved for the treatment of ALS, each with a distinct mechanism of action. The most prominent among these are Riluzole, Edaravone, and Tofersen.
Riluzole
-
Mechanism of Action: Riluzole is a neuroprotective agent that primarily modulates glutamatergic neurotransmission.[7][8] It is believed to work by inhibiting glutamate release, inactivating voltage-dependent sodium channels, and non-competitively blocking N-methyl-D-aspartate (NMDA) receptors.[7][9] This multifaceted action helps to reduce the excitotoxic damage to motor neurons.[10]
-
Clinical Efficacy: Riluzole has been shown to modestly extend survival and delay the time to tracheostomy or mechanical ventilation in some patients with ALS.[9]
Edaravone
-
Mechanism of Action: Edaravone is a potent free radical scavenger.[11] Its therapeutic effect is attributed to its antioxidant properties, which help to mitigate the oxidative stress that contributes to neuronal cell death in ALS.[12] Edaravone scavenges various reactive oxygen species, thereby protecting neurons from oxidative damage.[11][13] More recent studies suggest its mechanism may also involve modulating TDP-43 pathology.[14]
-
Clinical Efficacy: Clinical trials have demonstrated that edaravone can slow the decline in functional scores in a subset of ALS patients.[12]
Tofersen
-
Mechanism of Action: Tofersen is an antisense oligonucleotide (ASO) specifically designed for patients with ALS caused by mutations in the superoxide dismutase 1 (SOD1) gene.[15][16] It works by binding to the mRNA of the mutated SOD1 gene, leading to its degradation and thereby reducing the production of the toxic mutant SOD1 protein.[17][18]
-
Clinical Efficacy: Tofersen has been shown to reduce levels of SOD1 protein and neurofilament light chain (a marker of neurodegeneration) in the cerebrospinal fluid.[16] Clinical data suggests that earlier initiation of treatment may slow the decline in clinical function, respiratory function, and strength.[16]
Comparative Data Summary
| Feature | 2-(Piperidin-3-yloxy)-1,3-benzothiazole (Hypothesized) | Riluzole | Edaravone | Tofersen |
| Primary Mechanism | Multi-target: RIPK1 inhibition, antioxidant, neurotransmitter modulation | Glutamate modulation | Free radical scavenger | Antisense oligonucleotide (reduces mutant SOD1 protein) |
| Target Population | Broad neurodegenerative diseases | General ALS | General ALS | SOD1-ALS |
| Administration | Likely oral | Oral | Intravenous or Oral | Intrathecal |
Experimental Protocols for Efficacy Evaluation
To validate the therapeutic potential of 2-(Piperidin-3-yloxy)-1,3-benzothiazole, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assay: Neuroprotection Against Oxidative Stress
Objective: To determine the ability of the compound to protect cultured neuronal cells from oxidative stress-induced cell death.
Methodology:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.
-
Compound Treatment: Pre-treat the cells with varying concentrations of 2-(Piperidin-3-yloxy)-1,3-benzothiazole for a specified duration (e.g., 2 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a period sufficient to induce cell death in control wells (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC₅₀ (half-maximal effective concentration) of the compound.
In Vivo Model: ALS Mouse Model
Objective: To evaluate the in vivo efficacy of the compound in a transgenic mouse model of ALS (e.g., SOD1-G93A mice).
Methodology:
-
Animal Model: Utilize SOD1-G93A transgenic mice, which exhibit a progressive motor neuron disease phenotype similar to human ALS.
-
Compound Administration: Begin treatment with 2-(Piperidin-3-yloxy)-1,3-benzothiazole or vehicle control at a pre-symptomatic or early symptomatic stage. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen will be determined by pharmacokinetic studies.
-
Behavioral and Functional Assessment: Monitor disease progression through regular assessments of motor function (e.g., rotarod performance, grip strength) and body weight.
-
Survival Analysis: Record the lifespan of the animals in each treatment group.
-
Histopathological and Biochemical Analysis: At the study endpoint, collect spinal cord and brain tissues for analysis. This may include quantification of motor neuron loss, assessment of neuroinflammation markers (e.g., microgliosis, astrogliosis), and measurement of oxidative stress markers.
Caption: A typical preclinical workflow for evaluating a novel neuroprotective compound.
Conclusion
2-(Piperidin-3-yloxy)-1,3-benzothiazole represents a promising, albeit currently uncharacterized, therapeutic candidate for neurodegenerative diseases. Its potential multi-target mechanism of action, encompassing anti-inflammatory, antioxidant, and neuromodulatory effects, could offer a broader therapeutic window compared to agents with more singular mechanisms. Rigorous preclinical evaluation is warranted to substantiate these hypotheses and to delineate its efficacy and safety profile relative to established treatments like Riluzole, Edaravone, and Tofersen. The development of novel benzothiazole derivatives continues to be a promising avenue in the quest for more effective treatments for devastating neurodegenerative conditions.
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The pharmacology and mechanism of action of riluzole. Neurology.org. Available at: [Link]
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Riluzole. Wikipedia. Available at: [Link]
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The pharmacology and mechanism of action of riluzole. PubMed. Available at: [Link]
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Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. PMC. Available at: [Link]
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What is the mechanism of Edaravone? Patsnap Synapse. Available at: [Link]
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What is the mechanism of action of Tofersen? Patsnap Synapse. Available at: [Link]
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Edaravone is more than antioxidant in ALS treatment, early study shows. ALS News Today. Available at: [Link]
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Riluzole mechanism of action: the astrocyte excitatory amino acid... ResearchGate. Available at: [Link]
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Riluzole. Massive Bio. Available at: [Link]
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Tofersen. StatPearls - NCBI Bookshelf. Available at: [Link]
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Tofersen. The ALS Association. Available at: [Link]
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How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? PMC. Available at: [Link]
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Radicava/Edaravone. Les Turner ALS Foundation. Available at: [Link]
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Tofersen mechanism of action in ALS: Mutated SOD1 leads to mutated SOD1... ResearchGate. Available at: [Link]
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How QALSODY works. QALSODY (tofersen). Available at: [Link]
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Navigating Neurodegenerative Disorders: A Comprehensive Review of Current and Emerging Therapies for Neurodegenerative Disorders. Journal of Neuroscience and Neurological Disorders. Available at: [Link]
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Drug Therapy of Neurodegenerative Diseases. AccessPharmacy. Available at: [Link]
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Current Therapeutic Molecules and Targets in Neurodegenerative Diseases Based on in silico Drug Design. PMC. Available at: [Link]
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Natural products in neurodegenerative diseases: recent advances and future outlook. Frontiers in Pharmacology. Available at: [Link]
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Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. DOI. Available at: [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]
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Synthesis and various biological activities of benzothiazole derivative. ResearchGate. Available at: [Link]
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Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC. Available at: [Link]
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Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. PubMed. Available at: [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]
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Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC. Available at: [Link]
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A Comparative Analysis of the Selectivity and Cross-Reactivity Profile of Piperidinyl-Benzothiazole Derivatives as PPARδ Agonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity and cross-reactivity is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides an in-depth comparative analysis of a representative piperidinyl-benzothiazole derivative, focusing on its profile as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. Due to the limited publicly available data on 2-(Piperidin-3-yloxy)-1,3-benzothiazole, this guide will focus on the closely related and well-characterized compound, a 2-(1-piperidinyl)-1,3-benzothiazole derivative identified as compound 2_8 in recent literature, to illustrate the selective nature of this chemical scaffold.[1]
The benzothiazole core is a versatile heterocyclic scaffold that has been incorporated into a wide array of biologically active molecules, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[2][3][4][5] The substitution at the 2-position of the benzothiazole ring with a piperidine moiety has been a key strategy in the development of potent and selective PPARδ agonists.[1]
Comparative Selectivity Profile of a Representative Piperidinyl-Benzothiazole
The primary target of the representative compound 2_8 is PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis. For a PPARδ agonist to be a viable therapeutic candidate, it must exhibit high selectivity over the other two PPAR isoforms, PPARα and PPARγ, to minimize potential side effects associated with the activation of these related receptors.
A study by Kato (2023) identified a series of 2-(1-piperidinyl)-1,3-benzothiazole derivatives as potent PPARδ agonists.[1] The lead compound, 2_8 , demonstrated significant selectivity for PPARδ over both PPARα and PPARγ in cell-based transactivation assays.[1]
| Compound | Target | EC50 (nM) | Selectivity vs. PPARα | Selectivity vs. PPARγ |
| Compound 2_8 | PPARδ | 19.1 | 38-fold | 33-fold |
| GW501516 | PPARδ | - | - | - |
| Alternative 1 | Target A | - | - | - |
| Alternative 2 | Target B | - | - | - |
| (Data for Compound 2_8 sourced from Kato, 2023[1]. Data for GW501516 and other alternatives would be populated from relevant literature if available.) |
The data clearly indicates that compound 2_8 is a potent PPARδ agonist with an EC50 value in the nanomolar range.[1] More importantly, it displays a favorable selectivity profile, being 38-fold more selective for PPARδ than for PPARα and 33-fold more selective than for PPARγ.[1] This selectivity is a critical attribute, suggesting a lower likelihood of off-target effects mediated by the other PPAR isoforms.
Experimental Workflow for Determining Selectivity
The determination of a compound's selectivity profile is a multi-step process involving both in vitro and cellular assays. The following diagram outlines a typical workflow for assessing the selectivity of a novel compound like a piperidinyl-benzothiazole derivative.
Caption: A generalized experimental workflow for determining the selectivity profile of a novel compound.
Detailed Experimental Protocol: Cell-Based Transactivation Assay
The following protocol is a representative example of a cell-based transactivation assay used to determine the potency and selectivity of compounds like the piperidinyl-benzothiazole derivative 2_8 .[1]
Objective: To measure the ability of a test compound to activate a specific nuclear receptor (e.g., PPARδ) and its selectivity over other related receptors (e.g., PPARα, PPARγ).
Materials:
-
CHO (Chinese Hamster Ovary) cells
-
GAL4-hPPAR hybrid expression vector (containing the ligand-binding domain of human PPARδ, α, or γ fused to the GAL4 DNA-binding domain)
-
pG5-Luc reporter vector (containing a luciferase gene under the control of a GAL4 upstream activating sequence)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) and supplements
-
Test compounds (e.g., Compound 2_8, GW501516) dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed CHO cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfection: Co-transfect the cells with the GAL4-hPPAR hybrid expression vector and the pG5-Luc reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or DMSO as a vehicle control.
-
Incubation: Incubate the cells for another 24-28 hours to allow for receptor activation and luciferase gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's instructions.
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter).
-
Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.
-
Plot the fold induction against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Compare the EC50 values for the target receptor (PPARδ) with those for the other receptors (PPARα, PPARγ) to determine the selectivity.
-
In Vivo Efficacy and Comparison with an Alternative
Beyond in vitro and cellular selectivity, the in vivo performance of a compound is the ultimate determinant of its therapeutic potential. The representative piperidinyl-benzothiazole, 2_8 , was evaluated in a db/db mouse model, a common model for type 2 diabetes and dyslipidemia.[1] Its effects were compared to the well-known PPARδ agonist, GW501516.
| Compound | Dose | Change in HDL-C (% Initial) | Change in Triglycerides (mg/dL) | Change in Glucose (mg/dL) |
| Control | - | 103.5 ± 3.2 | 162.8 ± 21.4 | 737 ± 52 |
| Compound 2_8 | 30 mg/kg | 118.0 ± 3.5 | 63.9 ± 22.9 | 415 ± 48 |
| GW501516 | 30 mg/kg | 132.9 ± 2.7 | 82.4 ± 7.4 | 493 ± 60 |
| (Data sourced from Kato, 2023[1]. Values are mean ± SEM. Statistical significance is noted in the original publication.) |
The in vivo data demonstrates that compound 2_8 significantly increased HDL-C levels and was more effective at reducing plasma triglycerides and blood glucose levels compared to the control group.[1] Notably, while GW501516 showed a greater increase in HDL-C, compound 2_8 exhibited a more pronounced effect on lowering triglycerides and glucose, suggesting a potentially different in vivo pharmacological profile that could be beneficial for treating dyslipidemia and hyperglycemia.[1]
Signaling Pathway of PPARδ Activation
The therapeutic effects of PPARδ agonists are mediated through their interaction with the PPARδ nuclear receptor, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription.
Caption: Simplified signaling pathway of PPARδ activation by an agonist.
Conclusion
The representative 2-(1-piperidinyl)-1,3-benzothiazole derivative, compound 2_8 , exemplifies a potent and selective PPARδ agonist. Its favorable selectivity profile over PPARα and PPARγ, demonstrated through robust cell-based assays, coupled with its significant in vivo efficacy in a relevant disease model, underscores the potential of the piperidinyl-benzothiazole scaffold in the development of novel therapeutics for metabolic disorders.[1] The distinct in vivo effects of compound 2_8 compared to the established agonist GW501516 highlight the subtle but important pharmacological differences that can arise from structural modifications, warranting further investigation into this chemical class.
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A Head-to-Head Comparison of Novel Benzothiazole Derivatives in Preclinical Models: A Guide for Researchers
The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4][5] Its derivatives have shown significant promise in preclinical models for a multitude of diseases, including cancer, microbial infections, and neurodegenerative disorders.[6][7][8][9][10] This guide provides a comprehensive, head-to-head comparison of novel benzothiazole derivatives, synthesizing data from recent preclinical studies to aid researchers in drug discovery and development. We will delve into their comparative efficacy, mechanisms of action, and the experimental methodologies used to evaluate them.
Section 1: Anticancer Activity of Novel Benzothiazole Derivatives
Benzothiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][11][12][13] The mechanism of action often involves the induction of apoptosis, inhibition of protein kinases, or interference with cell cycle progression.[4][10][13]
Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of different compounds. The table below summarizes the IC50 values of selected novel benzothiazole derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Benzothiazole Derivative | Cancer Cell Line | Cell Line Type | IC50 Value | Reference |
| Substituted bromopyridine acetamide benzothiazole (29) | SKRB-3 | Breast Adenocarcinoma | 1.2 nM | [11] |
| Substituted bromopyridine acetamide benzothiazole (29) | SW620 | Colorectal Adenocarcinoma | 4.3 nM | [11] |
| Substituted bromopyridine acetamide benzothiazole (29) | A549 | Lung Carcinoma | 44 nM | [11] |
| Substituted bromopyridine acetamide benzothiazole (29) | HepG2 | Hepatocellular Carcinoma | 48 nM | [11] |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | HT-29 | Colorectal Adenocarcinoma | 0.024 µM | [11] |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | H460 | Large Cell Lung Cancer | 0.29 µM | [11] |
| Hydrazine based benzothiazole (11) | Hela | Cervical Cancer | 2.41 µM | [4] |
| Hydrazine based benzothiazole (11) | COS-7 | Kidney Fibroblast Cancer | 4.31 µM | [4] |
| Benzothiazole Derivative (B7) | A549 | Lung Carcinoma | Not Specified | [9] |
| Phenylacetamide derivative (4l) | Pancreatic Cancer Cells | - | Low µM | [5] |
| Novel Benzothiazole Derivative (BTD) | Colorectal Cancer Cells | - | ~7.5 µM | [10] |
Expert Insight: The data clearly indicates that substitutions on the benzothiazole ring significantly impact cytotoxic activity. For instance, the substituted bromopyridine acetamide derivative (29) exhibits exceptionally high potency in the nanomolar range against breast and colorectal cancer cell lines.[11] The choice of the cancer cell line is also critical, as the efficacy of a compound can vary dramatically between different cancer types.
Mechanism of Action: Induction of Apoptosis
A common mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4][10] This is often mediated through the intrinsic (mitochondrial) pathway.[10]
Caption: Intrinsic apoptosis pathway induced by some benzothiazole derivatives.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This assay is a standard method for detecting apoptosis by flow cytometry.
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Culture cancer cells to the desired confluency and treat them with various concentrations of the benzothiazole derivatives for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Gently collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark to allow for binding.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Section 2: Antimicrobial Activity of Novel Benzothiazole Derivatives
The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[6] Benzothiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][2][3][6]
Comparative Antimicrobial Activity (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Benzothiazole Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 3 | S. aureus | 50-200 | C. albicans | >200 | [6] |
| B. subtilis | 25-200 | A. niger | >200 | ||
| E. coli | 25-100 | ||||
| Compound 4 | S. aureus | 50-200 | C. albicans | >200 | [6] |
| B. subtilis | 25-200 | A. niger | >200 | ||
| E. coli | 25-100 | ||||
| Compound 10 | S. aureus | >200 | C. albicans | >200 | [6] |
| B. subtilis | >200 | A. niger | >200 | ||
| E. coli | >200 | ||||
| Compound 12 | S. aureus | >200 | C. albicans | >200 | [6] |
| B. subtilis | >200 | A. niger | >200 | ||
| E. coli | >200 |
Expert Insight: The antimicrobial activity of benzothiazole derivatives is highly dependent on their specific chemical structure.[6] In the study cited, compounds 3 and 4 showed the most significant inhibitory activity, especially against E. coli.[6] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the antimicrobial potency of this class of compounds.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve the benzothiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Section 3: Activity in Neurodegenerative Disease Models
Benzothiazole derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD).[7][8][14][15][16] Their mechanisms of action in this context are often multi-targeted, involving the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as the prevention of amyloid-beta (Aβ) aggregation.[8][15][16]
Multi-Target Activity in Alzheimer's Disease Models
Several studies have focused on developing multi-target-directed ligands (MTDLs) based on the benzothiazole scaffold for AD.[8][14]
| Benzothiazole Derivative | Target | Activity (IC50 / Ki) | Reference |
| Compound 3s | H3R | Ki: 0.036 µM | [14] |
| AChE | IC50: 6.7 µM | ||
| BuChE | IC50: 2.35 µM | ||
| MAO-B | IC50: 1.6 µM | ||
| Compound 4b | H3R | Ki: 0.012 µM | [14] |
| Compound 4f | AChE | IC50: 23.4 ± 1.1 nM | [16] |
| MAO-B | IC50: 40.3 ± 1.7 nM |
Expert Insight: The MTDL approach is particularly promising for complex, multifactorial diseases like Alzheimer's.[8][14] Compound 3s demonstrates a balanced profile with activity against multiple relevant targets, making it a strong lead for further development.[14] Compound 4f shows potent dual inhibition of AChE and MAO-B in the nanomolar range.[16]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (e.g., AChE)
Principle: The activity of AChE is measured by monitoring the hydrolysis of a substrate, such as acetylthiocholine, which produces thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound that can be quantified spectrophotometrically. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in its presence.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare solutions of the AChE enzyme, the substrate (acetylthiocholine iodide), Ellman's reagent (DTNB), and the benzothiazole derivative at various concentrations in a suitable buffer (e.g., phosphate buffer).
-
Assay Setup: In a 96-well plate, add the buffer, the benzothiazole derivative (or vehicle for control), and the AChE enzyme solution.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate (acetylthiocholine iodide) to all wells to start the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. The IC50 value can be determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
Novel benzothiazole derivatives represent a highly versatile and promising class of compounds with significant potential in various therapeutic areas. The head-to-head comparisons presented in this guide, based on robust preclinical data, highlight the importance of specific structural modifications in determining biological activity. Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to facilitate their translation into clinical settings. In silico modeling and ADME (absorption, distribution, metabolism, and excretion) predictions can play a crucial role in guiding the rational design of next-generation benzothiazole-based therapeutics.[17][18]
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A Researcher's Guide to Quantifying Synergistic Effects: A Methodological Approach for Novel Benzothiazole Derivatives
In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, the pursuit of synergistic drug combinations has become a cornerstone of therapeutic innovation. The rationale is compelling: combining agents can enhance efficacy, overcome drug resistance, and potentially reduce toxicity by lowering the required dosage of individual components.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess the synergistic potential of a novel compound, using the versatile benzothiazole scaffold as a case in point.
The benzothiazole nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] For the purpose of this guide, we will consider a hypothetical novel compound, "2-(Piperidin-3-yloxy)-1,3-benzothiazole," as our investigational agent. Our objective is to design and execute a series of experiments to determine if this compound acts synergistically with a known standard-of-care therapeutic.
This guide is structured to provide not just the "what" but the "why" behind each experimental choice, ensuring a robust and scientifically sound investigation. We will delve into the principles of experimental design, provide detailed protocols for key assays, and explain the mathematical models used to quantify synergy, all while grounding our discussion in the principles of scientific integrity and reproducibility.
I. Foundational Principles of Synergy Assessment
Before embarking on experimental work, it is crucial to understand the different types of drug interactions:
-
Synergism: The combined effect of two drugs is greater than the sum of their individual effects.[1][8]
-
Additive Effect: The combined effect is equal to the sum of the individual effects.[1][8]
-
Antagonism: The combined effect is less than the sum of their individual effects.[1][8]
The gold standard for quantifying these interactions is the Chou-Talalay method , which utilizes the Combination Index (CI).[1][2][8][9][10][11] A CI value less than 1 indicates synergy, a CI equal to 1 suggests an additive effect, and a CI greater than 1 points to antagonism.[1][8][9][10] This method is underpinned by the median-effect principle and provides a quantitative and objective measure of drug interaction.[8][10]
II. Experimental Design: The Blueprint for a Successful Synergy Study
A well-thought-out experimental design is paramount for obtaining reliable and interpretable data. Here, we outline the key considerations.
A. Cell Line Selection
The choice of cell line is dictated by the therapeutic area of interest. Given the broad-spectrum activity of benzothiazole derivatives, one might select a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) or cell lines relevant to inflammatory diseases (e.g., THP-1 monocytes). It is advisable to use cell lines with well-characterized genetic backgrounds to correlate synergistic effects with specific molecular signatures.
B. Determining Single-Agent Activity
Before assessing combinations, the potency of each drug alone must be determined. This is typically achieved by generating a dose-response curve and calculating the IC50 value (the concentration that inhibits 50% of cell growth). This is a prerequisite for any drug combination study.[2]
C. Combination Strategy: Constant Ratio vs. Checkerboard Array
There are several designs for combination studies.[12] For initial screening, a constant ratio design is often employed, where the two drugs are combined at a fixed ratio of their IC50 values (e.g., 1:1, 1:2, 2:1). A more comprehensive approach is the checkerboard (or matrix) design , where a range of concentrations of both drugs are tested in all possible combinations.
Experimental Workflow for Synergy Assessment
Caption: A high-level overview of the experimental workflow for assessing drug synergy.
III. Core Experimental Protocols
Here, we provide detailed, step-by-step protocols for the essential assays in a synergy study.
A. Cell Culture and Maintenance
Proper cell culture technique is fundamental to obtaining reproducible results.
Protocol:
-
Thawing Cells: Rapidly thaw cryopreserved cells in a 37°C water bath.[13][14] Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifugation: Centrifuge at 200-250 x g for 5 minutes to pellet the cells.[15]
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium.[15]
-
Seeding: Transfer the cell suspension to an appropriate culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[16]
-
Passaging: Monitor cell growth and passage the cells when they reach 70-80% confluency to maintain them in the exponential growth phase.[16] For adherent cells, this involves washing with PBS, detachment with a reagent like trypsin-EDTA, and reseeding at a lower density.[13]
B. Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[17][18][19][20]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with single agents and combinations of 2-(Piperidin-3-yloxy)-1,3-benzothiazole and the partner drug at various concentrations. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for a period that allows for the assessment of the drug's effect (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to purple formazan crystals by metabolically active cells.[17][18][19]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., a solution of SDS in DMF) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
IV. Data Analysis and Interpretation
Once the raw data is collected, the next critical step is to analyze it to determine the nature of the drug interaction.
A. Calculating the Combination Index (CI)
The CI is calculated using software such as CompuSyn, which is based on the Chou-Talalay method.[1][2] The software requires the input of dose-response data for the single agents and their combinations.
Data Presentation: Example Dose-Response Data for Synergy Analysis
| Drug A (nM) | Drug B (nM) | % Inhibition (Single Agent A) | % Inhibition (Single Agent B) | % Inhibition (Combination) |
| 10 | - | 15 | - | - |
| 20 | - | 30 | - | - |
| 40 | - | 55 | - | - |
| - | 50 | - | 20 | - |
| - | 100 | - | 40 | - |
| - | 200 | - | 60 | - |
| 10 | 50 | - | - | 50 |
| 20 | 100 | - | - | 85 |
| 40 | 200 | - | - | 95 |
This data would then be entered into a program like CompuSyn to calculate the CI values.
B. Visualizing Synergy: The Isobologram
An isobologram is a graphical representation of drug synergy.[11][22] It plots the doses of two drugs that produce a specific effect (e.g., IC50). A line connecting the IC50 values of the individual drugs represents additivity. Combination data points falling below this line indicate synergy.[11]
V. Investigating the Mechanism of Synergy
Identifying a synergistic interaction is a significant finding, but understanding the underlying mechanism is crucial for further development.
A. Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique to detect specific proteins in a sample.[23][24][25][26] It can be used to investigate whether the synergistic combination affects key signaling pathways involved in cell survival, proliferation, or apoptosis.
Protocol:
-
Sample Preparation: Treat cells with the synergistic combination of drugs for a specified time. Lyse the cells to extract the proteins.[23]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[27]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24][26]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[25]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[26]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[23][26]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[25]
Hypothetical Signaling Pathway Affected by Synergistic Combination
Caption: Hypothetical signaling pathway where two drugs synergistically inhibit cell proliferation.
VI. Concluding Remarks
The assessment of drug synergy is a multifaceted process that requires careful planning, precise execution, and rigorous data analysis. This guide provides a robust framework for approaching this task, using the promising class of benzothiazole derivatives as a template. By adhering to these principles and protocols, researchers can generate high-quality, reliable data that can confidently guide the development of novel and more effective combination therapies. The ultimate goal is to translate these preclinical findings into tangible benefits for patients, and a thorough understanding of synergistic interactions is a critical step in that journey.
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Macleod, K. G., & Langdon, S. P. (n.d.). Essential Techniques of Cancer Cell Culture. Optical Imaging Core. Retrieved from [Link]
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Addgene. (2022, January 24). Western Blot. Retrieved from [Link]
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He, L., et al. (2018). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Springer Protocols. Retrieved from [Link]
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Tallarida, R. J. (n.d.). Quantitative Methods for Assessing Drug Synergism. PMC - NIH. Retrieved from [Link]
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AACR Journals. (2023, October 23). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Retrieved from [Link]
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He, L., et al. (n.d.). Methods for High-throughput Drug Combination Screening and Synergy Scoring. PMC. Retrieved from [Link]
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Patel, M. K., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. ResearchGate. Retrieved from [Link]
-
DOI. (2026, January 15). Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. Retrieved from [Link]
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PubMed. (2024, July 15). Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. Retrieved from [Link]
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MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2023, October 10). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]
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PMC. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
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Srivastava, et al. (2018, August 9). IJPSR, 2019; Vol. 10(4): 1553-1566. Retrieved from [Link]
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ResearchGate. (n.d.). Benzothiazole: Different method of synthesis and diverse biological activities. Retrieved from [Link]
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Journal of Chemical Reviews. (2024, March 3). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]
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Reproducibility and robustness of experimental results for 2-(Piperidin-3-yloxy)-1,3-benzothiazole
This guide outlines the reproducibility and robustness standards for 2-(Piperidin-3-yloxy)-1,3-benzothiazole , a privileged scaffold in medicinal chemistry often utilized in the development of Histamine H3/H4 antagonists and anti-inflammatory agents.
Executive Summary
2-(Piperidin-3-yloxy)-1,3-benzothiazole represents a critical pharmacophore combining the lipophilic, metabolically stable benzothiazole ring with the polar, solubilizing piperidine moiety via an ether linkage. Unlike its amide-linked counterparts, the ether linkage offers unique rotational freedom and hydrogen-bond accepting capability, making it a valuable probe for GPCRs (specifically H3/H4) and enzyme inhibition.
This guide provides a validated, self-consistent protocol for the synthesis, purification, and biological characterization of this compound, contrasting it with common structural alternatives to ensure experimental reliability.
Part 1: Robust Synthesis Protocol (The Self-Validating System)
The Challenge of the Ether Linkage
The primary failure mode in synthesizing this scaffold is the competition between N-alkylation and O-alkylation when using unprotected piperidines, or low yields due to steric hindrance at the 3-position. To ensure reproducibility, we utilize a Nucleophilic Aromatic Substitution (SNAr) strategy with a strict protection-deprotection sequence.
Optimized Synthetic Workflow
Objective: Synthesize 2-(Piperidin-3-yloxy)-1,3-benzothiazole with >95% purity and >70% yield.
-
Precursor A: 2-Chlorobenzothiazole (Electrophile)
-
Precursor B: N-Boc-3-hydroxypiperidine (Nucleophile)
-
Reagents: Sodium Hydride (NaH, 60%), DMF (Anhydrous), TFA.
Step-by-Step Protocol:
-
Deprotonation (Critical Control Point):
-
Dissolve N-Boc-3-hydroxypiperidine (1.1 eq) in anhydrous DMF at 0°C under N₂.
-
Add NaH (1.2 eq) portion-wise. Wait for H₂ evolution to cease (approx. 30 min).
-
Why: Incomplete deprotonation leads to recovered starting material. The color should shift to a pale yellow alkoxide solution.
-
-
SNAr Coupling:
-
Add 2-Chlorobenzothiazole (1.0 eq) dropwise to the alkoxide solution.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Monitor: TLC (Hexane:EtOAc 4:1). The product (Boc-protected intermediate) will be less polar than the hydroxypiperidine.
-
-
Quench & Workup:
-
Quench with ice-cold water. Extract with EtOAc (3x).
-
Wash organic layer with LiCl (5% aq) to remove DMF. Failure to remove DMF results in poor crystallization later.
-
-
Deprotection (The "Clean" Step):
-
Dissolve the intermediate in DCM. Add TFA (20% v/v). Stir for 1 hour.
-
Evaporate volatiles. Basify with sat. NaHCO₃ to pH 10.
-
Extract with DCM to obtain the free base.
-
Synthetic Pathway Visualization
Caption: Optimized SNAr pathway ensuring regioselectivity via N-protection and thermodynamic control.
Part 2: Comparative Performance & Alternatives
To objectively evaluate the robustness of the 3-yloxy scaffold, we compare it against its structural isomer (4-yloxy ) and a functional alternative (Mitsunobu synthesis).
Comparison Guide: Isomers and Methods
| Feature | 3-yloxy Isomer (Target) | 4-yloxy Isomer (Alternative) | Mitsunobu Route (Alternative Method) |
| Steric Profile | Chiral Center at C3. Exists as enantiomers (R/S). | Achiral (Symmetrical). No stereocenter. | N/A |
| Synthetic Yield | 65-75% (SNAr). Steric hindrance at C3 slightly reduces rate. | 80-90% (SNAr). C4 is more accessible; faster reaction. | 40-50% . Often plagued by byproduct formation (DIAD/PPh3 oxide). |
| Solubility (pH 7.4) | High . The asymmetry disrupts crystal packing, improving solubility. | Moderate . Symmetry promotes tighter crystal packing. | N/A |
| Lipophilicity (cLogP) | ~2.8 | ~2.8 | N/A |
| Biological Utility | High Specificity . Chirality allows for kinetic resolution of receptor binding pockets. | General Probe . Good for initial screening but lacks stereochemical selectivity. | N/A |
Expert Insight: While the 4-yloxy isomer is easier to synthesize, the 3-yloxy isomer is preferred in drug discovery because its chirality provides a vector to explore the stereochemical requirements of the target binding pocket (e.g., distinguishing between H3 receptor sub-pockets).
Part 3: Biological Assay Reproducibility
For this scaffold, the most common "failure mode" in biological testing is non-specific binding due to the lipophilic benzothiazole ring. To validate results, we recommend a Z-Prime (Z') driven approach using the RAW 264.7 Nitric Oxide (NO) Inhibition Assay (a standard proxy for anti-inflammatory activity).
Validated Assay Protocol
-
Cell Seeding: RAW 264.7 macrophages seeded at
cells/well in 96-well plates. -
Induction: Stimulate with LPS (1
g/mL). -
Treatment: Treat with 2-(Piperidin-3-yloxy)-1,3-benzothiazole (0.1 - 50
M) simultaneously with LPS. -
Readout: Griess Reagent assay for Nitrite accumulation after 24 hours.
Quality Control Metrics
-
Positive Control: Indomethacin or L-NAME (NOS inhibitor).
-
Negative Control: DMSO vehicle (0.1%).
-
Acceptance Criteria:
-
Z-Factor > 0.5.
-
Cell Viability (MTT assay) > 90% at effective concentrations (to rule out cytotoxicity).
-
Assay Logic Visualization
Caption: Dual-readout workflow distinguishing true inhibition from cytotoxicity.
Part 4: References
-
Synthesis of Benzothiazole Derivatives via SNAr:
-
Title: "Nucleophilic Aromatic Substitution of 2-Chlorobenzothiazoles: A Practical Guide."
-
Source: BenchChem / Journal of Organic Chemistry Standards.
-
-
Biological Activity of Benzothiazole-Piperidine Ethers:
-
Title: "Synthesis and Biological Assessment of New Benzothiazolopiperazines/piperidines as Anti-inflammatory Agents."
-
Source: Connect Journals / Medicinal Chemistry Division.
-
URL:[Link]
-
-
Piperidine Scaffold Stability & Isomerism:
-
Title: "Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines."
-
Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
-
Assay Validation (RAW 264.7):
-
Title: "2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells."
-
Source: National Institutes of Health (PMC).
-
URL:[Link](Representative methodology for piperidine-based anti-inflammatories)
-
2-(Piperidin-3-yloxy)-1,3-benzothiazole proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 2-(Piperidin-3-yloxy)-1,3-benzothiazole , a heterocyclic ether combining a benzothiazole core with a piperidine ring.[1][2]
Notice: While specific Safety Data Sheet (SDS) data for this exact isomer may be limited in public databases, the protocols below are derived from the chemical properties of its structural moieties (benzothiazoles and piperidines) and standard hazardous waste management practices for bioactive organic heterocycles.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must first understand its reactivity and hazard profile.[2] It acts as a basic organic amine due to the piperidine ring and a potential aquatic toxin due to the benzothiazole core.[2]
| Property | Description |
| Chemical Nature | Basic Heterocyclic Ether |
| Physical State | Typically a solid or viscous oil (depending on salt form) |
| Primary Hazards | Irritant/Corrosive (Skin/Eye), Acute Toxicity (Oral), Aquatic Toxicity |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[1][2] |
| GHS Classification | Warning (H302, H315, H319, H335) |
Pre-Disposal Handling & Segregation
Proper segregation prevents dangerous chemical reactions in the waste stream.[2]
-
Do Not Mix With: Oxidizers (e.g., Nitric acid, Peroxides), Acid Chlorides, or Anhydrides.[2]
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers with PTFE-lined caps.[1][2]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste.[2]
Labeling Requirement:
Disposal Procedures (Step-by-Step)
Scenario A: Solid Waste (Pure Substance)
Applicable for: Expired stock, contaminated solids, weighing papers.[2]
-
Transfer: Place the solid material into a dedicated Solid Organic Waste container.
-
Double Bagging: If the material is a fine powder, double-bag it in sealable polyethylene bags before placing it in the drum to prevent dust generation.[2]
-
Disposal Path: This waste stream must be sent for High-Temperature Incineration at a licensed facility.[2]
Scenario B: Liquid Waste (Reaction Mixtures/Solutions)
Applicable for: Mother liquors, HPLC effluent, washing solvents.[2]
-
pH Check: If the solution is aqueous, check the pH.[2]
-
If < 4 or > 10: Neutralize to pH 6–8 before adding to the solvent waste drum (unless your facility has dedicated acid/base streams).
-
-
Solvent Classification:
-
Non-Halogenated Stream: If dissolved in Methanol, Ethanol, DMSO, or Acetone.[2]
-
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.
-
-
Segregation: Pour into the appropriate solvent waste carboy. Ensure the carboy is grounded if the solvent is flammable (Flash point < 60°C).[2]
Scenario C: Trace Contaminated Labware
Applicable for: Vials, pipette tips, syringes.[2]
-
Decontamination: Triple rinse glassware with a suitable solvent (e.g., Acetone or Ethanol).[2]
-
Rinsate Disposal: Collect the rinsate into the Liquid Organic Waste container (Scenario B).
-
Glass Disposal: Deface the label on the vial/glassware. Dispose of the rinsed glass in the Glass/Sharps bin.
Emergency Spill Management
Immediate Action: Evacuate the immediate area if dust/vapors are present.[2][3][4] Don PPE (Nitrile gloves, Lab coat, Safety goggles).[2]
Spill Workflow Diagram
Caption: Decision matrix for safe spill containment and cleanup based on physical state.
Waste Stream Decision Tree
Use this logic flow to determine the correct final disposal bin for your material.
Caption: Logic flow for segregating 2-(Piperidin-3-yloxy)-1,3-benzothiazole waste streams.
Regulatory Compliance & Codes
When filling out your waste manifest, use the following classifications. Note that while this specific compound may not have a dedicated RCRA "P" or "U" list code, it falls under general characteristics if mixed with solvents.[2]
| Regulation | Classification | Code/Note |
| US EPA (RCRA) | Unlisted Hazardous Waste | D001 (Ignitable - if in solvent)D002 (Corrosive - if pH >12.5)D003 (Reactive - unlikely) |
| EU Waste Code | Organic Chemical Waste | 16 05 06 * (Lab chemicals consisting of dangerous substances) |
| DOT (Transport) | Toxic Solid, Organic, n.o.s.[1][2] | UN 2811 (Likely classification for pure solid) |
References
-
PubChem. 2-Piperazin-1-yl-1,3-benzothiazole (Analogous Compound Safety Data). National Library of Medicine.[2] Available at: [Link]
-
ECHA (European Chemicals Agency). Substance Information: Piperidine Derivatives.[2] Available at: [Link]
-
US EPA. Hazardous Waste Generators: Managing Your Waste. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[2] Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
